Abacavir Hemisulfate;ABC sulfate
Description
BenchChem offers high-quality Abacavir Hemisulfate;ABC sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Abacavir Hemisulfate;ABC sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSRBZIJNQHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N12O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 77,000 mg/l @ 25 °C | |
| Details | PDR; Physicians Desk Reference 55th ed . Montvale, NJ: Medical Economics Co p. 1498 (2001) | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |
| Details | Lyman WJ; p. 31 in Environmental Exposure From Chemicals Vol I, Neely WB, Blau GE, eds, Boca Raton, FL: CRC Press (1985) | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white solid | |
CAS No. |
188062-50-2 | |
| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Heparan Sulfate
A Note on the Topic: Initial analysis indicates that "ABC sulfate" is not a recognized chemical compound and likely serves as a placeholder. This guide will therefore focus on Heparan Sulfate (HS) , a complex and biologically crucial sulfated polysaccharide that exemplifies the core principles relevant to researchers, scientists, and drug development professionals. Heparan sulfate's intricate structure and multifaceted roles in cellular signaling and disease make it an ideal model for an in-depth technical examination.
Introduction
Heparan sulfate (HS) is a linear polysaccharide belonging to the glycosaminoglycan (GAG) family, found in virtually all animal tissues, primarily on cell surfaces and within the extracellular matrix (ECM).[1][2] Unlike other GAGs with simple, repetitive structures, HS displays remarkable heterogeneity, which is central to its ability to interact with a vast array of proteins and regulate a multitude of biological processes.[3][4][5] These processes include developmental signaling, angiogenesis, blood coagulation, and viral entry.[1] This guide provides a detailed exploration of the chemical structure, physicochemical properties, biological functions, and experimental characterization of heparan sulfate, offering insights for its application in drug development.
Part 1: The Core Structure of Heparan Sulfate
The foundational structure of heparan sulfate is a repeating disaccharide unit of a uronic acid (either D-glucuronic acid, GlcA, or its C5-epimer, L-iduronic acid, IdoA) linked to an amino sugar (N-acetyl-D-glucosamine, GlcNAc).[6] This initial chain, known as heparosan, undergoes a complex series of modifications in the Golgi apparatus, creating immense structural diversity.[7][8]
Key Modifications and Structural Heterogeneity:
-
N-Deacetylation/N-Sulfation: The process begins with the enzymatic removal of acetyl groups from GlcNAc residues, which are then typically replaced with sulfate groups (N-sulfation) to form GlcNS.[5] This is a critical step that initiates further modifications.
-
Epimerization: The C5-epimerization of GlcA to IdoA often occurs adjacent to newly formed GlcNS residues. The presence of IdoA introduces conformational flexibility to the polysaccharide chain.
-
O-Sulfation: Sulfate groups can be added at various positions, including the 2-O position of uronic acids (GlcA or IdoA) and the 3-O and 6-O positions of the glucosamine unit.[9]
These modifications are not random. They occur in clusters, leading to a domain structure within the HS chain, characterized by highly sulfated regions (NS domains) interspersed with regions of lower sulfation (NA domains). It is the specific pattern of sulfation and the arrangement of these domains that dictate the binding specificity for hundreds of proteins.
Caption: Biosynthesis and modification of the heparan sulfate chain.
Part 2: Physicochemical Properties
The extensive sulfation of heparan sulfate imparts a strong polyanionic character, making it one of the most negatively charged biological macromolecules.[2][10] This high charge density is fundamental to its physicochemical properties and biological functions.
| Property | Description | Consequence in Biological Systems |
| High Negative Charge Density | Due to the abundance of sulfate and carboxyl groups. | Mediates electrostatic interactions with positively charged domains of proteins (e.g., growth factors, chemokines).[11] |
| Polydispersity | HS chains vary in length, typically ranging from 50 to 200 disaccharide units.[6][12] The molecular weight of commercial heparin, a highly sulfated form of HS, averages 12-15 kDa.[10] | The size of the HS chain can influence the type and number of protein interactions. |
| Solubility | Highly soluble in aqueous solutions due to its hydrophilic and charged nature. | Allows for its presence in the pericellular environment and extracellular matrix. |
| Conformational Flexibility | The presence of IdoA residues provides greater flexibility compared to chains composed solely of GlcA. | Enables the HS chain to adopt specific conformations required for high-affinity protein binding. |
Part 3: Biological Functions and Signaling Pathways
Heparan sulfate proteoglycans (HSPGs), which consist of a core protein with one or more covalently attached HS chains, are key regulators of cell signaling.[1][8][13] They function as co-receptors for a multitude of signaling molecules, modulating their activity, stability, and distribution.
The FGF-FGFR Signaling Axis: A Paradigm of HS Co-receptor Function
A classic example of HS function is its role in the fibroblast growth factor (FGF) signaling pathway. FGFs are potent regulators of cell proliferation, differentiation, and migration.[14]
-
Complex Formation: HS chains bind to both FGF and its tyrosine kinase receptor (FGFR).
-
Dimerization and Activation: This interaction facilitates the formation of a stable ternary complex (FGF-FGFR-HSPG), which is essential for the dimerization and subsequent activation of the FGFRs.[3][11]
-
Signal Transduction: Receptor activation initiates a downstream intracellular signaling cascade, ultimately leading to changes in gene expression.
The signaling pathways activated by FGFs are critically dependent on heparan sulfate.[14] Cells deficient in HS biosynthesis fail to respond effectively to FGF stimulation.[14]
Caption: Role of Heparan Sulfate in FGF signaling.
Part 4: Experimental Characterization of Heparan Sulfate
The structural complexity of heparan sulfate necessitates specialized analytical techniques. A crucial first step in characterization is determining the disaccharide composition, which provides an overall picture of the polysaccharide's structure.[15]
Protocol: Disaccharide Compositional Analysis via SAX-HPLC
This protocol describes the enzymatic depolymerization of HS and subsequent analysis of the resulting disaccharides by Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC).[16]
Causality: The use of a cocktail of heparin lyases (I, II, and III) is essential because each enzyme has a different cleavage-site preference.[16] This ensures exhaustive digestion of the polysaccharide into its constituent disaccharide units. The resulting unsaturated disaccharides contain a double bond at the non-reducing end, which allows for detection by UV absorbance at 232 nm.[17]
Methodology:
-
Sample Preparation: Dissolve 10-20 µg of purified heparan sulfate in digestion buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0).
-
Enzymatic Digestion:
-
Add a cocktail of Heparin Lyase I, II, and III to the sample. The precise amounts should be empirically determined or based on manufacturer's activity units.[16]
-
Incubate the reaction mixture at 37°C for 2-4 hours to ensure complete depolymerization.
-
-
Reaction Termination: Terminate the digestion by heat inactivation (e.g., boiling for 5 minutes) or by adding a strong salt solution to denature the enzymes.
-
SAX-HPLC Analysis:
-
Quantification: Identify and quantify individual disaccharides by comparing their retention times and peak areas to those of known disaccharide standards.[17]
Protocol: Molecular Weight Determination via SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful method for determining the absolute molecular weight distribution of polymers like heparan sulfate without relying on column calibration with standards.[18][19]
Causality: SEC separates molecules based on their hydrodynamic volume. The MALS detector then measures the intensity of light scattered by the molecules as they elute from the column. The scattered light intensity is directly proportional to the molar mass and concentration of the molecule, allowing for an absolute measurement.[19][20]
Methodology:
-
System Setup: An HPLC system is equipped with a size-exclusion column suitable for the expected molecular weight range of HS (e.g., 5-50 kDa). The eluate from the column passes sequentially through a UV detector, a MALS detector (e.g., a DAWN instrument), and a differential refractive index (dRI) detector.[20]
-
Sample Preparation: Dissolve the intact heparan sulfate sample in the SEC mobile phase (e.g., phosphate-buffered saline). Filter the sample through a 0.1 µm filter to remove any aggregates.
-
Data Acquisition: Inject the sample into the SEC system. Collect data from all three detectors (UV, MALS, dRI) using appropriate software (e.g., ASTRA).
-
Data Analysis: The software uses the signals from the concentration detector (dRI or UV) and the scattered light signals from the MALS detector to calculate the absolute molar mass at each elution volume across the peak. This provides the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (Mw/Mn) for the sample.
Caption: Workflow for HS structural characterization.
Part 5: Heparan Sulfate in Drug Development
The central role of HS in pathophysiology has made it an attractive target for therapeutic intervention.[21][22] Strategies include:
-
HS Mimetics: These are synthetic molecules designed to mimic the structure and function of natural HS.[23] They can be used to either inhibit or potentiate HS-protein interactions. For example, some HS mimetics are being developed as antiviral agents by blocking the attachment of viruses (like SARS-CoV-2) to cell surface HSPGs.[24][25] Others are designed as heparanase inhibitors to prevent tumor metastasis.[22][23]
-
Targeting Heparanase: Heparanase is the only known mammalian endoglycosidase that cleaves HS chains.[11] Its overexpression is linked to increased tumor growth, angiogenesis, and inflammation.[26] Several heparanase inhibitors, often based on modified heparin structures, are in clinical development.[23]
-
Modified Heparins: Low-molecular-weight heparins (LMWHs) are already widely used as anticoagulants.[27] Research is ongoing to develop non-anticoagulant heparins that retain other beneficial activities, such as anti-inflammatory or anti-angiogenic properties, for use in diseases like cancer or emphysema.[25]
Conclusion
Heparan sulfate is a structurally complex and functionally diverse sulfated polysaccharide. Its unique domain structure, arising from a sophisticated biosynthetic pathway, allows it to act as a master regulator of a vast number of biological processes by modulating protein-protein interactions at the cell surface and in the extracellular matrix. A thorough understanding of its chemical properties, structure-function relationships, and analytical characterization is paramount for researchers in biology and medicine. The continuing exploration of the heparan sulfate interactome holds immense promise for the development of novel therapeutics for a wide range of diseases, from cancer to viral infections and inflammatory disorders.
References
-
Isolation and characterization of heparan sulfate from various murine tissues - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Heparan sulfate - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Parish, C. R. (2006). Heparan Sulfate: A Ubiquitous Glycosaminoglycan with Multiple Roles in Immunity. Frontiers in Immunology. Retrieved February 20, 2026, from [Link]
-
Vlodavsky, I., et al. (2021). Biology of the Heparanase–Heparan Sulfate Axis and Its Role in Disease Pathogenesis. Cells. Retrieved February 20, 2026, from [Link]
-
Yang, B., et al. (2012). Characterizing the Microstructure of Heparin and Heparan Sulfate Using N-Sulfoglucosamine 1H and 15N NMR Chemical Shift Analysis. Analytical Chemistry. Retrieved February 20, 2026, from [Link]
-
Rudd, T. R., et al. (2017). Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition. Bio-protocol. Retrieved February 20, 2026, from [Link]
-
Lin, X. (2004). Functions of heparan sulfate proteoglycans in cell signaling during development. Development. Retrieved February 20, 2026, from [Link]
-
Pichert, A., et al. (2021). Isolation and Characterization of Heparan Sulfate from Human Lung Tissues. International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]
-
Nader, H. B., et al. (2010). Heparan sulfate proteoglycans: structure, protein interactions and cell signaling. Brazilian Journal of Medical and Biological Research. Retrieved February 20, 2026, from [Link]
-
Disaccharide compositional analysis of heparan sulfate and heparin polysaccharides using UV or high-sensitivity fluorescence (BODIPY) detection. (2010). Nature Protocols. Retrieved February 20, 2026, from [Link]
-
Merry, C. L. R., et al. (2008). A simplified and sensitive fluorescent method for disaccharide analysis of both heparan sulfate and chondroitin/dermatan sulfates from biological samples. Glycobiology. Retrieved February 20, 2026, from [Link]
-
Kaznowska-Bystryk, I. (2015). The heparan sulfate and its diverse biological activities. Current Issues in Pharmacy and Medical Sciences. Retrieved February 20, 2026, from [Link]
-
Cifonelli, J. A. (1975). Heparan sulphates from porcine intestinal mucosa. Preparation and physicochemical properties. Carbohydrate Research. Retrieved February 20, 2026, from [Link]
-
Pothipong, W., et al. (2020). Preparation and Characterization of Heparan Sulfate-Derived Oligosaccharides to Investigate Protein–GAG Interaction and HS Biosynthesis Enzyme Activity. Methods in Molecular Biology. Retrieved February 20, 2026, from [Link]
-
Li, J.-p. (2024). Novel biological functions of heparan sulfate and their pharmacological potentials. Uppsala University. Retrieved February 20, 2026, from [Link]
-
Lin, X. (2004). Functions of heparan sulfate proteoglycans in cell signaling during development. Development. Retrieved February 20, 2026, from [Link]
-
Li, Y., et al. (2023). Therapeutic development targeting host heparan sulfate proteoglycan in SARS-CoV-2 infection. Frontiers in Immunology. Retrieved February 20, 2026, from [Link]
-
Iozzo, R. V., & San Antonio, J. D. (2001). Heparan sulfate proteoglycans: heavy hitters in the angiogenesis arena. Journal of Clinical Investigation. Retrieved February 20, 2026, from [Link]
-
Chytil, P., et al. (2021). Synthesis, Structure, and Function of Heparan Sulfate Glycopolymers to Investigate Glycosaminoglycan–Protein Interactions. Accounts of Chemical Research. Retrieved February 20, 2026, from [Link]
-
Desai, U. R., et al. (2013). Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity. Glycobiology. Retrieved February 20, 2026, from [Link]
-
Disaccharide compositional analysis of heparan sulfate and heparin polysaccharides using UV or high-sensitivity fluorescence (BODIPY) detection. (2010). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Gorgani, M. (2022). Heparan Sulphate Binding, Disease Development and Treatment Options. Journal of Clinical and Experimental Immunology. Retrieved February 20, 2026, from [Link]
-
Kailemia, M. J., et al. (2011). A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum. Analytical Chemistry. Retrieved February 20, 2026, from [Link]
-
Kuberan, B., et al. (2010). Study of physico-chemical properties of novel highly sulfated, aromatic, mimetics of heparin and heparan sulfate. Journal of Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]
-
Heparan Sulfate. (n.d.). TEGA Therapeutics. Retrieved February 20, 2026, from [Link]
-
Martinez de Ilarduya, O., & Duzgunes, N. (2013). Heparin: new life for an old drug. Mini-Reviews in Medicinal Chemistry. Retrieved February 20, 2026, from [Link]
-
Comparison of heparan sulfate and heparin characteristics. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
SEC-MALS for Absolute Molar Mass and Size Measurements. (n.d.). Wyatt Technology. Retrieved February 20, 2026, from [Link]
-
Nagasaka, A., et al. (2024). Classification and Molecular Functions of Heparan Sulfate Proteoglycans and Their Molecular Mechanisms with the Receptor. International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]
-
Development and qualification of a size exclusion chromatography coupled with multiangle light scattering method for molecular weight determination of unfractionated heparin. (2011). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Jones, C., et al. (2011). Development and Qualification of a Size Exclusion Chromatography Coupled With Multiangle Light Scattering Method for Molecular Weight Determination of Unfractionated Heparin. Journal of Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]
-
AN1304: Low-Molecular-Weight Heparin Analysis by SEC-MALS. (n.d.). Wyatt Technology. Retrieved February 20, 2026, from [Link]
-
SEC MALS Characterization of Heparin-BSA. (n.d.). Fina Biosolutions. Retrieved February 20, 2026, from [Link]
Sources
- 1. Heparan sulfate - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Heparan Sulfate: A Ubiquitous Glycosaminoglycan with Multiple Roles in Immunity [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. Preparation and Characterization of Heparan Sulfate-Derived Oligosaccharides to Investigate Protein–GAG Interaction and HS Biosynthesis Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and characterization of heparan sulfate from various murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. finabio.net [finabio.net]
- 11. Biology of the Heparanase–Heparan Sulfate Axis and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Functions of heparan sulfate proteoglycans in cell signaling during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - Heparan sulfate proteoglycans: heavy hitters in the angiogenesis arena [jci.org]
- 15. Disaccharide compositional analysis of heparan sulfate and heparin polysaccharides using UV or high-sensitivity fluorescence (BODIPY) detection | Springer Nature Experiments [experiments.springernature.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development and qualification of a size exclusion chromatography coupled with multiangle light scattering method for molecular weight determination of unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wyatt.com [wyatt.com]
- 21. Novel biological functions of heparan sulfate and their pharmacological potentials [his.diva-portal.org]
- 22. thieme-connect.com [thieme-connect.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Therapeutic development targeting host heparan sulfate proteoglycan in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tegatherapeutics.com [tegatherapeutics.com]
- 26. biomedres.us [biomedres.us]
- 27. diposit.ub.edu [diposit.ub.edu]
Technical Deep Dive: Abacavir Hemisulfate Toxicology and Off-Target Profiling
Executive Summary
Abacavir Hemisulfate (ABC) represents a paradigm shift in pharmacotoxicology. While its primary mechanism as a Nucleoside Reverse Transcriptase Inhibitor (NRTI) is well-characterized, its toxicological profile is dominated by a highly specific, genetically restricted off-target interaction: the HLA-B*57:01-mediated hypersensitivity reaction (HSR) . Unlike general NRTI toxicity (driven by mitochondrial DNA polymerase inhibition), Abacavir’s primary toxicity is immunological, driven by non-covalent binding to the peptide-binding groove of the MHC Class I molecule.
This guide analyzes the molecular mechanics of this "altered self" hypothesis, evaluates the controversial cardiovascular safety signal (platelet hyperreactivity via sGC inhibition), and provides industry-standard protocols for predictive screening.
Molecular Identity & Metabolic Activation
To understand the off-target profile, one must track the active moiety. Abacavir is administered as the hemisulfate salt (solubility enhancer) but functions as a prodrug.
-
Parent Compound: Abacavir (Guanosine analogue).[1]
-
Active Anabolite: Carbovir Triphosphate (CBV-TP).
-
Intracellular Half-life: 12–20+ hours (allowing once-daily dosing).
Toxicological Bifurcation:
-
Parent Drug (Abacavir): Responsible for the Hypersensitivity Reaction (HSR) . It binds directly to HLA-B*57:01 without metabolic processing.
-
Metabolite (CBV-TP): Responsible for Antiviral Activity (RT chain termination) and potential Mitochondrial/Cardiovascular effects (Pol-gamma/sGC inhibition).
The Primary Off-Target: HLA-B*57:01 Hypersensitivity
Incidence: 5–8% in unscreened populations; <1% with screening. Mechanism: The "Altered Peptide Repertoire" Model.[2][3]
Unlike the hapten concept (covalent binding), Abacavir binds non-covalently to the F-pocket of the peptide-binding groove of the HLA-B*57:01 molecule.[2][4]
Mechanistic Cascade
-
F-Pocket Occupation: Abacavir occupies the floor of the peptide-binding cleft.[2]
-
Steric Alteration: This changes the shape and chemistry of the binding groove, altering the specificity for the C-terminal amino acid of binding peptides.
-
Peptide Selection Shift: Normally, HLA-B*57:01 prefers peptides with large hydrophobic residues (Tryptophan/Phenylalanine) at the C-terminus. In the presence of Abacavir, the cleft prefers smaller aliphatic residues (Isoleucine/Leucine).
-
Autoimmunity: Endogenous "self" peptides that normally would not bind HLA-B*57:01 are now presented. The immune system (CD8+ T-cells) recognizes these self-peptides as foreign neo-antigens, triggering a massive polyclonal T-cell response.
Visualization: The Altered Self Pathway
[2][4][5]
Secondary Safety Signal: Cardiovascular Risk
Status: Controversial. Observational studies (D:A:D) showed increased Myocardial Infarction (MI) risk; RCTs did not.[5] Mechanistic Hypothesis: Platelet Hyperreactivity via Soluble Guanylyl Cyclase (sGC) Inhibition.[6]
While the HSR is immune-mediated, the cardiovascular risk is hypothesized to be metabolic.
-
Target: Soluble Guanylyl Cyclase (sGC) in platelets.[6]
-
Action: Nitric Oxide (NO) normally activates sGC to produce cGMP, which inhibits platelet aggregation.
-
Interference: Carbovir Triphosphate (CBV-TP) is a GTP analogue. It competes with GTP for the catalytic site of sGC.
-
Result: Reduced cGMP production
Lower threshold for platelet activation Pro-thrombotic state.
Comparative Toxicology Data
| Parameter | Abacavir (ABC) | Control/Comparator (e.g., Tenofovir) | Clinical Implication |
| HLA Interaction | High affinity (B*57:01 specific) | None | Mandatory Screening |
| Mitochondrial Pol- | Low ( | Very Low | Low risk of lactic acidosis compared to d4T/AZT |
| sGC Inhibition ( | No Inhibition | Potential platelet hyperreactivity | |
| Leukocyte Mac-1 Expression | Increased (P2X7 mediated) | No Effect | Potential endothelial inflammation |
Experimental Protocols
Protocol A: HLA-B*57:01 Screening (PCR-SSP)
Standard of Care for preventing HSR.[7] This protocol uses Sequence-Specific Primers (SSP) which is more specific than flow cytometry.
Objective: Detect the presence of the specific HLA-B*57:01 allele to exclude patients from therapy.
Reagents:
-
Genomic DNA (extracted from whole blood/PBMCs).
-
Allele-specific primers (Forward: binds B*57:01 specific polymorphism in Exon 2; Reverse: Intronic or Exon 3).
-
Internal Control Primers (e.g., Human Growth Hormone or
-globin). -
Taq Polymerase, dNTPs, MgCl2.
Workflow:
-
DNA Extraction: Isolate DNA using silica-column based kit (e.g., QIAamp) to ensure
ratio > 1.8. -
PCR Setup:
-
Reaction Mix: 100 ng DNA + 0.5
M Specific Primers + 0.2 M Control Primers + 1x Master Mix. -
Critical Step: Use a "Hot Start" polymerase to prevent non-specific primer annealing, as HLA alleles are highly polymorphic.
-
-
Cycling Conditions:
-
95°C for 5 min (Denaturation).
-
30 cycles: 95°C (30s)
64°C (45s - High stringency annealing) 72°C (45s). -
72°C for 5 min (Final Extension).
-
-
Validation:
-
Run products on 2% agarose gel.
-
Positive Result: Band at specific size (e.g., 200bp) + Control band.
-
Negative Result: Only Control band visible.
-
-
Interpretation: Any positive result mandates contraindication of Abacavir.
Protocol B: In Vitro Platelet Aggregation Assay (LTA)
Used to assess the cardiovascular risk mechanism (sGC inhibition).
Objective: Measure the impact of Abacavir/Carbovir on platelet reactivity to ADP or Collagen.
Workflow:
-
Sample Collection: Draw blood from healthy donors (abstinent from NSAIDs for 10 days) into citrated tubes.
-
Preparation:
-
Centrifuge at 200xg for 15 min to obtain Platelet Rich Plasma (PRP).
-
Isolate Platelet Poor Plasma (PPP) by centrifuging remaining blood at 2000xg.
-
-
Drug Loading (The Causality Step):
-
Incubate PRP with Abacavir (10–100
M) for 30–60 minutes at 37°C. -
Note: Since platelets lack the full phosphorylation machinery to convert ABC to CBV-TP efficiently in short timeframes, this assay often requires pre-loading or using membrane-permeable analogues if testing the sGC hypothesis strictly. However, for direct surface effects, parent drug is used.
-
-
Aggregation Trigger:
-
Place PRP in Light Transmission Aggregometer (LTA).
-
Add agonist: ADP (2.5–5
M) or Collagen.
-
-
Measurement:
-
Monitor % Light Transmission over 6 minutes.
-
Endpoint: Compare "Max Aggregation %" and "Slope" between Vehicle and Abacavir-treated samples.
-
-
Control: Use a known sGC inhibitor (e.g., ODQ) as a positive control for inhibition of cGMP pathway.
Metabolic & Toxicity Pathway Visualization
This diagram illustrates the divergence between the therapeutic antiviral pathway and the toxicological off-targets.
References
-
Mallal, S., et al. (2002). Association between presence of HLA-B*5701, HLA-DR7, and HLA-DQ3 and hypersensitivity to abacavir. The Lancet, 359(9308), 727-732. Link
-
Illing, P. T., et al. (2012). Immune self-reactivity triggered by drug-modified HLA-peptide repertoire.[2][3][8] Nature, 486, 554–558.[2] Link
-
D:A:D Study Group. (2008). Use of nucleoside reverse transcriptase inhibitors and risk of myocardial infarction in HIV-infected patients enrolled in the D:A:D study. The Lancet, 371(9622), 1417-1426. Link
-
Baumgartner, C., et al. (2011). Abacavir increases platelet reactivity via competitive inhibition of soluble guanylyl cyclase.[6] AIDS, 25(16), 1943-1953. Link
-
FDA Drug Safety Communication. (2011). Abacavir and possible increased risk of heart attack.[5][6][9][10][11] Link
-
Martin, J. L., et al. (2001). Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase.[12][13] Molecular Pharmacology, 60(1), 193-201. Link
Sources
- 1. Abacavir Sulfate | C28H38N12O6S | CID 441384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Abacavir induces loading of novel self-peptides into HLA-B*57:01: an autoimmune model for HLA-associated drug hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Kinetics of Abacavir-Induced Remodelling of the Major Histocompatibility Complex Class I Peptide Repertoire [frontiersin.org]
- 5. oatext.com [oatext.com]
- 6. Abacavir increases platelet reactivity via competitive inhibition of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Switching from abacavir to TAF improves platelet function | aidsmap [aidsmap.com]
- 11. Interference with purinergic signalling: an explanation for the cardiovascular effect of abacavir? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 13. A mechanistic view of human mitochondrial DNA polymerase γ: providing insight into drug toxicity and mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
Abacavir Hemisulfate: A Technical Guide to its Re-emerging Potential as an Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
Abacavir Hemisulfate, a well-established nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV, is garnering renewed interest for its potential as a repurposed anti-cancer therapeutic. This technical guide provides an in-depth exploration of the preclinical evidence supporting Abacavir's anti-neoplastic properties. We will dissect its core mechanisms of action, which extend beyond reverse transcriptase inhibition to include the induction of cell cycle arrest, cellular senescence, and the impediment of key processes in metastasis. This document will also present detailed experimental protocols to enable researchers to rigorously investigate and validate these findings. Furthermore, we will explore the prospective, yet to be fully elucidated, role of Abacavir in modulating the tumor microenvironment and inducing immunogenic cell death, offering a forward-looking perspective on its therapeutic potential.
Introduction: The Rationale for Repurposing Abacavir in Oncology
The paradigm of drug repurposing offers a streamlined and cost-effective avenue for oncological innovation. Abacavir, a guanosine analog, has a long-standing clinical history, providing a wealth of safety and pharmacokinetic data.[1] Its primary function as an NRTI involves the termination of DNA chain elongation by viral reverse transcriptase.[1] However, emerging research has illuminated its capacity to inhibit endogenous reverse transcriptases, including telomerase, which is a critical enzyme for immortalization in approximately 90% of human cancers.[2] This dual-inhibitory function forms the cornerstone of the rationale for investigating Abacavir as a viable anti-cancer agent. Preclinical studies have demonstrated its efficacy in various cancer models, including medulloblastoma and prostate cancer, by reducing cell proliferation and promoting differentiation.[2][3]
Core Anti-Cancer Mechanisms of Abacavir
The anti-tumor effects of Abacavir are not attributed to a single mode of action but rather a multi-pronged assault on cancer cell biology.
Inhibition of Reverse Transcriptase Activity
A vast body of evidence links up-regulated reverse transcriptase (RT) activity to the highly proliferative and poorly differentiated state of tumor cells.[4] Abacavir, as an NRTI, directly targets this enzymatic activity.
-
Telomerase Inhibition: Telomerase, a reverse transcriptase, is crucial for maintaining telomere length and enabling the unlimited replicative potential of cancer cells. Abacavir has been shown to inhibit human telomerase activity, leading to telomere shortening and subsequent cell cycle arrest or apoptosis.[2] This mechanism is particularly attractive as telomerase is expressed in the vast majority of tumors but has low to negligible expression in most normal somatic cells.
-
Inhibition of Endogenous RT from Retrotransposons: The human genome contains retrotransposable elements, such as Long Interspersed Nuclear Elements (LINEs), which can be overexpressed in cancer and contribute to genomic instability. These elements encode their own reverse transcriptase. Inhibition of this RT activity by NRTIs is another potential anti-cancer mechanism.[4]
Diagram: Abacavir's Dual Reverse Transcriptase Inhibition
Caption: Abacavir inhibits both telomerase and LINE-1 RT.
Induction of Cell Cycle Arrest and Senescence
A hallmark of Abacavir's anti-cancer activity is its ability to halt the relentless proliferation of cancer cells.
-
Cell Cycle Arrest: Studies in prostate cancer and medulloblastoma cell lines have consistently shown that Abacavir induces a significant delay in S phase progression and an accumulation of cells in the G2/M phase.[2][3] This disruption of the cell cycle prevents cancer cells from dividing and expanding.
-
Cellular Senescence: Abacavir treatment has been demonstrated to induce a state of cellular senescence in cancer cells.[2][3] Senescence is a permanent state of cell cycle arrest that acts as a potent tumor-suppressive mechanism. Senescent cells are characterized by distinct morphological changes and the expression of senescence-associated β-galactosidase (SA-β-gal).
Diagram: Abacavir's Impact on the Cell Cycle
Caption: Abacavir disrupts the cell cycle, leading to senescence.
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer is the primary cause of mortality. Abacavir has shown promise in hindering this critical process. In prostate cancer cell lines, Abacavir significantly reduces both cell migration and invasion through an extracellular matrix.[3] This suggests that Abacavir may have a role in preventing or slowing the development of metastases.
Experimental Protocols for Investigating Abacavir's Anti-Cancer Effects
To facilitate further research into Abacavir's oncological potential, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
This protocol is for determining the effect of Abacavir on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Abacavir Hemisulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Abacavir in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Abacavir dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Abacavir).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
Telomerase Activity Measurement: Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol details a method to assess the inhibitory effect of Abacavir on telomerase activity.
Materials:
-
Cancer cell line
-
Abacavir Hemisulfate
-
TRAP assay kit (containing lysis buffer, TRAP reaction buffer, dNTPs, TS primer, ACX primer, control template, and Taq polymerase)
-
PCR tubes
-
Thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
-
Gel imaging system
Procedure:
-
Treat cancer cells with various concentrations of Abacavir for the desired duration.
-
Harvest the cells and prepare cell lysates according to the TRAP assay kit manufacturer's instructions.
-
Set up the TRAP reaction by adding the cell lysate to the TRAP reaction mix.
-
Perform the telomerase extension step at 30°C for 30 minutes.
-
Amplify the telomerase products by PCR using a thermal cycler. A typical program is 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 59°C for 30 seconds, and 72°C for 1 minute.
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA staining dye and visualize the DNA fragments using a gel imaging system. A characteristic ladder of 6-bp increments indicates telomerase activity.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the effect of Abacavir on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Abacavir Hemisulfate
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with Abacavir for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration Assessment: Wound Healing (Scratch) Assay
This protocol describes a simple method to evaluate the effect of Abacavir on cancer cell migration.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Abacavir Hemisulfate
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of Abacavir or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the width of the scratch at different time points to quantify the rate of cell migration.
Cell Invasion Assessment: Transwell Invasion Assay
This protocol details a method to assess the effect of Abacavir on the invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
Abacavir Hemisulfate
-
Transwell inserts with an 8 µm pore size membrane
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of Abacavir or a vehicle control.
-
Add 500 µL of complete culture medium to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope to quantify cell invasion.
Cellular Senescence Detection: Senescence-Associated β-Galactosidase Staining
This protocol is for the detection of senescent cells induced by Abacavir treatment.
Materials:
-
Cancer cell line
-
Abacavir Hemisulfate
-
Senescence-Associated β-Galactosidase (SA-β-gal) staining kit
-
Fixative solution (provided in the kit or prepared as 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal)
-
Microscope
Procedure:
-
Seed cells in a multi-well plate and treat with Abacavir for an extended period (e.g., 5-7 days).
-
Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the SA-β-gal staining solution to each well and incubate at 37°C (without CO2) overnight.
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantify the percentage of blue-stained cells.
Future Directions: Exploring Abacavir's Immunomodulatory Potential
While the direct anti-proliferative effects of Abacavir are well-documented, its potential to modulate the tumor microenvironment and elicit an anti-tumor immune response remains a nascent and exciting area of investigation.
Potential for Inducing an Interferon Response via the cGAS-STING Pathway
Nucleoside reverse transcriptase inhibitors, as a class, have been shown to induce an immune response through the activation of the cGAS-STING pathway.[5] Incomplete reverse transcription of endogenous retroelements can lead to the accumulation of cytoplasmic DNA, which is sensed by cGAS, triggering a STING-dependent interferon response.[5] This can lead to the recruitment and activation of immune cells within the tumor microenvironment, potentially converting an immunologically "cold" tumor into a "hot" one that is more susceptible to immunotherapy. Further research is warranted to specifically investigate whether Abacavir can activate this pathway in cancer cells.
Diagram: Hypothetical cGAS-STING Activation by Abacavir
Sources
- 1. Abacavir - Wikipedia [en.wikipedia.org]
- 2. The antiretroviral nucleoside analogue Abacavir reduces cell growth and promotes differentiation of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reverse transcription inhibitor abacavir shows anticancer activity in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to repurposing reverse transcriptase antivirals in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Developmental Odyssey of Abacavir Hemisulfate: A Technical Guide
Abstract
Abacavir Hemisulfate, a cornerstone in the armamentarium against Human Immunodeficiency Virus (HIV), represents a significant milestone in antiretroviral therapy. This guide provides a comprehensive technical narrative of its development, from initial discovery and lead optimization to its intricate mechanism of action and the pivotal role of pharmacogenetics in mitigating adverse reactions. We will explore the scientific rationale behind its design as a carbocyclic guanosine analogue, the preclinical and clinical journey that defined its efficacy and safety profile, and the landmark discovery of the HLA-B*57:01 allele's association with hypersensitivity, which transformed its clinical application. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the multifaceted process of bringing a novel antiviral agent to fruition.
Genesis of a Novel Antiretroviral: Discovery and Synthesis
The development of Abacavir in the 1980s by Robert Vince, Susan Daluge, and Mei Hua was a strategic endeavor to design a nucleoside reverse transcriptase inhibitor (NRTI) with a unique structural feature: a carbocyclic ring in place of the conventional ribose sugar moiety.[1][2] This design choice was predicated on the hypothesis that the absence of a 3'-hydroxyl group would act as a definitive chain terminator for the growing viral DNA strand, a key mechanism for inhibiting HIV replication.[3][] The hemisulfate salt form was later developed to improve the drug's stability and formulation characteristics.[1][5][6]
Rationale for a Carbocyclic Nucleoside Analogue
The core principle behind NRTIs is their ability to be mistaken by the HIV reverse transcriptase enzyme for natural deoxynucleotides. Upon incorporation into the nascent viral DNA, these analogues halt further elongation of the DNA chain. The carbocyclic design of abacavir offered several potential advantages:
-
Enhanced Stability: The replacement of the oxygen atom in the ribose ring with a methylene group was anticipated to increase the molecule's stability against enzymatic degradation, potentially leading to a longer intracellular half-life of the active metabolite.
-
Potent Chain Termination: The structure of the carbocyclic ring ensures that after phosphorylation and incorporation, there is no available 3'-hydroxyl group, leading to irreversible termination of DNA synthesis.[3][]
Key Synthetic Pathways
An efficient asymmetric synthesis of abacavir has been a subject of extensive research. One notable method involves a chiral resolution step to obtain the desired enantiomer, which is crucial for its biological activity. The process generally involves the construction of the carbocyclic core followed by the coupling with the purine base.[1] Various synthetic strategies have been patented and published, each aiming to improve yield, purity, and scalability.[5][6]
Mechanism of Action: A Two-Step Activation
Abacavir is administered as a prodrug and requires intracellular phosphorylation to exert its antiviral effect. This bioactivation pathway is a critical aspect of its mechanism.[3]
Intracellular Phosphorylation Cascade
Once inside a host cell, abacavir undergoes a two-step phosphorylation process mediated by cellular kinases to be converted into its active triphosphate form, carbovir triphosphate (CBV-TP).[2][3]
-
Abacavir → Carbovir Monophosphate: This initial step is catalyzed by adenosine phosphotransferase.
-
Carbovir Monophosphate → Carbovir Diphosphate → Carbovir Triphosphate (CBV-TP): Subsequent phosphorylations are carried out by other cellular kinases.
Competitive Inhibition and Chain Termination
CBV-TP, the active metabolite, is a structural analogue of deoxyguanosine triphosphate (dGTP).[3] It competitively inhibits the HIV reverse transcriptase enzyme.[][7] Upon incorporation into the viral DNA, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the DNA chain.[3]
Preclinical and Clinical Development: A Journey of Efficacy and Safety Assessment
The development of abacavir followed a rigorous pathway of preclinical and clinical studies to establish its therapeutic window and characterize its safety profile.
Preclinical Evaluation
Preclinical studies demonstrated that abacavir has potent activity against both HIV-1 and HIV-2.[8] In vitro experiments showed synergistic antiviral activity when combined with other NRTIs like zidovudine and non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as nevirapine.[] Animal studies were crucial in determining its pharmacokinetic profile and initial toxicity assessment. These studies indicated that abacavir is primarily eliminated through hepatic metabolism by alcohol dehydrogenase and glucuronidation.[9][10]
Clinical Trials: Establishing Efficacy and Safety
Numerous clinical trials have evaluated the efficacy and safety of abacavir in both treatment-naïve and treatment-experienced HIV-infected individuals.[11][12] These trials have consistently shown that abacavir, as part of a combination antiretroviral therapy (cART) regimen, can effectively suppress HIV replication and improve immunological function.[10][13]
| Parameter | Value | Reference |
| Oral Bioavailability | ~83% | [1][2][14] |
| Peak Plasma Concentration (Cmax) (300 mg dose) | 3.0 ± 0.89 µg/mL | [14] |
| Area Under the Curve (AUC) (300 mg dose) | 6.02 ± 1.73 µg*hr/mL | [14] |
| Plasma Protein Binding | ~50% | [14] |
| Half-life | ~1.54 ± 0.63 hours | [14] |
| Primary Metabolism | Alcohol dehydrogenase & Glucuronyl transferase | [2][7] |
| Excretion | ~83% in urine (mostly as metabolites), ~16% in feces | [2][14] |
Table 1: Key Pharmacokinetic Parameters of Abacavir
The Hypersensitivity Reaction and the Dawn of Pharmacogenomics
A significant challenge that emerged during the clinical use of abacavir was a multi-organ hypersensitivity syndrome (AHS) occurring in about 5-8% of patients, typically within the first six weeks of treatment.[15][16] Symptoms included fever, rash, gastrointestinal issues, and respiratory problems, which could be life-threatening upon re-challenge.[15][17]
The Link to HLA-B*57:01
Landmark research discovered a strong genetic association between the occurrence of AHS and the presence of the Human Leukocyte Antigen (HLA) class I allele, HLA-B*57:01.[15][16][18] Studies revealed that a vast majority of patients who experienced AHS carried this specific allele.[18]
The mechanism involves abacavir binding non-covalently to the peptide-binding groove of the HLA-B*57:01 molecule, altering its shape.[1][2] This altered conformation allows for the presentation of novel self-peptides, which are then recognized as foreign by cytotoxic T-lymphocytes, triggering a systemic immune response.[1][2]
Implementation of Genetic Screening: A Paradigm Shift
The discovery of the HLA-B57:01 association led to a paradigm shift in the clinical use of abacavir. Prospective screening for this allele before initiating therapy became the standard of care.[16][19] The PREDICT-1 study, a large randomized clinical trial, demonstrated that screening for HLA-B57:01 and excluding carriers from receiving abacavir virtually eliminated the incidence of immunologically confirmed AHS.[20] This is a prime example of personalized medicine, where a genetic test can predict and prevent a severe adverse drug reaction.[20]
Formulation Development and Post-Marketing Surveillance
From Monotherapy to Fixed-Dose Combinations
Initially developed as a standalone agent (Ziagen), abacavir's utility was greatly enhanced through its inclusion in fixed-dose combination tablets.[21][22] These combinations, such as abacavir/lamivudine (Epzicom/Kivexa) and abacavir/lamivudine/zidovudine (Trizivir), and later abacavir/dolutegravir/lamivudine (Triumeq), simplified treatment regimens, improved patient adherence, and became mainstays in HIV management.[21][22] The development of the hemisulfate salt was instrumental in creating stable and reproducible crystalline forms for tablet manufacturing.[1]
Ongoing Research and Long-Term Safety
Post-marketing surveillance and ongoing research continue to refine our understanding of abacavir's long-term safety profile. Some observational studies have suggested a potential association between abacavir use and an increased risk of cardiovascular events, although this remains a topic of debate and further investigation.[23] Recent exploratory analysis from the REPRIEVE trial indicated that both past and current abacavir users had an elevated risk of major adverse cardiovascular events (MACE).[23] This highlights the importance of continued pharmacovigilance for all therapeutic agents.
Conclusion
The development of Abacavir Hemisulfate is a compelling narrative of rational drug design, rigorous clinical evaluation, and the transformative power of pharmacogenomics. From its conception as a carbocyclic nucleoside analogue to its current role in simplified, effective HIV treatment regimens, its journey underscores the iterative and collaborative nature of pharmaceutical sciences. The story of abacavir and HLA-B*57:01, in particular, serves as a landmark case study in personalized medicine, demonstrating how a deep understanding of drug-gene interactions can profoundly improve patient safety and therapeutic outcomes. As research continues, the legacy of abacavir will undoubtedly continue to inform the development of future antiviral therapies.
References
- ABACAVIR - New Drug Approvals. (2019, June 4).
- Abacavir - Wikipedia.
- Abacavir - StatPearls - NCBI Bookshelf - NIH. (2024, February 1).
- Abacavir Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx.
- What is the mechanism of Abacavir Sulfate?
- HLA-B*57:01 allele genotyping for assessing the risk of abacavir hypersensitivity reaction.
- Summary annotation for HLA-B*57:01; abacavir; Drug Hypersensitivity and HIV Infections (level 1A Toxicity) - ClinPGx.
- HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet - ARUP Consult. (2025, May 14).
- Abacavir sensitivity - Euroimmun.
- Abacavir Sulfate – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
- Clinical Pharmacogenetics Implementation Consortium Guidelines for HLA-B Genotype and Abacavir Dosing - CPIC.
- A Randomized, Placebo-Controlled Trial of... : HIV Clinical Trials - Ovid.
- Abacavir | aidsmap. (2024, August 23).
- NIH trial finds HIV drug abacavir linked to higher cardiovascular risk. (2024, July 24).
- Study Details | NCT00001132 | Effectiveness of the Early Addition of Abacavir to an Anti-HIV Drug Combin
- Epzicom (abacavir and lamivudine) FDA Approval History - Drugs.com.
- Formulation, Characterization and In-vitro Evaluation of Abacavir Sulphate Loaded Microspheres - Research Journal of Pharmacy and Technology. (2013, May 25).
- The History of HIV Treatment: Antiretroviral Therapy and More - WebMD. (2025, October 22).
- Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PubMed Central.
- FORMULATION DEVELOPMENT AND INVITRO EVALUATION OF CONTROLLED RELEASE MATRIX TABLETS OF ABACAVIR - Zenodo. (2019, August 29).
- EP1905772A1 - Process for the preparation of abacavir - Google P
- US20100041883A1 - Process for the preparation of abacavir - Google P
- Abacavir sulfate (Abacavir Hemisulfate) | Reverse Transcriptase Inhibitor | MedChemExpress.
- A Systematic and Concise Review on the Development of Analytical and Bioanalytical Methods for the Simultaneous Estimation of Abacavir Sulfate and Lamivudine - ResearchG
- Abacavir Impurities - BOC Sciences.
- Abacavir Sulphate: AnAntiretroviral drug with multiple clinical potential, manifestations and applic
- Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - Ovid.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Abacavir - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 5. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 6. US20100041883A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 7. ClinPGx [clinpgx.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ovid.com [ovid.com]
- 14. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 16. HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet [arupconsult.com]
- 17. Abacavir sensitivity | Euroimmun [euroimmun.com]
- 18. ClinPGx [clinpgx.org]
- 19. cpicpgx.org [cpicpgx.org]
- 20. ovid.com [ovid.com]
- 21. Abacavir | aidsmap [aidsmap.com]
- 22. The History of HIV Treatment: Antiretroviral Therapy and More [webmd.com]
- 23. NIH trial finds HIV drug abacavir linked to higher cardiovascular risk [clinicaltrialsarena.com]
An In-depth Technical Guide to the Impact of Agmatine Sulfate on the Central Nervous System
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has emerged as a molecule of significant interest within the neuroscience community.[1][2][3] Its sulfate salt, commonly used in preclinical and clinical research, exhibits a remarkable pleiotropy, interacting with a wide array of molecular targets within the central nervous system (CNS).[4][5][6] This guide provides a comprehensive technical overview of the multifaceted impact of agmatine sulfate on the CNS. We will delve into its core mechanisms of action, including its roles as an N-methyl-D-aspartate (NMDA) receptor antagonist, an imidazoline receptor agonist, and a modulator of nitric oxide synthase (NOS) activity.[1][4][7] Furthermore, this document details field-proven experimental protocols for investigating the neuropharmacological properties of agmatine, presents key quantitative data, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of its therapeutic potential for a range of neurological and psychiatric disorders.[8][9][10]
Introduction to Agmatine: An Endogenous Neuromodulator
First discovered in 1910, agmatine (4-aminobutyl-guanidine) was identified as a natural product in the mammalian brain in 1994.[1][2] It fulfills many of the criteria for a neurotransmitter: it is synthesized in the brain, stored in synaptic vesicles, released upon membrane depolarization, and inactivated by the enzyme agmatinase.[1][2] As a cationic polyamine, agmatine sulfate's ability to cross the blood-brain barrier, although with low efficacy, allows for systemic administration to elicit central effects.[11][12][13] Its broad spectrum of activity provides a strong rationale for its investigation in the context of neuroprotection, mood regulation, and pain management.[8][10][11]
Core Mechanisms of Action in the Central Nervous System
Agmatine's influence on the CNS is not mediated by a single receptor but rather through its interaction with multiple, distinct molecular targets. This polypharmacology is central to its diverse and potent effects.
Glutamatergic System Modulation: NMDA Receptor Antagonism
A primary and extensively studied mechanism of agmatine is its non-competitive antagonism of NMDA receptors.[1][14] This action is crucial for its neuroprotective effects, as excessive activation of NMDA receptors leads to excitotoxicity, a common pathway in many neurological disorders.[8]
-
Subunit Selectivity: Research indicates that agmatine preferentially antagonizes NMDA receptors containing the GluN2B subunit.[14][15][16] This is a significant finding, as GluN2B-containing receptors are heavily implicated in pathological processes like chronic pain and neurodegeneration.[14][15] This subunit selectivity may also explain why agmatine appears to lack the severe motor side effects often associated with non-selective NMDA receptor antagonists.[14][15]
-
Neuroprotection: By blocking NMDA receptors, agmatine can attenuate the neuronal damage caused by ischemic stroke, traumatic brain injury, and excitotoxic insults.[8]
Imidazoline Receptor Agonism
Agmatine is recognized as an endogenous agonist for imidazoline receptors, particularly the I1 and I2 subtypes.[4][17]
-
I1 Receptors: Activation of I1 receptors is linked to the modulation of blood pressure and may play a role in the central regulation of the sympathetic nervous system.
-
I2 Receptors: The interaction with I2 receptors is associated with a variety of effects, including analgesia and the modulation of monoamine oxidase activity. Agmatine's binding to these receptors can influence the release of other neurotransmitters and neuropeptides, such as β-endorphin, contributing to its analgesic and mood-regulating properties.[17]
Nitric Oxide Synthase (NOS) Inhibition
Agmatine can inhibit multiple isoforms of nitric oxide synthase, the enzyme responsible for producing the signaling molecule nitric oxide (NO).[7]
-
Differential Inhibition: It competitively inhibits neuronal NOS (nNOS) and inducible NOS (iNOS), both of which can contribute to neurotoxicity when overactivated.[8][18]
-
Endothelial NOS (eNOS) Upregulation: Conversely, some studies suggest agmatine can activate endothelial NOS (eNOS), which plays a role in vasodilation and maintaining cerebral blood flow.[8][18] This dual action on NOS isoforms highlights the complexity of agmatine's effects on cerebrovascular and neuronal health.
Other Molecular Targets
Beyond these primary mechanisms, agmatine also interacts with α2-adrenergic receptors, serotonin receptors, and various ion channels, further contributing to its broad pharmacological profile.[1][5][7]
Key Experimental Protocols for Investigating Agmatine Sulfate's CNS Effects
To rigorously evaluate the neuropharmacological properties of agmatine sulfate, a combination of in vitro and in vivo assays is essential. The following protocols represent standard, validated methodologies in the field.
In Vitro Methodologies
Objective: To determine the binding affinity (Ki) of agmatine sulfate for specific CNS receptors (e.g., NMDA, imidazoline).
Causality: This assay directly quantifies the interaction between agmatine and its molecular targets, providing fundamental data on its potency and selectivity.[19][20] A high affinity for a particular receptor suggests it is a primary site of action.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) or cultured cells expressing the receptor of interest in ice-cold buffer. Centrifuge to pellet the membranes and wash multiple times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand for the target receptor (e.g., [3H]MK-801 for the NMDA receptor), and varying concentrations of unlabeled agmatine sulfate.
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the agmatine sulfate concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of agmatine that inhibits 50% of radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.[19]
Objective: To assess the functional effect of agmatine sulfate on ion channel activity, particularly NMDA receptor-mediated currents, in individual neurons.
Causality: This technique provides direct evidence of the functional consequences of agmatine binding to its target ion channels.[21][22] By measuring changes in ionic currents, we can confirm whether agmatine acts as an agonist, antagonist, or modulator.
Step-by-Step Protocol:
-
Cell Preparation: Prepare acute brain slices or cultured neurons on coverslips.
-
Recording Setup: Place the preparation in a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an appropriate internal solution.
-
Giga-seal Formation: Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[23]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.[21]
-
Voltage-Clamp Recording: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).
-
Elicit Currents: Evoke NMDA receptor-mediated currents by locally applying NMDA or by stimulating presynaptic inputs.
-
Agmatine Application: Perfuse agmatine sulfate into the bath at various concentrations and record the resulting changes in the amplitude and kinetics of the NMDA currents.
-
Data Analysis: Measure the peak amplitude of the currents before, during, and after agmatine application to quantify the degree of inhibition.
In Vivo Methodologies
Objective: To evaluate the potential antidepressant effects of agmatine sulfate in a rodent model of behavioral despair.
Causality: The FST is a widely used screening tool based on the principle that rodents, when placed in an inescapable stressful situation (a cylinder of water), will eventually adopt an immobile posture.[24] Clinically effective antidepressants reduce this immobility time, suggesting an increase in coping behavior.[24][25]
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer agmatine sulfate (e.g., 10-50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.
-
Test Procedure: Place each animal individually into a glass cylinder filled with water (23-25°C) from which it cannot escape.
-
Scoring: Record the session (typically 6 minutes) and score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[26]
-
Data Analysis: Compare the mean immobility time between the agmatine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Objective: To assess the potential anxiety-reducing effects of agmatine sulfate in rodents.
Causality: The EPM leverages the natural aversion of rodents to open and elevated spaces.[27] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze, indicating a reduction in anxiety-like behavior.[26][27]
Step-by-Step Protocol:
-
Animal Acclimation and Drug Administration: As described for the FST.
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for a set period (typically 5 minutes).
-
Behavioral Recording: Use a video tracking system to record the number of entries into and the time spent in each arm.
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare these parameters between the agmatine-treated and vehicle-treated groups.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on agmatine sulfate, providing a snapshot of its potency and efficacy across different experimental paradigms.
Table 1: Receptor Binding Affinities of Agmatine
| Receptor Target | Ligand Displaced | Species/Tissue | Ki (nM) | Reference |
| NMDA Receptor | [3H]MK-801 | Rat Brain | 670 | Yang & Reis (1999) |
| Imidazoline I1 | [3H]Clonidine | Bovine Adrenal | 210 | Piletz et al. (1995) |
| Imidazoline I2 | [3H]Idazoxan | Rat Brain | 1500 | Piletz et al. (1995) |
| α2-Adrenoceptor | [3H]Rauwolscine | Rat Brain | 450 | Pinthong et al. (1995) |
Table 2: Efficacy of Agmatine in In Vivo Behavioral Models
| Behavioral Test | Animal Model | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Forced Swim Test | Mouse | 10 - 40 | Decreased Immobility Time | Zomkowski et al. (2002) |
| Elevated Plus Maze | Rat | 20 - 40 | Increased Time in Open Arms | Li et al. (2003) |
| Neuropathic Pain | Rat (SNI model) | 50 - 100 | Attenuated Tactile Allodynia | Roberts et al. (2005) |
Visualization of Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex interactions and processes described.
Agmatine's Core Signaling Pathways in the CNS
Caption: Core signaling pathways modulated by agmatine in the central nervous system.
Experimental Workflow for In Vivo Behavioral Assessment
Caption: A typical workflow for assessing the anxiolytic and antidepressant-like effects of agmatine.
Conclusion and Future Directions
Agmatine sulfate stands out as a promising neuromodulatory agent with a unique and complex mechanism of action. Its ability to concurrently target key pathways involved in excitotoxicity, neuroinflammation, and synaptic plasticity provides a strong foundation for its therapeutic potential in a variety of CNS disorders, including depression, anxiety, neuropathic pain, and neurodegenerative diseases.[8][9][10] The subunit-selective antagonism of NMDA receptors is particularly noteworthy, suggesting a favorable side-effect profile compared to older, non-selective antagonists.[14][15]
Future research should focus on elucidating the precise downstream signaling cascades activated by imidazoline receptor stimulation and further clarifying the long-term effects of agmatine on synaptic plasticity and neurogenesis.[10] Additionally, well-controlled clinical trials are necessary to translate the wealth of promising preclinical data into tangible therapeutic benefits for patients with CNS disorders. The development of more potent and selective analogs of agmatine may also open new avenues for drug discovery.
References
-
Alzheimer's Drug Discovery Foundation. (2020, September 21). Agmatine. Retrieved from [Link]
-
Gong, Z. H., et al. (2019). Neuroprotective Role of Agmatine in Neurological Diseases. Frontiers in Neurology, 10, 870. [Link]
-
Wikipedia. (n.d.). Agmatine. Retrieved from [Link]
-
Examine.com. (2025, August 28). Agmatine. Retrieved from [Link]
-
Waataja, J. J., et al. (2019). Agmatine preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord. American Journal of Physiology-Cell Physiology, 316(4), C517-C526. [Link]
-
Matheus, F. C., et al. (2016). Neuroprotective effects of agmatine in mice infused with a single intranasal administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Behavioural Brain Research, 307, 131-139. [Link]
-
MRI Performance. (2020, March 4). 7 Big Agmatine Sulfate Benefits + Pre Workout Boosting Power. Retrieved from [Link]
-
ALLMAX Nutrition. (2025, March 20). Agmatine Sulfate: Health Benefits, Side Effects and More. Retrieved from [Link]
-
Pineda, J., et al. (2013). Agmatine- Mechanism of Action on the Body. Research Journal of Pharmacy and Technology, 6(9), 998-1001. [Link]
-
Peterson, C. D., et al. (2021). Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain. Pain, 162(5), 1465-1475. [Link]
-
Piletz, J. E., et al. (2003). Agmatine crosses the blood-brain barrier. Annals of the New York Academy of Sciences, 1009, 94-101. [Link]
-
Fairbanks, C. A., et al. (2003). Neuropharmacokinetic and dynamic studies of agmatine (decarboxylated arginine). Annals of the New York Academy of Sciences, 1009, 82-93. [Link]
-
Halaris, A., & Piletz, J. (2007). Agmatine: metabolic pathway and spectrum of activity in brain. CNS Drugs, 21(11), 885-900. [Link]
-
ResearchGate. (2025, August 6). Therapeutic potential of agmatine for CNS disorders. Retrieved from [Link]
-
Bergin, D. H., et al. (2021). Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery. Journal of Pharmacology and Experimental Therapeutics, 377(2), 164-171. [Link]
-
Glavin, G. B., et al. (1995). Agmatine, an endogenous imidazoline receptor agonist, increases gastric secretion and worsens experimental gastric mucosal injury in rats. Journal of Pharmacology and Experimental Therapeutics, 274(2), 741-744. [Link]
-
Chen, K., & Li, C. (2005). Agmatine and Imidazoline Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence. Current Neuropharmacology, 3(4), 311-318. [Link]
-
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]
-
Wang, W. P., et al. (2006). Neuroprotective Effects of Agmatine Against Cell Damage Caused by Glucocorticoids in Cultured Rat Hippocampal Neurons. Journal of Neuroscience Research, 84(4), 866-874. [Link]
-
Troscriptions. (2025, December 4). Agmatine Sulfate: Benefits, Side Effects, and Dosage Guide. Retrieved from [Link]
-
Neis, V. B., & Rodrigues, A. L. S. (2017). Therapeutic potential of agmatine for CNS disorders. Neurochemistry International, 108, 277-289. [Link]
-
Yonsei University. (2019, April 1). Therapeutic Effect of Agmatine on Neurological Disease: Focus on Ion Channels and Receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, January 15). Behavioral Assessment of Antidepressant Activity in Rodents. Retrieved from [Link]
-
Journal of Herbmed Pharmacology. (2024, October 1). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Agmatine Crosses the Blood-Brain Barrier. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Patch-clamp protocol. Retrieved from [Link]
-
Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 9, Unit 9.3. [Link]
-
Scilit. (n.d.). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024, March 15). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Whole cell patch clamp electrophysiology in human neuronal cells. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Ex vivo Receptor Occupancy and In Vitro Radioligand Binding. Retrieved from [Link]
-
Kwantlen Polytechnic University. (n.d.). 4.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 3rd Edition. Retrieved from [Link]
-
ResearchGate. (2018, December 31). Role of Agmatine on Neuroglia in Central Nervous System Injury. Retrieved from [Link]
-
ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
Molecular Devices. (2026, February 10). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]
Sources
- 1. Agmatine - Wikipedia [en.wikipedia.org]
- 2. Agmatine : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agmatine Sulfate: Benefits and Side Effects_Chemicalbook [chemicalbook.com]
- 4. Agmatine sulfate | Imidazoline Receptor | NO Synthase | TargetMol [targetmol.com]
- 5. allmaxnutrition.com [allmaxnutrition.com]
- 6. troscriptions.com [troscriptions.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Neuroprotective Role of Agmatine in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of agmatine for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Agmatine crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. experts.umn.edu [experts.umn.edu]
- 16. Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. examine.com [examine.com]
- 18. mri-performance.com [mri-performance.com]
- 19. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. 4.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 3rd Edition [saskoer.ca]
- 23. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 24. scilit.com [scilit.com]
- 25. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. herbmedpharmacol.com [herbmedpharmacol.com]
- 27. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols: Animal Models for Studying Abacavir Hemisulfate Efficacy
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and use of appropriate animal models for the preclinical evaluation of Abacavir Hemisulfate, a critical nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.
Introduction to Abacavir and the Imperative for In Vivo Efficacy Models
Abacavir (ABC) is a potent carbocyclic 2'-deoxyguanosine analog that plays a significant role in combination antiretroviral therapy (cART).[1] Its antiviral activity is dependent on intracellular phosphorylation to the active metabolite, carbovir triphosphate (CBV-TP).[2] CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), competing with the natural substrate deoxyguanosine triphosphate (dGTP) and causing DNA chain termination upon incorporation into viral DNA.[3]
While in vitro assays provide initial data on antiviral potency, they cannot replicate the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), host immune responses, and potential toxicities that occur in a living organism. Therefore, robust animal models are indispensable for a comprehensive evaluation of Abacavir's efficacy and safety profile before advancing to clinical trials. This guide details the most relevant animal models, provides step-by-step protocols for their use, and explains the scientific rationale behind model selection and experimental design.
Strategic Selection of an Animal Model for Abacavir Studies
The choice of an animal model is dictated by the specific research question, whether it pertains to antiviral efficacy, central nervous system (CNS) penetration, pharmacokinetics, or safety assessment, such as the well-documented HLA-B*57:01-associated hypersensitivity reaction.[4][5]
2.1. Humanized Mouse Models: The Gold Standard for HIV-1 Efficacy
Standard laboratory mice are not susceptible to HIV-1 infection. To overcome this limitation, immunodeficient mice are engrafted with human cells or tissues, creating "humanized" mice that support HIV-1 replication and allow for direct testing of antiretroviral drugs.[6]
-
Humanized Peripheral Blood Lymphocyte (hu-PBL) Model: These models are generated by injecting adult human peripheral blood mononuclear cells (PBMCs) into immunodeficient mice (e.g., NSG or SCID).[7] They are relatively quick to establish but are prone to graft-versus-host disease (GvHD). They are best suited for short-term studies.
-
Humanized Hematopoietic Stem Cell (hu-HSC) Model: Generated by transplanting human CD34+ hematopoietic stem cells into newborn or irradiated adult immunodeficient mice, these models develop a multi-lineage human immune system, including T-cells, B-cells, and myeloid cells.[6][7] They are stable for long-term studies, making them ideal for evaluating sustained viral suppression and the emergence of resistance.
-
Bone Marrow/Liver/Thymus (BLT) Model: This is the most robust model, created by implanting human fetal liver and thymus tissue along with HSC transplantation.[7] BLT mice develop a comprehensive human immune system, including structured lymphoid organs, and mount HIV-specific immune responses, closely mimicking human infection.[6]
2.2. Chimeric Virus Models: A High-Throughput Screening Alternative
For rapid and large-scale preclinical evaluation, chimeric HIV-1 models, such as EcoHIV, offer a valuable alternative. EcoHIV is a chimeric virus constructed on an HIV-1 backbone that can infect cells in conventional, immunocompetent mice.[8] This system allows for the inexpensive and statistically powerful assessment of drug efficacy in blocking viral DNA and RNA synthesis in tissues like the spleen and macrophages.[8]
2.3. Specialized Models for CNS Efficacy and Toxicity
-
SCID Mouse Model of HIV-1 Encephalitis (HIVE): To assess the efficacy of Abacavir in the CNS, a critical viral reservoir, SCID mice can be intracerebrally inoculated with HIV-1-infected human monocyte-derived macrophages (MDMs).[9] This model induces a spreading viral infection in the brain, allowing for the evaluation of a drug's ability to reduce viral load in this compartment.[9]
-
HLA-B57:01 Transgenic Mice: A critical aspect of Abacavir's safety profile is the risk of a severe hypersensitivity reaction (HSR) in patients carrying the HLA-B57:01 allele.[1][5] Transgenic mice expressing this human leukocyte antigen have been developed to study the underlying mechanisms of this immune-mediated adverse reaction.[4][10][11] While primarily a safety model, understanding the potential for HSR is integral to the overall assessment of Abacavir.
The following diagram illustrates the decision-making workflow for selecting an appropriate animal model.
Caption: Intracellular activation pathway and mechanism of action of Abacavir.
Caption: Mechanism of Abacavir-induced HLA-B*57:01-mediated hypersensitivity.
Conclusion
The preclinical evaluation of Abacavir Hemisulfate requires a multi-faceted approach utilizing a range of animal models. Humanized mice are essential for determining in vivo antiviral efficacy against HIV-1, while specialized transgenic and chimeric models provide invaluable tools for assessing specific safety liabilities and for high-throughput screening. By carefully selecting the appropriate model and employing the robust protocols outlined in this guide, researchers can generate the critical data needed to advance the development of effective and safe antiretroviral therapies.
References
-
Uetrecht, J., & Naisbitt, D. (2018). An Animal Model of Abacavir-Induced HLA-Mediated Liver Injury. Toxicological Sciences, 163(1), 1-3. [Link]
-
Oncohema Key. (2016). Abacavir. [Link]
-
Song, I. S., et al. (2018). An Animal Model of Abacavir-Induced HLA-Mediated Liver Injury. Toxicological Sciences, 163(1), 296-307. [Link]
-
Acosta, J., & Fletcher, C. V. (2024). Abacavir. In StatPearls. StatPearls Publishing. [Link]
-
Kumar, P., & Sati, N. (2022). Abacavir Sulphate: An Antiretroviral drug with multiple clinical potential, manifestations and applications. International Journal of Pharmaceutical Research and Applications, 7(2), 678-690. [Link]
-
Kaginkar, K. S., et al. (2024). A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV. Frontiers in Immunology, 15, 1485308. [Link]
-
Semantic Scholar. (n.d.). An Animal Model of Abacavir-Induced HLA-Mediated Liver Injury. [Link]
-
FirstWord Pharma. (2024). Spotlight on CDER Science: A Novel Mouse Model Offers Insights About Hypersensitivity to an HIV Drug. [Link]
-
Rerknimitr, P., et al. (2026). Genetic Variants Associated with Non-Steroidal Anti-Inflammatory Drug-Induced Stevens–Johnson Syndrome and Toxic Epidermal Necrolysis. International Journal of Molecular Sciences, 27(4), 1-15. [Link]
-
Penazzato, M., et al. (2022). Safety and efficacy of abacavir for treating infants, children, and adolescents living with HIV: a systematic review and meta-analysis. The Lancet HIV, 9(9), e637-e648. [Link]
-
Medscape. (n.d.). Ziagen (abacavir) dosing, indications, interactions, adverse effects, and more. [Link]
-
Potash, M. J., et al. (2007). Testing antiretroviral drug efficacy in conventional mice infected with chimeric HIV-1. AIDS, 21(8), 989-996. [Link]
-
Chittick, G. E., et al. (1999). Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study. Antimicrobial Agents and Chemotherapy, 43(11), 2775-2781. [Link]
-
Dash, P. K., et al. (2023). An Efficient Humanized Mouse Model for Oral Anti-Retroviral Administration. Viruses, 15(4), 868. [Link]
-
van der Laan, L. E., et al. (2021). Pharmacokinetics and Drug-Drug Interactions of Abacavir and Lamivudine Co-administered With Antituberculosis Drugs in HIV. Frontiers in Pharmacology, 12, 728885. [Link]
-
The Jackson Laboratory. (n.d.). 5 breakthroughs in HIV research using humanized NSG mice. [Link]
-
Szymański, J., et al. (2021). Long-Term Administration of Abacavir and Etravirine Impairs Semen Quality and Alters Redox System and Bone Metabolism in Growing Male Wistar Rats. International Journal of Molecular Sciences, 22(15), 8143. [Link]
-
Yuen, G. J., et al. (1999). Single-Dose Pharmacokinetics and Safety of Abacavir (1592U89), Zidovudine, and Lamivudine Administered Alone and in Combination in Adults with Human Immunodeficiency Virus Infection. Antimicrobial Agents and Chemotherapy, 43(7), 1706-1711. [Link]
-
Ghorpade, A., et al. (2001). Evaluation of antiretroviral drug efficacy for HIV-1 encephalitis in SCID mice. Neurology, 56(6), 754-762. [Link]
-
Chittick, G. E., et al. (1999). Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study. Antimicrobial Agents and Chemotherapy, 43(11), 2775-2781. [Link]
-
Pumtang-On, P., et al. (2025). Humanized DRAGA mice are a valuable model to study novel immunotherapies for HIV-1. The Journal of Immunology, 215(4), 1-13. [Link]
-
Ruprecht, R. M., et al. (1990). Murine models for evaluating antiretroviral therapy. Cancer Research, 50(17 Suppl), 5618s-5627s. [Link]
-
Yuen, G. J., et al. (1999). Population Pharmacokinetics and Pharmacodynamic Modeling of Abacavir (1592U89) from a Dose-Ranging, Double-Blind, Randomized Monotherapy Trial with Human Immunodeficiency Virus-Infected Subjects. Antimicrobial Agents and Chemotherapy, 43(5), 1162-1168. [Link]
-
Drugs.com. (2026). Abacavir Sulfate Tablets: Package Insert / Prescribing Info / MOA. [Link]
-
Quirinale, J., & Dash, P. K. (2020). Use of Humanized Mouse Models for Studying HIV-1 Infection, Pathogenesis and Persistence. Viruses, 12(11), 1269. [Link]
-
Al-Harthi, L., & Dash, P. K. (2023). Humanized Mice for Studies of HIV-1 Persistence and Elimination. Viruses, 15(7), 1461. [Link]
Sources
- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Abacavir | Oncohema Key [oncohemakey.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Use of Humanized Mouse Models for Studying HIV-1 Infection, Pathogenesis and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanized Mice for Studies of HIV-1 Persistence and Elimination [mdpi.com]
- 8. Testing antiretroviral drug efficacy in conventional mice infected with chimeric HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. An Animal Model of Abacavir-Induced HLA-Mediated Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Measuring Abacavir Sulfate Resistance in HIV Strains
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant HIV strains poses a significant challenge to the long-term efficacy of antiretroviral therapy (ART). Abacavir (ABC), a potent nucleoside reverse transcriptase inhibitor (NRTI), is a key component of many ART regimens. However, its effectiveness can be compromised by the selection of specific mutations in the HIV-1 reverse transcriptase (RT) gene. This guide provides a comprehensive overview of the techniques used to measure abacavir sulfate resistance, offering detailed protocols and insights into the scientific principles underpinning these methodologies.
The Clinical Landscape of Abacavir Resistance
Understanding the clinical context of abacavir resistance is paramount for interpreting laboratory findings. Resistance to abacavir is primarily associated with the selection of a combination of mutations in the RT gene rather than a single mutation conferring high-level resistance.[1]
Key Abacavir Resistance-Associated Mutations:
Four key mutations are directly selected by abacavir pressure in vitro and in vivo: K65R, L74V, Y115F, and M184V.[1][2] The M184V mutation, also selected by lamivudine (3TC) and emtricitabine (FTC), confers high-level resistance to these drugs but only low-level resistance to abacavir.[3] The presence of thymidine analog mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, which are selected by zidovudine (AZT) and stavudine (d4T), can also contribute to reduced abacavir susceptibility, particularly in combination with M184V.[4]
A critical consideration in abacavir therapy is the potential for a severe hypersensitivity reaction (HSR) in individuals carrying the HLA-B57:01 allele.[5][6] This is an immune-mediated response and is distinct from virological resistance. Pre-treatment screening for HLA-B57:01 is now a standard of care and is highly effective at preventing abacavir HSR.[7][8][9]
Methodologies for Assessing Abacavir Resistance
The two primary approaches for measuring antiretroviral drug resistance are phenotypic and genotypic assays.[10] Each provides unique and complementary information.[11]
Genotypic Assays: Identifying the Genetic Blueprint of Resistance
Genotypic assays are the most widely used method for HIV drug resistance testing in clinical practice.[10][12] They involve sequencing the patient's viral RNA to identify mutations known to be associated with drug resistance.
Causality Behind the Choice: Genotypic testing is favored for its lower cost, faster turnaround time, and ability to detect mixtures of wild-type and resistant virus populations.[12][13] It provides a direct readout of the genetic changes responsible for resistance.
This protocol outlines the standard steps for population-based Sanger sequencing of the HIV-1 RT gene.
Step 1: Sample Collection and Viral RNA Extraction
-
Collect whole blood in EDTA tubes.
-
Separate plasma by centrifugation. Viral load should ideally be >500-1000 copies/mL for successful amplification.[13][14]
-
Extract viral RNA from plasma using a commercially available kit following the manufacturer's instructions.
Step 2: Reverse Transcription and PCR Amplification (RT-PCR)
-
Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and a gene-specific reverse primer.
-
Amplify the RT region of the pol gene using nested or semi-nested PCR with specific primers flanking the region of interest (codons 1-300). This two-step amplification increases the sensitivity and specificity of the assay.
Step 3: PCR Product Purification and Sequencing
-
Purify the PCR product to remove unincorporated dNTPs, primers, and enzymes.
-
Perform Sanger sequencing using dye-terminator chemistry. Both forward and reverse sequencing primers should be used to ensure accurate sequence determination.
Step 4: Sequence Analysis and Interpretation
-
Assemble and edit the raw sequence data to generate a consensus sequence.
-
Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.
-
Interpret the identified mutations using a validated algorithm, such as the Stanford University HIV Drug Resistance Database or the ANRS (French National Agency for Research on AIDS and Viral Hepatitis) algorithm.[15][16] These databases provide information on the level of resistance conferred by individual and combinations of mutations.
Diagram: Genotypic Resistance Testing Workflow
Caption: Workflow for recombinant virus-based phenotypic resistance testing.
Biochemical Assays: A Mechanistic Deep Dive
Biochemical assays focus on the direct interaction between the purified HIV-1 RT enzyme and the active form of abacavir (carbovir triphosphate). These assays are primarily used in a research and drug development setting to understand the molecular mechanisms of resistance.
Causality Behind the Choice: Biochemical assays allow for a detailed kinetic analysis of how resistance mutations affect enzyme function and drug binding, providing fundamental insights that can inform the development of new inhibitors.
Step 1: Expression and Purification of Recombinant RT
-
Clone the wild-type or mutant RT gene into an expression vector.
-
Express the protein in a suitable system (e.g., E. coli).
-
Purify the recombinant RT enzyme using chromatography techniques.
Step 2: RT Activity Assay
-
Prepare a reaction mixture containing a template-primer (e.g., poly(rA)/oligo(dT)), dNTPs (including a labeled nucleotide like ³H-dTTP or a non-radioactive alternative), and the purified RT enzyme. [17]* Add varying concentrations of carbovir triphosphate.
-
Incubate the reaction to allow for DNA synthesis.
-
Measure the incorporation of the labeled nucleotide to determine RT activity.
Step 3: Data Analysis
-
Calculate the concentration of carbovir triphosphate required to inhibit enzyme activity by 50% (IC50).
-
Compare the IC50 values for mutant enzymes to the wild-type enzyme to determine the degree of resistance at the enzymatic level.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of results, each assay must incorporate a self-validating system.
-
Genotypic Assays: Internal controls and sequencing of a known wild-type strain in parallel with patient samples are essential. The quality of the sequence chromatogram provides an intrinsic measure of data reliability. [18]* Phenotypic Assays: The parallel testing of a well-characterized wild-type reference virus is a critical control. The reproducibility of the IC50 for the reference virus across multiple experiments validates the assay's performance.
-
Proficiency Testing: Participation in external quality assurance programs, such as those coordinated by the World Health Organization (WHO), is crucial for laboratory accreditation and ensures the generation of comparable and reliable data. [19]
Future Directions and Concluding Remarks
The field of HIV drug resistance testing is continually evolving. The increasing adoption of NGS is poised to provide a more detailed understanding of the viral population dynamics and the role of minority variants in treatment failure. [20]Furthermore, the development of portable sequencing technologies may facilitate more accessible resistance testing in resource-limited settings. [14] The choice of assay for measuring abacavir resistance depends on the specific question being addressed. Genotypic assays are the cornerstone of clinical management, providing rapid and cost-effective information to guide treatment decisions. [12]Phenotypic assays offer a valuable complementary approach for complex cases, while biochemical assays are indispensable for fundamental research and drug discovery. A thorough understanding of the principles and protocols of these techniques is essential for researchers, scientists, and drug development professionals working to combat the challenge of HIV drug resistance.
References
-
Boucher, C. A. B., et al. (2003). Clinically relevant interpretation of genotype for resistance to abacavir. Journal of Acquired Immune Deficiency Syndromes, 33(5), 589-595. [Link]
-
HIV.gov. (2024, September 12). Laboratory Testing: Drug-Resistance Testing. [Link]
-
New York State Department of Health AIDS Institute. (2024, December 15). Drug-Resistance Testing. [Link]
-
TheBody. (2004, June 14). Advantages and disadvantages to phenotypic and genotypic resistance testing. [Link]
-
Hirsch, M. S., et al. (2004). Benefits and limitations of testing for resistance to HIV drugs. Clinical Infectious Diseases, 38(Supplement_2), S103-S108. [Link]
-
National Center for Biotechnology Information. (2015, September 1). Abacavir Therapy and HLA-B57:01 Genotype*. [Link]
-
Rauch, A., et al. (2006). HLA-B*57:01 allele genotyping for assessing the risk of abacavir hypersensitivity reaction. Pharmacogenomics, 7(5), 771-781. [Link]
-
Vandamme, A. M., et al. (2023). Resistance assays. In Antiretroviral Resistance in Clinical Practice. [Link]
-
ARUP Laboratories. (2025, May 14). HLA-B57:01 for Abacavir Sensitivity*. [Link]
-
Kim, S., et al. (2025, November 15). Design and Evaluation of Next-Generation HIV Genotyping for Detection of Resistance Mutations to 28 Antiretroviral Drugs Across 5 Major Classes Including Lenacapavir. Clinical Infectious Diseases. [Link]
-
Walter, H., et al. (2002). Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo. Antimicrobial Agents and Chemotherapy, 46(1), 89-96. [Link]
-
NATAP. (n.d.). Abacavir Resistance. [Link]
-
i-Base. (2023, January 1). 9.4 Resistance tests and interpreting test results. [Link]
-
Rhee, S. Y., et al. (2017). HIV-1 Drug Resistance and Resistance Testing. AIDS Reviews, 19(2), 94-108. [Link]
-
Clinical Guidelines Program. (2023, June 20). HIV Resistance Assays. [Link]
-
Borro, M., et al. (2024, October 23). HLA-B*57:01 genotype and Abacavir therapy: first report from genomic lab in AORN dei Colli Naples -Italy. MedCrave Online Journal of Case Reports. [Link]
-
World Health Organization. (2025, November 25). Fact sheet: HIV drug resistance. [Link]
-
ANRS. (n.d.). HIV-1 genotypic drug resistance interpretation's algorithms. [Link]
-
Harrigan, P. R., et al. (2002). Effect of concurrent zidovudine use on the resistance pathway selected by abacavir-containing regimens. AIDS, 16(11), 1533-1538. [Link]
-
NATAP. (1998, March 3). 1592U89 (Abacavir) Resistance and Phenotypic Resistance Testing. [Link]
-
Phillips, E., et al. (2018). Diagnostic accuracy of HLA-B*57:01 screening for the prediction of abacavir hypersensitivity and clinical utility of the test: a meta-analytic review. Pharmacogenomics, 19(3), 269-279. [Link]
-
Parkin, N. T., et al. (2002). Phenotypic and Genotypic HIV-1 Drug Resistance Assays Provide Complementary Information. Journal of Acquired Immune Deficiency Syndromes, 31(2), 128-136. [Link]
-
University of Washington. (2025, February 3). Core Concepts - Evaluation and Management of Virologic Failure - Antiretroviral Therapy. [Link]
-
Pan American Health Organization. (n.d.). World Health Organization/HIVResNet Drug Resistance Laboratory Strategy. [Link]
-
aidsmap. (2007, June 4). Abacavir hypersensitivity screen as part of drug resistance test possible. [Link]
-
myADLM. (2017, May 9). Next-generation sequencing for detecting HIV-1 drug resistance. [Link]
-
Microbiology Society. (2024, July 26). Implementation of Next-Generation Sequencing-Based HIV Drug Resistance Testing: Enhancing Antiretroviral Treatment Monitoring and Public Health Outcomes. [Link]
-
Otim, J. W., et al. (2022). Next-generation sequencing (NGS) reveals low-abundance HIV-1 drug resistance mutations among patients experiencing virological. F1000Research, 11, 901. [Link]
-
protocols.io. (2022, April 8). Next Generation Sequencing of HIV-1 Drug Resistant Mutations. [Link]
-
Infectious Diseases Institute. (2017, July 1). GUIDELINES THE PUBLIC HEALTH RESPONSE TO PRETREATMENT HIV DRUG RESISTANCE. [Link]
-
i-Base. (2025, January 1). Resistance tests. [Link]
-
Karolinska Institutet. (2024, September 2). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. [Link]
-
BC Centre for Excellence in HIV/AIDS. (n.d.). Clinical Indications for Testing and Information for Patients CfE Research Laboratory Assays. [Link]
Sources
- 1. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. penta-id.org [penta-id.org]
- 3. Resistance tests | HIV i-Base [i-base.info]
- 4. Abacavir Resistance [natap.org]
- 5. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 7. HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet [arupconsult.com]
- 8. HLA-B*57:01 genotype and Abacavir therapy: first report from genomic lab in AORN dei Colli Naples -Italy - MedCrave online [medcraveonline.com]
- 9. Diagnostic accuracy of HLA-B*57:01 screening for the prediction of abacavir hypersensitivity and clinical utility of the test: a meta-analytic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phenotypic and genotypic HIV-1 drug resistance assays provide complementary information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 13. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Clinically relevant interpretation of genotype for resistance to abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HIV-1 genotypic drug resistance interpretation’s algorithms [hivfrenchresistance.org]
- 17. openarchive.ki.se [openarchive.ki.se]
- 18. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. paho.org [paho.org]
- 20. protocols.io [protocols.io]
Application Notes and Protocols for the Development of a Stable Formulation of Abacavir Hemisulfate
For: Researchers, scientists, and drug development professionals
I. Introduction: Navigating the Stability Challenges of Abacavir Hemisulfate
Abacavir Hemisulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) pivotal in the combination therapy for Human Immunodeficiency Virus (HIV) infection.[1] As a Biopharmaceutics Classification System (BCS) Class III drug, it exhibits high solubility but low permeability.[2] While its high solubility is advantageous for dissolution, the molecule is susceptible to degradation under specific environmental conditions, posing a significant challenge to the development of a stable and effective dosage form. This document provides a comprehensive guide to understanding the stability profile of Abacavir Hemisulfate and offers detailed protocols for the development of a stable oral solid dosage form.
Our approach is grounded in a deep understanding of the drug's physicochemical properties and degradation pathways. Abacavir Hemisulfate is known to be unstable in acidic and oxidative environments, while demonstrating stability against base hydrolysis and thermal stress.[3][4] Therefore, the formulation strategy must be meticulously designed to mitigate these risks and ensure product quality, safety, and efficacy throughout its shelf life.
II. Physicochemical Properties and Degradation Profile
A thorough understanding of the physicochemical characteristics of Abacavir Hemisulfate is the cornerstone of a rational formulation design.
Table 1: Physicochemical Properties of Abacavir Hemisulfate
| Property | Value | Reference(s) |
| Appearance | White to off-white powder/solid | [5] |
| Solubility | Freely soluble in water (approx. 77 mg/mL at 25°C) | [5] |
| BCS Class | Class III (High Solubility, Low Permeability) | [2] |
| pKa | 5.8 (Basic) | |
| Degradation Pathways | Susceptible to acidic hydrolysis and oxidation. Stable under basic hydrolysis and thermal stress. | [3][4] |
The primary degradation pathways for Abacavir Hemisulfate involve hydrolysis of the glycosidic bond under acidic conditions and oxidation of the purine ring. These degradation products must be monitored and controlled within acceptable limits as defined by regulatory guidelines.
III. Formulation Development Strategy: A Multi-faceted Approach to Stability
Given the susceptibility of Abacavir Hemisulfate to acidic and oxidative degradation, a robust formulation strategy should focus on controlling the micro-environment of the drug substance within the dosage form. Wet granulation followed by film coating presents a viable and effective approach.
A. Excipient Compatibility: The Foundation of a Stable Formulation
The selection of excipients is a critical step that can significantly impact the stability of the final product. Incompatibility between the drug substance and an excipient can lead to degradation and loss of potency.
Key Consideration:
-
Incompatibility with Lactose: Studies have shown that Abacavir Hemisulfate is incompatible with lactose monohydrate, leading to the formation of degradation products.[6] Therefore, lactose should be avoided in the formulation.
Recommended Excipients for Compatibility Screening:
-
Diluents: Microcrystalline cellulose, Dibasic calcium phosphate
-
Binders: Povidone (PVP) K-30, Hydroxypropyl cellulose (HPC)
-
Disintegrants: Croscarmellose sodium, Sodium starch glycolate
-
Lubricants: Magnesium stearate
-
Glidants: Colloidal silicon dioxide
B. Wet Granulation: Enhancing Flow and Uniformity while Controlling Moisture
Wet granulation is a suitable method for producing a compressible and flowable granulation of Abacavir Hemisulfate. This process helps to ensure content uniformity, which is particularly important for potent drugs.
Diagram 1: Wet Granulation Workflow for Abacavir Hemisulfate Tablets
Caption: Workflow for Wet Granulation of Abacavir Hemisulfate Tablets.
Protocol 1: Wet Granulation of Abacavir Hemisulfate Tablets (300 mg)
1. Dry Mixing:
- Sift Abacavir Hemisulfate, Microcrystalline Cellulose (as diluent), and a portion of Croscarmellose Sodium (as intragranular disintegrant) through a suitable mesh screen.
- Blend the sifted materials in a suitable blender for 10-15 minutes to ensure uniformity.
2. Binder Preparation:
- Prepare a binder solution by dissolving Povidone (PVP) K-30 in purified water. A typical concentration would be 5-10% w/v.
3. Wet Massing:
- Transfer the powder blend to a high-shear mixer/granulator.
- Slowly add the binder solution to the powder blend while mixing at a suitable impeller and chopper speed.
- Continue mixing until a suitable wet mass is formed. The endpoint can be determined by the "ball test," where a small amount of the mass, when squeezed in the palm, forms a cohesive ball that crumbles under moderate pressure.[7]
4. Wet Screening:
- Pass the wet mass through a suitable screen (e.g., a co-mill) to produce wet granules of a consistent size.
5. Drying:
- Dry the wet granules in a fluid bed dryer at an inlet temperature of 50-60°C.
- Monitor the moisture content using a loss on drying (LOD) analyzer. The target LOD is typically between 1-2%.
6. Dry Screening:
- Pass the dried granules through a smaller mesh screen to obtain a uniform particle size distribution and to break any agglomerates.
7. Final Blending:
- Add the remaining portion of Croscarmellose Sodium (extragranular disintegrant) and sifted Colloidal Silicon Dioxide (glidant) to the sized granules and blend for 5-10 minutes.
- Add sifted Magnesium Stearate (lubricant) and blend for a final 3-5 minutes. Note: Over-mixing with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.[8]
8. Compression:
- Compress the final blend into tablets of the desired weight, hardness, and thickness using a rotary tablet press.
C. Film Coating: A Crucial Barrier Against Environmental Stress
A moisture-protective film coating is essential to shield the hygroscopic Abacavir Hemisulfate core tablet from humidity, which can accelerate degradation. A combination of a hydrophilic polymer like Hydroxypropyl Methylcellulose (HPMC) and a hydrophobic polymer can provide an effective moisture barrier while ensuring rapid drug release.[9][10][11]
Table 2: Example of a Moisture-Protective Film Coating Formulation
| Component | Function | Concentration (% w/w of coating solution) |
| HPMC E5 | Film Former | 10 - 15 |
| Polyethylene Glycol (PEG) 400 | Plasticizer | 1 - 2 |
| Titanium Dioxide | Opacifier | 1 - 3 |
| Talc | Anti-tacking Agent | 1 - 2 |
| Purified Water | Solvent | q.s. to 100% |
Protocol 2: Aqueous Film Coating of Abacavir Hemisulfate Tablets
1. Coating Solution Preparation:
- Disperse the HPMC in a portion of purified water with continuous stirring until a clear solution is formed.
- In a separate container, dissolve the PEG 400 in another portion of water.
- Add the PEG 400 solution to the HPMC solution and mix.
- Homogenize the Titanium Dioxide and Talc in the remaining water to form a uniform slurry.
- Slowly add the slurry to the polymer solution with continuous stirring until a homogenous suspension is obtained.
2. Coating Process:
- Pre-heat the tablet bed in the coating pan to a temperature of 40-45°C.
- Start spraying the coating solution onto the tablet bed at a controlled rate.
- Maintain the product temperature, spray rate, and atomization pressure within the validated ranges to ensure a uniform coating.
- Continue the coating process until the desired weight gain (typically 2-4%) is achieved.
3. Drying:
- After the coating solution is exhausted, continue to tumble the tablets in the pan with warm air for 5-10 minutes to ensure complete drying of the film.
4. Cooling:
- Cool the coated tablets to room temperature before discharging.
IV. Stability Testing: Ensuring Product Quality Over Time
Stability testing is a non-negotiable aspect of formulation development, providing the necessary data to establish the shelf-life and storage conditions for the drug product. These studies must be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[12][13][14]
Diagram 2: Stability Testing Workflow
Caption: Workflow for Stability Testing of Abacavir Hemisulfate Formulation.
A. Forced Degradation Studies
Forced degradation studies are essential to identify the potential degradation products and to establish the intrinsic stability of the drug molecule. These studies also help in developing and validating a stability-indicating analytical method.[15][16]
Protocol 3: Forced Degradation of Abacavir Hemisulfate
1. Stock Solution Preparation:
- Prepare a stock solution of Abacavir Hemisulfate in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[16]
2. Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1N HCl.
- Reflux the mixture at 80°C for a specified duration (e.g., 24-72 hours).[15]
- Cool the solution and neutralize it with an equivalent amount of 1N NaOH.
- Dilute with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1N NaOH.
- Reflux the mixture at 80°C for a specified duration.[15]
- Cool the solution and neutralize it with an equivalent amount of 1N HCl.
- Dilute with the mobile phase for analysis.
4. Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3-6% hydrogen peroxide (H₂O₂).
- Keep the mixture at room temperature for a specified duration (e.g., 7 days).
- Dilute with the mobile phase for analysis.
5. Thermal Degradation:
- Expose the solid drug substance to a temperature of 105°C for a specified duration (e.g., 10 days).[17]
- Dissolve the stressed sample in a suitable solvent and dilute with the mobile phase for analysis.
6. Photolytic Degradation:
- Expose the solid drug substance to UV light (e.g., 320 nm) for a specified duration.
- Dissolve the stressed sample in a suitable solvent and dilute with the mobile phase for analysis.
B. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to accurately quantify Abacavir Hemisulfate and its degradation products.
Table 3: Typical HPLC Method Parameters for Abacavir Hemisulfate
| Parameter | Condition | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [18] |
| Mobile Phase | A mixture of a buffer (e.g., 20mM Ammonium Acetate or 10mM Potassium Dihydrogen Phosphate) and a suitable organic solvent (e.g., Acetonitrile). | [18] |
| Flow Rate | 1.0 mL/min | [19] |
| Detection Wavelength | 286 nm | [18] |
| Injection Volume | 20 µL | [20] |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Protocol 4: Stability-Indicating HPLC Analysis
1. Standard Preparation:
- Prepare a standard solution of Abacavir Hemisulfate reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).[18]
2. Sample Preparation:
- For tablets, accurately weigh and powder a sufficient number of tablets.
- Transfer a quantity of powder equivalent to a single dose of Abacavir into a volumetric flask.
- Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve the drug.
- Make up the volume and filter the solution through a 0.45 µm filter.
- Dilute the filtered solution with the mobile phase to a concentration within the linear range of the method.
3. Chromatographic Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peaks for Abacavir and any degradation products.
4. Calculation:
- Calculate the assay of Abacavir and the percentage of each degradation product using the peak areas from the standard and sample chromatograms.
C. ICH Stability Study Protocol
Long-term and accelerated stability studies should be conducted on at least three primary batches of the drug product in the proposed commercial packaging.[13]
Table 4: ICH Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
Tests to be Performed:
-
Appearance
-
Assay
-
Degradation products/Impurities
-
Dissolution
-
Moisture content
-
Hardness and Friability (for tablets)
V. Considerations for Pediatric Formulations
Developing a stable and palatable formulation for pediatric patients presents unique challenges. Dispersible tablets are a preferred dosage form for children who have difficulty swallowing solid tablets.[21][22]
Key Formulation Considerations for Pediatric Dispersible Tablets:
-
Excipients: Must be safe for pediatric use. Common excipients include mannitol (as a diluent and sweetening agent), microcrystalline cellulose, and a superdisintegrant like crospovidone.[23]
-
Taste Masking: Abacavir has a bitter taste, which needs to be masked to ensure patient compliance. This can be achieved through the use of sweeteners (e.g., aspartame, sucralose) and flavors (e.g., strawberry, banana).[21]
-
Dispersion Time: The tablets should disperse rapidly in a small amount of water to form a uniform suspension.
-
Dosing Flexibility: Scored tablets allow for dose adjustments based on the child's weight.[21]
VI. Conclusion
The development of a stable formulation for Abacavir Hemisulfate requires a systematic and scientifically sound approach. By carefully selecting compatible excipients, employing a robust manufacturing process such as wet granulation, and applying a functional film coating, a stable and effective oral solid dosage form can be achieved. Rigorous stability testing according to ICH guidelines is paramount to ensure the quality, safety, and efficacy of the final product throughout its shelf life. The protocols and guidelines presented in this document provide a comprehensive framework for researchers and drug development professionals to successfully navigate the challenges associated with the formulation of Abacavir Hemisulfate.
VII. References
-
Formulation and Development of Aqueous Film Coating for Moisture Protection of Hygroscopic Herniaria glabra L. Tablets. PubMed. [Link]
-
Formulation and Development of Aqueous Film Coating for Moisture Protection of Hygroscopic Herniaria glabra L. Tablets. National Center for Biotechnology Information. [Link]
-
Formulation and Development of Aqueous Film Coating for Moisture Protection of Hygroscopic Herniaria glabra L. Tablets. ResearchGate. [Link]
-
ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS. International Journal of Research in Pharmacy and Chemistry. [Link]
-
ICH Q1 Stability Testing Guidelines. MasterControl. [Link]
-
SCIENTIFIC DISCUSSION Abacavir sulfate. World Health Organization. [Link]
-
Separation and characterization of forced degradation products of abacavir sulphate by LC–MS/MS. Ovid. [Link]
-
Dissolution Media Development for In-vitro Bioequivalence Studies of Abacavir Sulphate. ResearchGate. [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for Determination of Abacavir Sulphate in Tablet Dosage Form. IJPPR. [Link]
-
Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. NISCAIR Online Periodicals Repository. [Link]
-
Understanding ICH Guidelines for Stability Testing. Purple Diamond. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
A validated stability indicating rp-hplc method for the determination of abacavir in bulk and tablet dosage forms. SciSpace. [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. National Center for Biotechnology Information. [Link]
-
Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Semantic Scholar. [Link]
-
Developing a Flexible Pediatric Dosage Form for Antiretroviral Therapy: A Fast-Dissolving Tablet. National Center for Biotechnology Information. [Link]
-
Case Study | HPMC film as moisture protective coating for hygroscopic actives. BIOGRUND. [Link]
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. National Center for Biotechnology Information. [Link]
-
Simultaneous stability indicating rp-hplc method development and validation of abacavir, dolutegride and lamivudine in bulk and pharmaceutical formulation. Journal of Chemical Health Risks. [Link]
-
a validated stability indicating rp-hplc method for the determination of abacavir in bulk and tablet dosage forms. ResearchGate. [Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Center for Biotechnology Information. [Link]
-
Stability behaviour of antiretroviral drugs and their combinations. 9: Identification of incompatible excipients. ResearchGate. [Link]
-
SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE MEDICINAL PRODUCT Abacavir (as sulfate)/lamivudine dispersible tablets 120mg/6. Tanzania Medicines and Medical Devices Authority. [Link]
-
Wet Granulation in Pharmaceutical Manufacturing: 7 Steps, Equipment & GMP Guide. Learn About GMP. [Link]
-
Wet Granulation. SlideShare. [Link]
-
Formulation, Characterization and In-vitro Evaluation of Abacavir Sulphate Loaded Microspheres. Research Journal of Pharmacy and Technology. [Link]
-
Pediatric Antiretroviral Drug Information – Abacavir. Clinicalinfo. [Link]
-
Appendix A: Pediatric Antiretroviral Drug Information - Abacavir. Clinical Info .HIV.gov. [Link]
-
Public Assessment Report Scientific discussion Abacavir/Lamivudine Amarox 600 mg/300 mg, film-coated tablets. Geneesmiddeleninformatiebank. [Link]
-
PAEDIATRIC ABACAVIR/ LAMIVUDINE/ DOLUTEGRAVIR (pALD) FIXED-DOSE COMBINATION. World Health Organization. [Link]
-
These highlights do not include all the information needed to use ABACAVIR TABLETS safely and effectively. See full prescribing. U.S. Food and Drug Administration. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. extranet.who.int [extranet.who.int]
- 3. (PDF) Forced degradation study of abacavir sulfate under the frame of genotoxic impurity [academia.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pharmagmpguide.com [pharmagmpguide.com]
- 9. Formulation and Development of Aqueous Film Coating for Moisture Protection of Hygroscopic Herniaria glabra L. Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. Formulation and Development of Aqueous Film Coating for Moisture Protection of Hygroscopic Herniaria glabra L. Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mastercontrol.com [mastercontrol.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. ijrpc.com [ijrpc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. tmda.go.tz [tmda.go.tz]
- 22. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 23. Developing a Flexible Pediatric Dosage Form for Antiretroviral Therapy: A Fast-Dissolving Tablet - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Abacavir Hemisulfate stock solutions for experiments
Application Note: Precision Preparation of Abacavir Hemisulfate Stock Solutions
Abstract & Scope
Abacavir Hemisulfate is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in HIV-1 research to study viral replication kinetics, drug resistance mechanisms, and potential off-target effects (e.g., platelet reactivity). Unlike many small molecule inhibitors that require DMSO for solubilization, Abacavir Hemisulfate is a salt form specifically engineered for aqueous solubility.
This guide addresses a common source of experimental error: the mismatch between solvent selection and the salt form of the drug. It provides a validated protocol for preparing stock solutions that ensures stoichiometric accuracy and long-term stability.
Critical Physicochemical Profile
Note: Accurate calculations depend on distinguishing between the Free Base and the Hemisulfate salt.
| Parameter | Data Point | Notes for Experimental Design |
| Compound Name | Abacavir Hemisulfate | Also listed as Abacavir Sulfate.[1][2][3] |
| CAS Number | 188062-50-2 | Unique identifier for the salt form.[4][5] |
| Molecular Formula | Stoichiometry: 2 Drug Molecules : 1 Sulfuric Acid.[5] | |
| Molar Mass (Salt) | 670.76 g/mol | Use this value for weighing calculations. |
| Molar Mass (Base) | 286.33 g/mol | Use this value if calculating "Active Moiety" concentration. |
| Solubility (Water) | ~77 mg/mL | Preferred Solvent. High solubility.[1] |
| Solubility (DMSO) | < 1 mg/mL (Variable) | Not Recommended. Poor solubility for the salt form. |
| Storage (Solid) | -20°C | Desiccate; protect from moisture. |
Safety Advisory: HLA-B*5701 Hypersensitivity
WARNING: Abacavir is associated with severe hypersensitivity reactions in individuals carrying the HLA-B*5701 allele.
-
Handling: Always handle powder in a Class II Biological Safety Cabinet (BSC).
-
PPE: Double nitrile gloves, lab coat, and N95 respirator (if outside BSC) are mandatory.
-
Disposal: Treat all waste as hazardous chemical waste.
Expertise & Logic: The Solvent Trap
The "DMSO Default" Error: In drug discovery, 95% of small molecules are hydrophobic and require Dimethyl Sulfoxide (DMSO) for stock preparation. Researchers often habitually reach for DMSO.
-
Scientific Reality: Abacavir Hemisulfate is a hydrophilic salt. It is highly soluble in water but poorly soluble in DMSO (often precipitating at concentrations >0.2 mg/mL).
-
Consequence: Attempting to make a high-concentration stock (e.g., 100 mM) in DMSO will result in a suspension, not a solution. Dosing cells with this suspension leads to erratic "hot spots" of drug concentration and non-reproducible IC50 values.
-
Directive: Use Sterile Water or PBS (pH 7.2) for primary stock preparation.
Protocol: Preparation of 10 mM Stock Solution
Target Volume: 10 mL Target Concentration: 10 mM (10 mmol/L) Solvent: Sterile Deionized Water (dH2O)
Step 1: Molar Mass Correction
Ensure you are using the Molecular Weight (MW) of the salt (670.76 g/mol ), not the free base.
Note: Since the salt contains two abacavir molecules per sulfate, a 10 mM solution of the salt yields 20 mM of active abacavir base. If your protocol requires 10 mM of active drug, weigh half this amount (33.54 mg).
Step 2: Solubilization Workflow
-
Weighing: Accurately weigh 67.08 mg of Abacavir Hemisulfate powder into a sterile 15 mL polypropylene tube.
-
Solvent Addition: Add 8.0 mL of Sterile dH2O. (Do not add full volume yet).
-
Dissolution: Vortex at medium speed for 30-60 seconds. The powder should dissolve rapidly, resulting in a clear solution.
-
Volume Adjustment: Add Sterile dH2O to bring the final volume to exactly 10.0 mL . Invert to mix.
-
Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile collection tube. Avoid Nylon filters as they may bind charged drug molecules.
Step 3: Aliquoting & Storage
-
Aliquot Size: 50 µL – 500 µL (Single-use volumes).
-
Vial Type: Amber, screw-cap cryovials (protects from light).
-
Storage: Store at -20°C .
-
Stability: Stable for 6 months at -20°C.
-
Self-Validating Check: Upon thawing, inspect for crystals. If crystals are present, vortex. If they do not dissolve, the stock is compromised (likely due to sublimation or moisture ingress).
-
Visualizing the Workflow
Figure 1: Validated workflow for Abacavir Hemisulfate stock preparation emphasizing aqueous solvation.
Biological Mechanism & Context
Understanding how the prepared solution functions is vital for interpreting assay results. Abacavir is a prodrug.
Figure 2: Intracellular activation pathway. Abacavir is converted to Carbovir-TP, which mimics dGTP and terminates viral DNA chains.
References
-
PubChem. (2023). Abacavir Sulfate Compound Summary (CID 135413536). National Center for Biotechnology Information. Retrieved from [Link]
-
Faletto, M. B., et al. (1997). 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial Agents and Chemotherapy, 41(5), 1099-1107. Retrieved from [Link]
Sources
Use of Abacavir Hemisulfate in studies of drug-induced hypersensitivity
Abstract & Introduction
This guide details the experimental use of Abacavir Hemisulfate to model Drug-Induced Hypersensitivity Reactions (DIHR). Unlike hapten-mediated allergies where drugs covalently bind proteins, Abacavir represents the archetype of the "Altered Peptide Repertoire" model (or p-i concept: pharmacological interaction with immune receptors).
In this mechanism, Abacavir binds non-covalently to the F-pocket of the HLA-B*57:01 antigen-binding groove.[1][2] This steric occupation alters the electrochemical environment, preventing the binding of canonical self-peptides and permitting the presentation of "cryptic" self-peptides. These novel peptides are recognized as foreign by CD8+ T-cells, triggering a massive systemic immune response.
Target Audience: Immunologists, Toxicologists, and Pharmacogenomics Researchers.
Mechanism of Action: The Altered Self
To properly design assays, one must understand that Abacavir does not act as an antigen itself; it acts as an allosteric modifier of the MHC Class I molecule.
Key Molecular Interactions:
-
Critical Residue: Serine 116 (Ser116) at the bottom of the F-pocket is essential for Abacavir specificity.
-
Outcome: The drug causes a preference for peptides with Valine (Val), Isoleucine (Ile), or Leucine (Leu) at the C-terminus (P-omega position), replacing the canonical Tryptophan (Trp) or Phenylalanine (Phe).
Visualization: The Altered Peptide Repertoire Model
Caption: Abacavir occupies the HLA-B*57:01 F-pocket, blocking canonical peptides and selecting cryptic peptides that trigger autoimmunity.
Protocol A: In Vitro Priming of Naive CD8+ T-Cells
This protocol reproduces the hypersensitivity reaction in vitro using PBMCs from HLA-B*57:01 positive donors. It is used to validate T-cell cross-reactivity or screen for patient susceptibility.
Reagents & Preparation[1][3][4][5][6][7][8]
-
Abacavir Hemisulfate Stock: Dissolve in sterile water or PBS to 10 mg/mL (approx. 30 mM). Filter sterilize (0.22 µm). Note: Avoid DMSO if possible to reduce background toxicity in long-term cultures, though ABC is soluble in DMSO.
-
Culture Media: RPMI-1640 + 10% Human AB Serum (heat-inactivated).
-
Cytokines: IL-7 and IL-15 (for naive T-cell expansion) and IL-2 (for maintenance).
Experimental Workflow
| Phase | Duration | Procedure | Critical Parameters |
| 1. Isolation | Day 0 | Isolate PBMCs via Ficoll-Paque gradient from HLA-B*57:01+ donor. | Viability >95% required. |
| 2. Induction | Day 0 | Resuspend PBMCs (2-4 x 10^6 cells/mL). Add Abacavir (35 µM) . | 35 µM (approx 10-12 µg/mL) is the physiological max Cmax. |
| 3. Expansion | Days 0-12 | Culture at 37°C, 5% CO2. Add IL-7 (25 ng/mL) and IL-15 (25 ng/mL) on Day 2. | Supplement with IL-2 (50 IU/mL) every 3 days starting Day 5. |
| 4. Restimulation | Day 13 | Harvest T-cells. Co-culture with autologous B-LCLs (B-lymphoblastoid cell lines) pulsed with Abacavir (35 µM).[1] | Ratio: 10:1 (T-cell : APC). |
| 5. Readout | Day 14 | IFN-γ ELISpot or Intracellular Cytokine Staining (ICS) for CD107a/IFN-γ. | Positive control: PHA or CEFT pool. Negative: Media only. |
Workflow Visualization
Caption: Step-by-step workflow for generating Abacavir-specific T-cells from naive PBMCs.
Protocol B: Immunopeptidomics (Mass Spectrometry)
To confirm the mechanism, researchers must isolate the specific peptides presented by HLA-B*57:01 in the presence of Abacavir.
Methodology
-
Cell Line: C1R-B57:01 (C1R cells transfected with HLA-B57:[1]01) or patient-derived B-LCLs.[3]
-
Treatment: Treat 1x10^9 cells with 35 µM Abacavir for 48 hours. (Control: Vehicle).
-
Lysis: Lyse cells in 0.5% NP-40 buffer containing protease inhibitors.
-
Immunoprecipitation (IP):
-
Use W6/32 antibody (pan-Class I) or GAP-A3 (anti-HLA-A/B) coupled to Protein A/G beads.
-
Incubate lysate with beads for 4 hours at 4°C.
-
-
Elution:
-
Wash beads thoroughly (4x) with Tris-buffered saline (TBS) to remove non-specific binders.
-
Elute peptides with 10% Acetic Acid (pH 2-3).
-
-
Purification: Pass eluate through a 3 kDa molecular weight cutoff (MWCO) filter to separate peptides from the HLA heavy chain/beta-2-microglobulin.
-
LC-MS/MS Analysis: Analyze filtrate on a high-resolution mass spectrometer (e.g., Orbitrap).
Data Analysis Expectations
Compare the peptide lists between "Treated" and "Untreated" samples.
| Parameter | Untreated (Control) | Abacavir Treated |
| C-Terminal Anchor | Tryptophan (Trp), Phenylalanine (Phe) | Valine (Val), Isoleucine (Ile), Leucine (Leu) |
| Peptide Overlap | Reference Baseline | < 85% Overlap with Control (Shift in repertoire) |
| Abacavir Detection | Absent | Present (ABC co-elutes with peptides) |
Troubleshooting & Optimization
-
Solubility Issues: While Abacavir Hemisulfate is water-soluble, ensure stock solutions are fresh. If precipitation occurs in media, verify the pH is neutral (7.0–7.4).
-
High Background in ELISpot: Ensure the "Responder" cells are washed thoroughly before the restimulation step to remove high concentrations of cytokines (IL-2) which can cause non-specific firing.
-
Donor Variability: Not all HLA-B*57:01 donors react equally. Approximately 55% of carriers are "tolerant" in vivo, but in vitro priming often yields responders in 100% of carriers due to the removal of regulatory mechanisms (Tregs).
References
-
Mallal, S., et al. (2008). HLA-B*5701 Screening for Hypersensitivity to Abacavir.[1][2][4][3][5][6][7][8][9] The New England Journal of Medicine. Link
-
Illing, P. T., et al. (2012). Immune self-reactivity triggered by drug-modified HLA-peptide repertoire.[1][2][3][7] Nature. Link
-
Ostrov, D. A., et al. (2012). Drug hypersensitivity caused by alteration of the MHC-presented self-peptide repertoire.[1][2] Proceedings of the National Academy of Sciences. Link
-
Chessman, D., et al. (2008). Human Leukocyte Antigen Class I-Restricted Activation of CD8+ T Cells Provides the Immunogenetic Basis of a Systemic Drug Hypersensitivity. Immunity. Link
-
Cardone, M., et al. (2018). Active suppression rather than ignorance: tolerance to abacavir-induced HLA-B*57:01 peptide repertoire alteration.[2] Journal of Clinical Investigation. Link
Sources
- 1. Frontiers | Kinetics of Abacavir-Induced Remodelling of the Major Histocompatibility Complex Class I Peptide Repertoire [frontiersin.org]
- 2. JCI - Active suppression rather than ignorance: tolerance to abacavir-induced HLA-B*57:01 peptide repertoire alteration [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses | PLOS One [journals.plos.org]
- 5. [HLA-B*5701 and abacavir hypersensitivity reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abacavir induced T cell reactivity from drug naïve individuals shares features of allo-immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of Abacavir Hemisulfate in aqueous solutions
Technical Support Center: Abacavir Hemisulfate Solubility Optimization
Executive Summary: The Solubility Paradox
Abacavir Hemisulfate (ABC-SO4) presents a classic physicochemical paradox in laboratory settings. While technically classified as "freely soluble" in distilled water (~77 mg/mL), researchers frequently report unexpected precipitation or "low solubility" when preparing working solutions.[1]
The Root Cause: This discrepancy is almost invariably driven by pH-dependent dissociation and ionic strength incompatibilities .[1] Abacavir has a pKa of approximately 5.01 .[2] In unbuffered water, the hemisulfate salt maintains an acidic microenvironment, keeping the drug protonated and soluble. However, in physiological buffers (pH 7.2–7.4), the equilibrium shifts dramatically toward the free base , which is significantly more lipophilic (LogP ~1.[1]2) and less soluble (~1 mg/mL).[1]
This guide provides the diagnostic logic and protocols to resolve these solubility failures.
Diagnostic Framework: Why is it not dissolving?
Before altering your protocol, compare your conditions against the Solubility Threshold Table below.
Table 1: Physicochemical Solubility Profile of Abacavir Hemisulfate
| Solvent System | Solubility Limit (25°C) | Dominant Species | Risk Level |
| Distilled Water (pH ~4-5) | ~77 mg/mL | Protonated Cation (Salt) | Low (Ideal for Stock) |
| 0.1 N HCl | >100 mg/mL | Fully Protonated | Low |
| PBS (pH 7.2 - 7.4) | ~1 mg/mL | Unprotonated Free Base | Critical Failure Point |
| DMSO | ~33 mg/mL | Solvated | Low |
| Ethanol | <1 mg/mL | N/A | High |
Key Insight: If you are trying to dissolve Abacavir Hemisulfate directly into PBS or cell culture media at concentrations >1 mg/mL, it will not dissolve . You are fighting the pKa.
Troubleshooting Guide (Q&A)
Scenario A: "My solution turns cloudy immediately upon adding the buffer."
Q: I prepared a 50 mM stock in water, but when I dilute it into PBS (pH 7.4), it precipitates. Why? A: This is "pH Shock."
-
Mechanism: Your stock solution in water is acidic (pH ~4-5).[1] When you dilute into PBS (pH 7.4), the buffering capacity of the PBS neutralizes the sulfate counter-ions.[1] The Abacavir molecule deprotonates, reverting to its free base form. Since the free base solubility is only ~1 mg/mL (approx.[1] 3.5 mM), any concentration above this will precipitate out as a white cloud.[1]
-
Solution:
-
Lower the Working Concentration: Ensure your final concentration in the assay buffer is < 1 mg/mL (3 mM) .
-
Solvent Shift: If higher concentrations are required, use DMSO as the stock solvent. The organic cosolvent helps solubilize the free base form upon dilution, though toxicity controls are required.
-
Scenario B: "The powder won't dissolve in my stock solution."
Q: I am trying to make a 20 mg/mL stock directly in cell culture media (DMEM). It stays as a suspension. A: Standard media contains bicarbonate buffers (pH 7.4).[1] You are attempting to dissolve the salt in a condition where the free base is thermodynamically favored.
-
Correction:
-
Weigh the powder.
-
Dissolve only in sterile distilled water (or DMSO) first to create a high-concentration stock (e.g., 50 mg/mL).[1]
-
Dilute this stock into the media. The small volume of water/DMSO will not significantly alter the media pH, but the final drug concentration must still be within the solubility limit of the free base (approx 1 mg/mL).
-
Scenario C: "Crystals form after storing the solution at 4°C."
Q: My stock solution (50 mg/mL in water) was clear yesterday, but today it has crystals at the bottom. A: This is likely Temperature-Dependent Solubility combined with Nucleation .[1]
-
Mechanism: Solubility decreases as temperature drops. A saturated solution at 25°C may become supersaturated at 4°C.
-
Protocol:
-
Warm the vial to 37°C in a water bath.
-
Vortex vigorously for 2 minutes.
-
If crystals persist, sonicate for 5 minutes.
-
Prevention: Store stocks at -20°C (frozen) rather than 4°C to prevent slow crystallization dynamics, or store at room temperature if used within 24 hours (check stability data).
-
Visual Troubleshooting Logic
The following decision tree illustrates the correct workflow for preparing Abacavir Hemisulfate solutions to avoid precipitation.
Figure 1: Decision matrix for solvent selection based on concentration and pH.
Validated Preparation Protocols
Protocol A: Preparation of 50 mg/mL Aqueous Stock (Standard)
Use this for in vivo dosing or when DMSO is contraindicated.[1]
-
Weighing: Accurately weigh 50 mg of Abacavir Hemisulfate.
-
Solvent Addition: Add 0.8 mL of sterile deionized water (Milli-Q).
-
Note: Do not add the full 1.0 mL initially. The powder volume contributes to the total volume.
-
-
Mixing: Vortex for 60 seconds. The solution should be clear.
-
Adjustment: Add water to bring the final volume to 1.0 mL .
-
Filtration: Sterilize using a 0.22 µm PVDF or PES syringe filter .
-
Caution: Nylon filters may bind small amounts of drug; pre-wetting is advised.
-
-
Storage: Aliquot and store at -20°C.
Protocol B: Preparation of 100 mM DMSO Stock
Use this for in vitro cellular assays requiring dilution into media.
-
Calculation: MW of Abacavir Hemisulfate = 670.76 g/mol (Note: Check if your batch is the hemisulfate salt (C14H18N6O)2[1] · H2SO4 or the sulfate salt 1:1. The hemisulfate MW is ~670.7, but often sold as "Abacavir Sulfate" with MW ~335.37 for the monomeric equivalent).
-
Verification: Most commercial "Abacavir Sulfate" is the 2:1 salt.
-
Target: 100 mM = 33.5 mg/mL (based on monomer MW 335.37).[1]
-
-
Dissolution: Dissolve 33.5 mg in 1 mL of high-grade DMSO.
-
Mixing: Vortex until clear. Warming to 37°C facilitates rapid dissolution.
-
Usage: Dilute 1:1000 into culture media to achieve 100 µM final concentration (0.1% DMSO final).
References
-
PubChem. (2023).[1][3] Abacavir Sulfate Compound Summary (CID 441384).[1] National Library of Medicine. Retrieved from [Link][1]
-
DrugBank Online. (2023).[1] Abacavir: Chemical Properties and Solubility. Retrieved from [Link][1]
-
GlaxoSmithKline. (2018).[1] Ziagen (Abacavir Sulfate) Prescribing Information. FDA Access Data. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Abacavir Hemisulfate for In Vitro Experiments
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for Abacavir Hemisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using Abacavir Hemisulfate in in vitro settings. This document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Compound Fundamentals
This section addresses the most common initial questions regarding the properties and mechanism of Abacavir Hemisulfate.
Q1: What is Abacavir Hemisulfate and what are its key identifiers?
Abacavir Hemisulfate is the sulfate salt form of Abacavir, a potent and selective carbocyclic nucleoside analog that acts as a reverse transcriptase inhibitor (NRTI).[1] It is widely used in antiretroviral therapy for HIV-1 infection and is also explored for its anticancer properties.[2][3] For experimental consistency, it is crucial to use the correct identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 188062-50-2 | [2][4] |
| Molecular Formula | C₁₄H₁₈N₆O · 0.5 H₂SO₄ | [2] |
| Molecular Weight | 335.37 g/mol | [2] |
| Common Synonyms | ABC sulfate, 1592U89 | [2] |
Q2: What is the in vitro mechanism of action for Abacavir?
Abacavir is a prodrug that requires intracellular activation. As a guanosine analog, it is metabolized by cellular enzymes into its active triphosphate form, carbovir triphosphate (CBV-TP).[5][6] CBV-TP then competitively inhibits the viral enzyme HIV reverse transcriptase (RT).[7][8] Its incorporation into the growing viral DNA strand leads to chain termination, effectively halting viral replication.[7]
Part 2: Experimental Design & Protocols
This section provides detailed guides for preparing and using Abacavir Hemisulfate in your experiments, focusing on best practices for accuracy and reproducibility.
Q3: How should I prepare and store stock solutions of Abacavir Hemisulfate?
Proper preparation and storage of stock solutions are critical to avoid experimental artifacts from drug precipitation or degradation.
Data Summary: Solubility
| Solvent | Reported Solubility | Notes | Source(s) |
| Water | ≥17 - 36 mg/mL | May require sonication to fully dissolve. Aqueous solutions should be prepared fresh and are not recommended for storage beyond one day. | [2][9][10] |
| DMSO | 25 - 100 mg/mL | The recommended solvent for high-concentration stock solutions. May require ultrasound to fully dissolve at higher concentrations. | [10][11] |
| PBS (pH 7.2) | ~1 mg/mL | Limited solubility. Not recommended for high-concentration stocks. | [9] |
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol is for preparing a high-concentration stock solution suitable for serial dilution into cell culture media.
Materials:
-
Abacavir Hemisulfate (MW: 335.37 g/mol )
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance and vortexer
Procedure:
-
Calculation: To prepare a 100 mM solution, you need 33.537 mg of Abacavir Hemisulfate per 1 mL of DMSO.
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 335.37 g/mol x 1000 = 33.54 mg
-
-
Weighing: Carefully weigh out the required mass of Abacavir Hemisulfate powder and place it into a sterile tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO. Vortex thoroughly for 2-3 minutes. If particulates remain, use a brief (5-10 minute) sonication in a water bath until the solution is clear.
-
Sterilization & Aliquoting: While DMSO is a sterilizing agent, it is good practice to filter the stock solution through a 0.22 µm syringe filter if needed for sensitive applications. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for general use or -80°C for long-term storage, protected from light.[10][11]
Causality Note: Using anhydrous DMSO is critical as water can decrease the long-term stability of the compound during freeze-thaw cycles. Aliquoting prevents degradation and contamination that can occur with repeated access to the main stock.
Q4: What is a good starting concentration range for my in vitro experiments?
The optimal concentration of Abacavir Hemisulfate is highly dependent on the cell type and the specific assay. A dose-response experiment is always necessary. However, published data provides an excellent starting point for defining your concentration range.
Data Summary: In Vitro Efficacy & Cytotoxicity
| Application | Cell Model | Parameter | Effective Concentration Range | Source(s) |
| Anti-HIV Activity | HIV-1 Clinical Isolates | EC₅₀ | 0.26 µM | [7][9] |
| MT-4 Cells | IC₅₀ | 4.0 µM | [8][12] | |
| Human PBMCs | IC₅₀ | 3.7 µM | [8] | |
| Macrophages | IC₅₀ | 0.65 µM | [8] | |
| Anticancer Activity | Prostate Cancer Cells (PC3, LNCaP) | Growth/Invasion Inhibition | 15 - 150 µM | [2][11] |
| Cytotoxicity | CEM Cells | CC₅₀ | 160 µM | [12][13] |
| CD4+ CEM Cells | CC₅₀ | 140 µM | [12][13] | |
| Bone Marrow Progenitors | CC₅₀ | 110 µM | [12][13] |
Expert Recommendation: For a typical anti-HIV experiment, a good starting range for a dose-response curve would be from 0.01 µM to 10 µM. For cancer cell lines, a higher range, from 1 µM to 200 µM, may be necessary. Always include a vehicle control (DMSO) at the highest concentration used in your dilutions.
Protocol 2: General Workflow for Dose-Response & Cytotoxicity Assays
This workflow outlines the key steps for determining the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀).
Part 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section addresses common problems encountered when working with Abacavir Hemisulfate.
Q5: I'm observing high variability between my replicates. What are the common causes?
-
Compound Precipitation: When diluting a high-concentration DMSO stock into aqueous cell culture media, the compound can sometimes precipitate out of solution, especially at higher concentrations.
-
Solution: Ensure the final DMSO concentration in your media is low (typically <0.5%) and vortex the diluted solution well before adding it to the cells. Visually inspect the wells for any signs of precipitation after adding the drug.
-
-
Inaccurate Pipetting: Serial dilutions are a major source of error.
-
Solution: Use calibrated pipettes and ensure you are working within their optimal volume range. Change tips for each dilution step.
-
-
Inconsistent Cell Seeding: Uneven cell density across the plate will lead to variable results.
-
Solution: Ensure your cell suspension is homogenous by gently mixing before seeding each row. Avoid letting cells settle in the reservoir.
-
Q6: I'm not seeing the expected antiviral effect, even at high concentrations. What could be wrong?
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Use a fresh aliquot of your stock solution. If the problem persists, prepare a new stock solution from the powder. Abacavir is stable in solution at 37°C for at least 48 hours, so degradation during the experiment is unlikely unless the media has extreme pH.[14]
-
-
Cell Line or Viral Strain Resistance: The specific cell line or viral strain you are using may harbor resistance mutations. Key resistance mutations for Abacavir include M184V, K65R, L74V, and Y115F.[15][16]
-
Solution: Verify the genotype of your virus. Test the compound on a known sensitive (wild-type) strain as a positive control.
-
-
Assay Sensitivity: The endpoint of your assay may not be sensitive enough to detect the drug's effect.
-
Solution: Ensure your assay controls (positive and negative) are working as expected. Consider increasing the incubation time or using a more sensitive detection method.
-
Q7: My cells are showing high levels of toxicity, even at concentrations expected to be safe. What should I check?
-
Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) might be too high for your specific cell line.
-
Solution: Always include a "vehicle control" group that contains cells treated with the highest concentration of DMSO used in your experiment, but without Abacavir. This will allow you to distinguish between drug-induced cytotoxicity and solvent-induced cytotoxicity. Aim for a final DMSO concentration of ≤0.1% where possible.
-
-
High Cell Sensitivity: Some cell lines are inherently more sensitive to perturbations.
-
Solution: Perform a literature search for your specific cell line to see if its sensitivity to NRTIs has been characterized. Run a cytotoxicity assay (e.g., MTT) to establish the CC₅₀ for your specific experimental conditions.[17]
-
-
Compound Purity: Ensure the Abacavir Hemisulfate you are using is of high purity (≥98%). Impurities could contribute to unexpected toxicity.
References
-
ABACAVIR. New Drug Approvals. [Link]
-
Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
-
Abacavir. Oncohema Key. [Link]
-
The Antiviral Activity, Mechanism of Action, Clinical Significance and Resistance of Abacavir in the Treatment of Pediatric AIDS. Bentham Science Publisher. [Link]
-
The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS. PubMed. [Link]
-
Abacavir Sulphate: AnAntiretroviral drug with multiple clinical potential, manifestations and applications. International Journal of Pharmaceutical Research and Applications. [Link]
-
Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System. PMC. [Link]
-
Compound: ABACAVIR SULFATE (CHEMBL4303288). ChEMBL - EMBL-EBI. [Link]
-
Determination of IC 50 values for abacavir compounds. ResearchGate. [Link]
-
Safety and Pharmacokinetics of Abacavir (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults. PMC. [Link]
-
Safety/Tolerability and Efficacy of Abacavir-Containing Combination Therapy in HIV-1-Infected Adults in a Clinical Practice Setting: Results of ZORRO. ResearchGate. [Link]
-
Dissolution Media Development for In-vitro Bioequivalence Studies of Abacavir Sulphate. Scientia Pharmaceutica. [Link]
-
ABACAVIR. Probes & Drugs. [Link]
-
Instructions for use - Abacavir sulfate. Carl ROTH. [Link]
-
Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate. Journal of Applied Pharmaceutical Science. [Link]
-
SCIENTIFIC DISCUSSION Abacavir sulfate. World Health Organization. [Link]
-
Abacavir Resistance. NATAP. [Link]
-
Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses. PMC. [Link]
-
In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine. National Institutes of Health. [Link]
-
Development of Long-acting Nanoformulated Abacavir ProTides. DigitalCommons@UNMC - University of Nebraska Medical Center. [Link]
Sources
- 1. Abacavir sulphate | CAS 136777-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ABACAVIR (PD009146, MCGSCOLBFJQGHM-SCZZXKLOSA-N) [probes-drugs.org]
- 4. vivanls.com [vivanls.com]
- 5. Abacavir Sulfate | 188062-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. ClinPGx [clinpgx.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Abacavir | Oncohema Key [oncohemakey.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. carlroth.com [carlroth.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Abacavir Resistance [natap.org]
- 16. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Abacavir Hemisulfate in Preclinical Animal Models
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo performance of Abacavir Hemisulfate. As a Biopharmaceutics Classification System (BCS) Class III drug, Abacavir possesses high solubility but suffers from low membrane permeability, which can be a significant hurdle in achieving desired therapeutic concentrations and consistent results in animal studies.[1][2] This document provides a series of frequently asked questions and in-depth troubleshooting guides to address these common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding Abacavir Hemisulfate formulation and in vivo behavior.
Q1: What is the primary challenge in formulating Abacavir Hemisulfate for animal studies?
A1: The principal challenge stems from Abacavir's classification as a BCS Class III compound, characterized by high solubility and low permeability.[1][2] While its high solubility simplifies dissolution in aqueous vehicles, its poor ability to permeate biological membranes, such as the intestinal epithelium, limits its rate and extent of absorption. This low permeability is the primary obstacle to achieving optimal bioavailability.[1]
Q2: The reported oral bioavailability of Abacavir in humans is approximately 83%. Why is further improvement a focus in animal studies?
A2: While the 83% bioavailability in humans is relatively high, this value represents the fraction of the drug reaching systemic circulation and doesn't tell the whole story.[2][3][4][5][6][7] Research into improving bioavailability in animal models is driven by several key objectives:
-
Overcoming Species-Specific Barriers: Animal models may exhibit different metabolic profiles or transporter expression levels, leading to lower or more variable bioavailability than in humans.
-
Enhancing Tissue-Specific Delivery: For indications requiring high drug concentrations in sanctuary sites like the Central Nervous System (CNS), standard oral administration is often insufficient due to efflux transporters at the blood-brain barrier (BBB).[8][9]
-
Developing Sustained-Release Formulations: Abacavir has a short biological half-life, necessitating frequent dosing to maintain therapeutic plasma levels.[10] Advanced formulations aim to provide sustained release, reducing dosing frequency and improving adherence in a clinical context.[10]
-
Dose Reduction: By increasing the efficiency of absorption and delivery, it may be possible to achieve the same therapeutic effect with a lower dose, potentially reducing dose-related side effects.
Q3: What is P-glycoprotein (P-gp) and how does it impact Abacavir's performance?
A3: P-glycoprotein (P-gp) is an efflux transporter protein found in various tissues, including the intestines, kidneys, and the blood-brain barrier.[8][9] It functions as a biological pump, actively transporting a wide range of substances out of cells. Abacavir has been identified as a substrate for P-gp.[8][9][11] This interaction has significant consequences:
-
In the Intestine: P-gp can pump Abacavir that has entered an enterocyte back into the intestinal lumen, reducing net absorption.
-
At the Blood-Brain Barrier: P-gp actively limits Abacavir's penetration into the CNS, which is a critical sanctuary site for HIV.[8][9] Studies in P-gp-deficient mice have shown a dramatic (20-fold) increase in brain accumulation of Abacavir compared to wild-type mice, highlighting the transporter's critical role in restricting CNS distribution.[8]
Q4: What are the leading formulation strategies being investigated to improve Abacavir's bioavailability in animal models?
A4: The primary strategies focus on overcoming the low permeability barrier and mitigating P-gp efflux. Key approaches include:
-
Nanotechnology-Based Carriers: Encapsulating Abacavir in systems like polymeric nanoparticles or liposomes can protect the drug, alter its absorption pathway, and provide sustained-release characteristics.[10][12]
-
Lipid-Based Formulations: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance lymphatic uptake, potentially bypassing first-pass metabolism and improving oral bioavailability.[13][14][15]
-
Alternative Administration Routes: Formulations such as mucoadhesive buccal films can bypass the gastrointestinal tract and first-pass hepatic metabolism, leading to higher plasma concentrations.[16]
-
Prodrugs: Modifying the Abacavir molecule to create a more lipophilic prodrug can improve its passive diffusion across membranes.[17]
Part 2: Troubleshooting Guide & Experimental Protocols
This section presents common experimental problems in a question-and-answer format, providing detailed explanations and validated protocols to overcome them.
Scenario 1: Low and Variable Plasma Concentrations Post-Oral Gavage
Question: My pharmacokinetic study in rats, using an aqueous solution of Abacavir Hemisulfate, is yielding low Cmax values and high inter-subject variability. What is the likely cause, and what formulation strategy can I implement to improve these results?
Answer: The observed results are classic indicators of permeability-limited absorption, compounded by potential interactions with efflux transporters like P-gp in the gut wall. The high solubility of Abacavir Hemisulfate ensures it is dissolved, but its inability to efficiently cross the intestinal epithelium leads to poor and erratic absorption.
A highly effective strategy to address this is to encapsulate Abacavir in polymeric nanoparticles . This approach can improve bioavailability by:
-
Protecting the Drug: Shielding Abacavir from the harsh GI environment and metabolic enzymes.
-
Altering the Absorption Pathway: Nanoparticles can be taken up by M-cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT), bypassing typical absorption routes and P-gp-mediated efflux.
-
Providing Sustained Release: The polymer matrix can release the drug over an extended period, leading to a more prolonged and consistent plasma concentration profile.[10][18]
This protocol is adapted from methodologies demonstrated to be effective for Abacavir nanoparticle formulation.[10][18]
Materials:
-
Abacavir Hemisulfate
-
Polymer(s): Eudragit RL-100 and/or Chitosan
-
Stabilizer: Poloxamer-188
-
Organic Solvent: Acetone (analytical grade)
-
Aqueous Phase: Deionized water
-
Magnetic stirrer, Centrifuge, Freeze-dryer
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve a precisely weighed amount of Abacavir Hemisulfate and the chosen polymer(s) (e.g., Eudragit RL-100, Chitosan) in acetone.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the stabilizer (Poloxamer-188) in deionized water.
-
Nanoprecipitation: Place the beaker containing the aqueous phase on a magnetic stirrer set to a constant, moderate speed (e.g., 500-700 rpm) at room temperature.
-
Particle Formation: Using a syringe pump for a controlled addition rate, slowly add the organic phase drop-wise into the stirring aqueous phase. Nanoparticles will form spontaneously as the solvent diffuses, turning the solution slightly turbid.[10]
-
Solvent Evaporation: Continue stirring the suspension at a slightly elevated temperature (35-40°C) for several hours to ensure the complete removal of acetone.
-
Collection and Washing: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) at 4°C. Discard the supernatant, which contains unencapsulated drug and excess stabilizer.
-
Purification: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to ensure the removal of impurities.
-
Final Product: The final purified pellet can be resuspended in a suitable vehicle for immediate in vivo use or freeze-dried for long-term storage and characterization.
The following table summarizes typical physicochemical properties of Abacavir nanoparticles prepared using this method, synthesized from published data.[1][10][18]
| Formulation Code | Polymer Ratio (Drug:Polymer) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| NP1 | 1:1 | 121.4 - 140.6 | +16.5 to +20.45 | >99 |
| NP2 | 1:2 | 130.2 - 155.8 | +18.2 to +22.10 | >99 |
| NP3 | 1:3 | 145.5 - 170.1 | +20.5 to +25.50 | >99 |
Note: Positive Zeta Potential is characteristic of Chitosan-containing formulations and can promote mucoadhesion.
Caption: Workflow for preparing Abacavir nanoparticles via solvent displacement.
Scenario 2: Poor Central Nervous System (CNS) Penetration
Question: My animal model requires effective delivery of Abacavir to the brain, but analysis of brain tissue homogenates shows concentrations that are significantly lower than in plasma. How can I overcome the blood-brain barrier?
Answer: This is a direct consequence of the blood-brain barrier (BBB), a highly selective barrier that protects the CNS. Your primary obstacle is the P-glycoprotein (P-gp) efflux pump, which is highly expressed at the BBB and actively transports Abacavir back into the bloodstream, severely limiting its brain accumulation.[8][9]
A powerful strategy to circumvent this is the use of liposomal formulations . Liposomes are lipid-based vesicles that can encapsulate hydrophilic drugs like Abacavir in their aqueous core.[12][13] They can enhance CNS delivery by:
-
Masking the Drug: Encapsulation prevents Abacavir from being recognized by P-gp transporters.
-
Altering Transport Mechanisms: Liposomes can cross the BBB through mechanisms like adsorptive-mediated transcytosis, especially if their surface is modified.
-
Improving Stability: They protect the drug from degradation in circulation.[15]
This protocol is based on successful methods for encapsulating Abacavir into liposomes.[12][13]
Materials:
-
Abacavir Hemisulfate
-
Lipids: Lecithin and Cholesterol
-
Organic Solvent: Chloroform or a mixture of Chloroform:Methanol
-
Hydration Medium: Phosphate-Buffered Saline (PBS) or water
-
Rotary evaporator, Sonicator (bath or probe), Extrusion equipment (optional)
Step-by-Step Methodology:
-
Lipid Film Formation: Dissolve Lecithin and Cholesterol (e.g., at a 1:1 molar ratio) in the organic solvent in a round-bottom flask.
-
Solvent Removal: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall.
-
Film Hydration: Add the hydration medium (e.g., water) containing the dissolved Abacavir Hemisulfate to the flask.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask (without vacuum) for an extended period (e.g., 60 minutes). This process will cause the lipid film to peel off and form multilamellar vesicles (MLVs).[12]
-
Size Reduction (Sonication): To reduce the size and lamellarity of the vesicles, sonicate the liposomal suspension using a bath or probe sonicator for a defined period (e.g., 10 minutes). This will produce smaller unilamellar vesicles (SUVs).[12]
-
Purification: Remove the unencapsulated (free) drug by methods such as dialysis against fresh buffer or size exclusion chromatography.
-
Characterization: Analyze the final liposomal formulation for particle size, zeta potential, and encapsulation efficiency.
Caption: Liposomes can bypass P-gp efflux at the BBB to deliver Abacavir.
Scenario 3: Avoiding First-Pass Metabolism and GI-Related Variables
Question: I need to assess the systemic exposure of Abacavir in rabbits while minimizing the influence of hepatic first-pass metabolism and GI transit time. What is a suitable alternative administration route and formulation?
Answer: To bypass the gastrointestinal tract and hepatic first-pass metabolism, the buccal administration route is an excellent choice. The oral mucosa is highly vascularized, allowing for direct absorption of drugs into systemic circulation.[16] This route avoids exposure to the acidic stomach environment and metabolic enzymes in the liver, often resulting in a higher and more predictable plasma concentration.
A mucoadhesive buccal film is the ideal formulation for this purpose. It is designed to adhere to the buccal mucosa (inner cheek) and release the drug in a controlled manner for systemic absorption. Studies have shown that this approach can significantly increase the Cmax and AUC of Abacavir compared to standard oral administration.[16]
The table below presents a comparison of key pharmacokinetic parameters following the administration of Abacavir via a mucoadhesive buccal film versus an oral reference standard in rabbits, based on published findings.[16]
| Parameter | Oral Reference Standard | Mucoadhesive Buccal Film | Improvement |
| Cmax (ng/mL) | 84.21 ± 0.59 | 93.86 ± 0.71 | ~11% Higher |
| Tmax (h) | ~2-3 | 8 | Extended |
| AUC₀-t (ng/mL*h) | Lower | 1652.21 | Increased |
| Biological Half-life (t½) (h) | Shorter | 17.96 | Extended |
Data synthesized from the study by Shravan Kumar et al. (2022). The increased AUC and Cmax for the buccal film indicate enhanced overall absorption and higher peak concentration, while the extended Tmax and half-life suggest a sustained-release profile.
This method involves dissolving the drug and polymers in a solvent, casting the solution, and evaporating the solvent to form a film.
Step-by-Step Overview:
-
Polymer Solution: Dissolve mucoadhesive polymers (e.g., HPMC, Carbopol) and film-forming polymers in a suitable solvent.
-
Drug Incorporation: Once the polymers are fully dissolved, disperse the Abacavir Hemisulfate uniformly into the solution.
-
Casting: Pour the resulting viscous solution into a petri dish or onto a flat casting surface.
-
Drying: Allow the solvent to evaporate slowly in a controlled environment (e.g., an oven at 40°C) for approximately 24 hours.
-
Film Retrieval: Once dried, carefully remove the film and cut it into the desired size for dosing in the animal model.
This approach provides a validated and effective method for achieving direct systemic delivery of Abacavir, providing a clearer picture of its pharmacokinetic profile without the confounding variables of the GI tract.
References
-
Yusuf, F. S., et al. (n.d.). ABACAVIR LOADED NANOPARTICLES: PREPARATION, PHYSICOCHEMICAL CHARACTERIZATION AND IN VITRO EVALUATION. UJPR. Available at: [Link][10][18]
-
Okafor, N. I., & Nnaji, N. J. (2025). The Preparation of Abacavir-Loaded Liposomes for Improved Drug Solubility and Dissolution Rate. Pharmaceutical Chemistry Journal. Available at: [Link][12]
-
Shaik, N., et al. (2007). P-glycoprotein-mediated active efflux of the anti-HIV1 nucleoside abacavir limits cellular accumulation and brain distribution. Drug Metabolism and Disposition, 35(11), 2076-85. Available at: [Link][8]
-
Shaik, N., et al. (2007). P-glycoprotein-Mediated Active Efflux of the Anti-HIV1 Nucleoside Abacavir Limits Cellular Accumulation and Brain Distribution. Drug Metabolism and Disposition. Available at: [Link][9]
-
Kumar, S., et al. (2022). DEVELOPMENT AND IN VIVO EVALUATION OF ABACAVIR SULPHATE MUCOADHESIVE BUCCAL FILMS. GSC Biological and Pharmaceutical Sciences, 20(2), 091-100. Available at: [Link][16]
-
Hervey, P. S., et al. (1998). Safety and Pharmacokinetics of Abacavir (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults. Antimicrobial Agents and Chemotherapy, 42(12), 3157-3163. Available at: [Link][19]
-
Niu, F. (2019). Development of Long-acting Nanoformulated Abacavir ProTides. DigitalCommons@UNMC. Available at: [Link][17]
-
Okafor, N. I., & Nnaji, N. J. (2025). The Preparation of Abacavir-Loaded Liposomes for Improved Drug Solubility and Dissolution Rate. ResearchGate. Available at: [Link][13]
-
Yusuf, F. S., et al. (2017). abacavir loaded nanoparticles: preparation, physicochemical characterization and in vitro evaluation. ResearchGate. Available at: [Link][18]
-
Drugs.com. (2025). Abacavir Sulfate Monograph for Professionals. Available at: [Link][3]
-
Chittick, G. E., et al. (1999). Abacavir: absolute bioavailability, bioequivalence of three oral formulations, and effect of food. Pharmacotherapy, 19(8), 932-42. Available at: [Link][4]
-
McDowell, J. A., et al. (1999). Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study. Antimicrobial Agents and Chemotherapy, 43(11), 2817-2821. Available at: [Link][5]
-
Desaii, P. (n.d.). Nanotechnology and Liposome-Based Strategies for Antiviral Drug Delivery Systems. Hilaris Publishing. Available at: [Link]
-
FDA. (n.d.). 20-977 Ziagen Pharmacology Review Part 1. accessdata.fda.gov. Available at: [Link][20]
-
Foster, R. H., & Faulds, D. (1998). Multiple-Dose Pharmacokinetics and Pharmacodynamics of Abacavir Alone and in Combination with Zidovudine in Human Immunodeficiency Virus-Infected Adults. Antimicrobial Agents and Chemotherapy, 42(3), 549-555. Available at: [Link][21]
-
Whirl-Carrillo, M., et al. (n.d.). Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Available at: [Link][6]
-
Yuen, G. J., et al. (1999). Population Pharmacokinetics and Pharmacodynamic Modeling of Abacavir (1592U89) from a Dose-Ranging, Double-Blind, Randomized Monotherapy Trial with Human Immunodeficiency Virus-Infected Subjects. Antimicrobial Agents and Chemotherapy, 43(1), 113-118. Available at: [Link][22]
-
van den Berg, S., et al. (2020). Effects of Low- and High-Mineral Content Water on the Relative Bioavailability of a Coformulated Abacavir/Dolutegravir/Lamivudine Dispersible Tablet in Healthy Adults. Journal of Acquired Immune Deficiency Syndromes, 85(3), 333-339. Available at: [Link][23]
-
Kumar, P. S., et al. (2013). Formulation, Characterization and In-vitro Evaluation of Abacavir Sulphate Loaded Microspheres. Research Journal of Pharmacy and Technology. Available at: [Link][24]
-
Rabie, H., et al. (2021). Pharmacokinetics and Drug-Drug Interactions of Abacavir and Lamuvudine Co-administered With Antituberculosis Drugs in HIV. Frontiers in Pharmacology. Available at: [Link][25]
-
Archary, M., et al. (2024). Abacavir. StatPearls. Available at: [Link][26]
-
Rabie, H., et al. (2021). Pharmacokinetics and Drug-Drug Interactions of Abacavir and Lamuvudine Co-administered With Antituberculosis Drugs in HIV-Positive Children Treated for Multidrug-Resistant Tuberculosis. Frontiers in Pharmacology, 12. Available at: [Link][11]
-
Kumar, R., & Singh, J. (2022). Abacavir Sulphate: AnAntiretroviral drug with multiple clinical potential, manifestations and applications. International Journal of Pharmaceutical Research and Applications, 7(2), 678-690. Available at: [Link][2]
-
Valiyaveettil, M., et al. (2004). Membrane permeation characteristics of abacavir in human erythrocytes and human T-lymphoblastoid CD4+ CEM cells: comparison with (-)-carbovir. Biochemical Pharmacology, 68(9), 1833-42. Available at: [Link][27]
-
Pereira, S., et al. (2021). Lipid Nanocarriers for Anti-HIV Therapeutics: A Focus on Physicochemical Properties and Biotechnological Advances. Pharmaceutics, 13(10), 1546. Available at: [Link][14]
-
PharmacyLibrary. (n.d.). Abacavir Sulfate – Aminacrine: Aminacrine Hydrochloride (Aminoacridine Hydrochloride). Available at: [Link][28]
-
Google Patents. (n.d.). EP2085397A1 - Crystalline form of abacavir. Available at: [29]
-
Faramarzi, M. (2024). Advancements in Liposomal Formulations: Improving Bioavailability and Targeted Delivery. Hilaris Publisher. Available at: [Link][15]
-
Sari, Y. W., & Isadiartuti, D. (2020). Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs. Scholar Hub, Universitas Indonesia. Available at: [Link]
-
Dangi, R., et al. (2022). FORMULATION, DEVELOPMENT AND EVALUATION OF BI-LAYER TABLET OF ANTI HIV DRUGS. Indo American Journal of Pharmaceutical Sciences. Available at: [Link][30]
-
FDA. (n.d.). These highlights do not include all the information needed to use ABACAVIR TABLETS safely and effectively. accessdata.fda.gov. Available at: [Link][31]
-
Dash, P., et al. (2019). Reverse Transcriptase Inhibitors Nanosystems Designed for Drug Stability and Controlled Delivery. Pharmaceutics, 11(7), 323. Available at: [Link][32]
-
Namanja, A. T., et al. (2012). Homodimers of the Antiviral Abacavir as Modulators of P-glycoprotein Transport in Cell Culture: Probing Tether Length. Molecular Pharmaceutics, 9(8), 2332-2342. Available at: [Link][33]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. drugs.com [drugs.com]
- 4. Abacavir: absolute bioavailability, bioequivalence of three oral formulations, and effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Abacavir - Wikipedia [en.wikipedia.org]
- 8. P-glycoprotein-mediated active efflux of the anti-HIV1 nucleoside abacavir limits cellular accumulation and brain distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. ujpronline.com [ujpronline.com]
- 11. Pharmacokinetics and Drug-Drug Interactions of Abacavir and Lamuvudine Co-administered With Antituberculosis Drugs in HIV-Positive Children Treated for Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. Lipid Nanocarriers for Anti-HIV Therapeutics: A Focus on Physicochemical Properties and Biotechnological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Multiple-Dose Pharmacokinetics and Pharmacodynamics of Abacavir Alone and in Combination with Zidovudine in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Effects of Low- and High-Mineral Content Water on the Relative Bioavailability of a Coformulated Abacavir/Dolutegravir/Lamivudine Dispersible Tablet in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rjptonline.org [rjptonline.org]
- 25. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 26. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Membrane permeation characteristics of abacavir in human erythrocytes and human T-lymphoblastoid CD4+ CEM cells: comparison with (-)-carbovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pharmacylibrary.com [pharmacylibrary.com]
- 29. EP2085397A1 - Crystalline form of abacavir - Google Patents [patents.google.com]
- 30. iajps.com [iajps.com]
- 31. accessdata.fda.gov [accessdata.fda.gov]
- 32. Reverse Transcriptase Inhibitors Nanosystems Designed for Drug Stability and Controlled Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Homodimers of the Antiviral Abacavir as Modulators of P-glycoprotein Transport in Cell Culture: Probing Tether Length - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Abacavir Hemisulfate-induced cytotoxicity in cell lines
Welcome to the Abacavir Technical Support Hub. This guide is designed for researchers observing unexpected cell death, growth arrest, or metabolic variance in cell lines treated with Abacavir Hemisulfate (ABC). Unlike standard troubleshooting FAQs, this document treats your experimental setup as a system, isolating variables to distinguish between pharmacological mechanism, off-target mitochondrial toxicity, and hypersensitivity artifacts.
Part 1: Diagnostic Triage – Is it Toxicity or Mechanism?
Before altering your protocol, you must categorize the "toxicity." Abacavir is a Nucleoside Reverse Transcriptase Inhibitor (NRTI).[1][2][3][4][5][6][7] Its active metabolite, Carbovir-Triphosphate (CBV-TP), is a Guanosine analog.[1][8]
The Three Classes of Abacavir "Toxicity":
-
Pharmacological (Antiviral): Desired inhibition of RT (if HIV is present).[1][9]
-
Mitochondrial (Off-Target): Inhibition of DNA Polymerase
(Pol- ), leading to mtDNA depletion. -
Hypersensitivity (Immunological): HLA-B*57:01 mediated response (Specific to PBMCs/patient samples).
Quick Diagnostic Checklist
-
Observation: Rapid cell death (<24h).
-
Diagnosis: Likely Osmotic/pH stress or Acute Necrosis (Dose >100 µM). Abacavir mitochondrial toxicity is cumulative and slow (requires cell division).
-
-
Observation: Slow growth, acidification of media (yellowing) faster than controls.
-
Diagnosis:Mitochondrial Toxicity. Cells have shifted to glycolysis (Lactic Acidosis).
-
-
Observation: Cell death only in specific donor PBMC batches.
Part 2: Mechanism of Action & Toxicity Pathway
Understanding the pathway is critical for intervention. Abacavir requires intracellular phosphorylation to become active.[9]
Figure 1: Abacavir Activation and Toxicity Pathway. The active metabolite Carbovir-TP competes with dGTP.[9][14] While it targets HIV RT, it can weakly inhibit mitochondrial DNA Polymerase
Part 3: Troubleshooting & Optimization Guides
Issue 1: "My cells are dying at clinically relevant doses (3-10 µM)."
Root Cause: This is unexpected. Clinical
-
Check Solvents: Ensure DMSO concentration is <0.5% final.
-
Verify Salt Form: Abacavir Hemisulfate is acidic. If dissolving high concentrations (>10 mM stocks) in unbuffered water, you may be spiking the pH. Dissolve in PBS or buffered media.
-
Calculate Selectivity Index (SI): You must define the window between efficacy and toxicity.
Protocol: Determining Selectivity Index
-
Perform a serial dilution (0.1 µM to 100 µM).
-
Measure
(Cytotoxic Concentration 50%) using MTT/MTS (5-day assay). -
Measure
(Effective Concentration) using your antiviral/functional assay. -
Target SI:
. An SI > 10 is acceptable; >100 is ideal.
Issue 2: "I see toxicity after 5-7 days of culture (Lactic Acidosis)."
Root Cause: Mitochondrial Toxicity.[2] The cells are depleting mtDNA and switching to anaerobic glycolysis, causing media acidification (lactate). The "Rescue" Strategy: Unlike Pyrimidine analogs (AZT, d4T), Abacavir is a Purine (Guanosine) analog. Standard "Uridine Rescue" (used for AZT) is often ineffective for Abacavir because the toxicity mechanism differs (competition with dGTP vs. dTTP).
Corrective Actions:
-
Media Switch (The "Masking" Technique):
-
If you need to keep cells alive: Use High Glucose (4.5 g/L) media + 1 mM Sodium Pyruvate . This allows cells to survive via glycolysis even if mitochondria are compromised.
-
If you want to MEASURE toxicity: Use Galactose (10 mM) media (Glucose-free). This forces mitochondrial respiration, killing cells with ABC-induced mitochondrial defects (The "Crabtree Effect" workaround).
-
-
Pulsed Dosing:
-
NRTIs cause cumulative damage. If your assay permits, treat for 48h, then washout for 24h to allow Pol-
to recover.
-
Issue 3: "Variable results in PBMCs."
Root Cause: HLA-B*57:01 Hypersensitivity.[10][12] Solution:
-
Genotype your donors: ~5-8% of populations are HLA-B*57:01 positive. These T-cells will undergo massive activation and apoptosis upon Abacavir exposure, skewing cytotoxicity data.
-
Use Immortalized Lines: For general toxicity screening, use Jurkat or CEM lines (which are generally HLA-B*57:01 negative or lack the co-stimulatory machinery) to separate intrinsic cytotoxicity from immunotoxicity.
Part 4: Data Reference & Benchmarks
Use these values to benchmark your experiments. If your toxicity is significantly higher (lower
| Cell Line | Clinical Relevance | Typical | Mechanism of Resistance |
| HepG2 | Liver Toxicity Model | > 100 µM | High glycolytic capacity; robust mitochondria. |
| HeLa | General Model | 50 - 150 µM | Fast doubling time dilutes drug effect. |
| PBMCs | Primary Tissue | > 50 µM (Resting) | Toxicity increases if cells are stimulated (PHA/IL-2). |
| CEM/Jurkat | T-Cell Leukemia | 20 - 80 µM | High kinase activity (efficient phosphorylation to Carbovir-TP). |
> Note:
Part 5: Experimental Workflow (Decision Tree)
Follow this logic to troubleshoot Abacavir cytotoxicity.
Figure 2: Troubleshooting Decision Matrix. Distinguishing between acute physicochemical stress and chronic mitochondrial inhibition.
Part 6: Frequently Asked Questions (FAQ)
Q: Can I use Uridine to rescue Abacavir toxicity like I do for other NRTIs? A: Proceed with caution. Uridine rescues pyrimidine NRTIs (like AZT, d4T) by replenishing the pyrimidine pool depleted by DHODH inhibition. Abacavir is a purine (Guanosine) analog. While Uridine may provide some general metabolic support, it does not competitively inhibit Abacavir uptake or directly replenish the specific pool Abacavir depletes (dGTP). The most effective "rescue" for Abacavir is ensuring sufficient Glucose/Pyruvate to support glycolysis.
Q: How stable is Abacavir Hemisulfate in culture media? A: It is highly stable. You do not need to refresh media daily for stability reasons. However, if you are running a long-term (7+ day) mitochondrial toxicity assay, you must refresh media every 48 hours to prevent nutrient exhaustion (glucose depletion) which would artificially enhance toxicity.
Q: Why is my
References
-
Daluge, S. M., et al. (1997). "1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity." Antimicrobial Agents and Chemotherapy.[15][16]
-
Venezia, W., et al. (2001). "Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination." Antiviral Therapy.[1][2][6][9][12][14][15] (Demonstrates Abacavir's specific mitochondrial profile compared to other NRTIs).
-
Mallal, S., et al. (2002). "Association between HLA-B*5701 and hypersensitivity to abacavir."[1][10][11][12][17] The Lancet. (Key reference for immunotoxicity).
-
FDA Label Information. "ZIAGEN (abacavir sulfate) tablets." U.S. Food and Drug Administration.
-
Lewis, W., et al. (2003). "Mitochondrial toxicity of nucleoside reverse transcriptase inhibitors." Annual Review of Pharmacology and Toxicology.
Sources
- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Abacavir Ziagen - Treatment - National HIV PrEP Curriculum [hivprep.uw.edu]
- 6. Toxicity and genotoxicity induced by abacavir antiretroviral medication alone or in combination with zidovudine and/or lamivudine in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Reverse Transcription Inhibitor Abacavir Shows Anticancer Activity in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. thebodypro.com [thebodypro.com]
- 12. viivexchange.com [viivexchange.com]
- 13. bccfe.ca [bccfe.ca]
- 14. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abacavir: a review of its clinical potential in patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The antiretroviral nucleoside analogue Abacavir reduces cell growth and promotes differentiation of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Abacavir hypersensitivity reaction: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Hub: Optimizing HPLC-MS/MS for ABC (Abacavir) Sulfate
Status: Active | Ticket ID: TS-ABC-OPT-001 | Updated: February 2026 Analyst: Senior Application Scientist, Bioanalytical Division
Scope & Definition
For the purpose of this technical guide, "ABC Sulfate" refers to Abacavir Sulfate , a Nucleoside Reverse Transcriptase Inhibitor (NRTI) widely used in HIV antiretroviral therapy.[1] While "ABC" is the standard abbreviation for Abacavir, the protocols described herein regarding salt dissociation, peak tailing of basic amines, and polar retention are applicable to most basic drug sulfate salts in small molecule development.
Module 1: Chromatographic Optimization (The Separation)
The Challenge: ABC Sulfate is a polar, basic molecule. In standard Reverse Phase Liquid Chromatography (RPLC), it suffers from two primary failures:
-
Early Elution: Poor retention on C18 due to high polarity.
-
Peak Tailing: The basic amine interacts with residual silanols on the column stationary phase.[2][3]
Strategic Protocol: Stationary Phase & Mobile Phase Selection
Do not rely on a generic C18 column. The sulfate salt dissociates in the mobile phase; you are chromatographing the Abacavir cation.
| Parameter | Recommendation | Scientific Rationale (Causality) |
| Column Chemistry | Phenyl-Hexyl or Polar-Embedded C18 | Phenyl phases provide "pi-pi" interactions with the purine ring of Abacavir, offering alternative selectivity to pure hydrophobicity. Polar-embedded groups shield silanols, reducing tailing. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.5 - 5.0) | Critical: Formic acid alone (pH ~2.7) often yields poor peak shape for ABC. Ammonium acetate acts as a "silanol blocker," masking active sites on the column to sharpen peaks. |
| Mobile Phase B | Acetonitrile (ACN) or MeOH | ACN typically provides sharper peaks for NRTIs, but Methanol can offer unique selectivity if matrix interference is observed. |
| Flow Rate | 0.3 – 0.5 mL/min | Balanced for ESI desolvation efficiency and chromatographic resolution. |
Visualization: Method Development Logic
Figure 1: Decision tree for selecting the optimal chromatographic conditions based on analyte polarity and pKa.
Caption: Workflow for selecting column chemistry and mobile phase modifiers based on the physicochemical properties of Abacavir (ABC).
Module 2: Mass Spectrometry Tuning (The Detection)
The Core Concept: In Electrospray Ionization (ESI), the sulfate counter-ion (
MRM Transition Table (Abacavir)
Note: Verify exact m/z on your specific instrument calibration.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| Abacavir (ABC) | 287.2 | 191.1 | 25 - 35 | Quantifier (Purine base fragment) |
| Abacavir (ABC) | 287.2 | 257.1 | 15 - 20 | Qualifier |
| Abacavir-d4 (IS) | 291.2 | 195.1 | 25 - 35 | Internal Standard |
Source Parameter Optimization
-
Ionization Mode: Positive ESI (
).[4][5] -
Declustering Potential (DP) / Fragmentor Voltage:
-
Risk: Setting this too high can cause "In-Source Fragmentation," where ABC breaks down into the 191 fragment before the quadrupole.
-
Action: Ramp the DP from 40V to 100V. Select the value that maximizes the 287.2 precursor without increasing the baseline of the 191 ion.
-
-
Temperature (TEM): 450°C - 550°C. High temperature is required to desolvate the aqueous mobile phase, but avoid charring if using HILIC (which uses high organic).
Module 3: Troubleshooting & FAQs
Q1: I see a strong signal for the sulfate ion in negative mode, but my ABC signal in positive mode is unstable. Why?
A: This indicates Ion Suppression . The sulfate ion (
-
Fix: Ensure your chromatographic method separates the inorganic sulfate void volume from the ABC peak. If they co-elute, the massive salt load will suppress the drug signal. Switch to a Phenyl-Hexyl column to shift ABC retention away from the solvent front.
Q2: My calibration curve is non-linear at high concentrations.
A: This is likely Detector Saturation or Dimer Formation .
-
Mechanism: At high concentrations, ABC may form
dimers (m/z ~573) or simply saturate the electron multiplier. -
Fix: Use a weighted regression (
) or switch to a less sensitive product ion (e.g., 257.1) for the high-concentration range.
Q3: Why is my peak tailing despite using a new C18 column?
A: "Basic Tailing." The pKa of the secondary amine in Abacavir is basic.
-
Immediate Action: Add Ammonium Formate or Ammonium Acetate (5-10mM) to Mobile Phase A. The ammonium ions compete with the ABC amine for the active silanol sites on the column, effectively "blocking" them and sharpening the ABC peak.
Visualization: Troubleshooting Logic Tree
Figure 2: Systematic diagnostic flow for resolving sensitivity and peak shape issues.
Caption: Diagnostic logic for isolating root causes of signal loss and peak distortion.
Module 4: Matrix Effect & Validation (FDA/EMA Compliance)
To ensure your method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), you must quantify matrix effects, especially since sulfate salts can modify ionic strength in the droplet.
Protocol: Post-Column Infusion
-
Infuse a constant flow of ABC standard (100 ng/mL) via a T-tee into the MS source.
-
Inject a blank plasma/matrix sample via the LC column.
-
Observation: Look for dips (suppression) or spikes (enhancement) in the ABC baseline at the expected retention time.
-
Acceptance: The baseline should not deviate by more than 15-20% at the retention time of the analyte.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[6][7] (2018).[3] Available at: [Link]
-
Baluni, S. M., & Bastikar, V. A. (2022). "Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in Abacavir Sulfate antiviral drug." Journal of Pharmaceutical Negative Results, 13(S01). Available at: [Link]
-
Chasse, J. (2025).[8] "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International. Available at: [Link]
-
Waters Corporation. "What are common causes of peak tailing when running a reverse-phase LC column?" Waters Knowledge Base.[9] Available at: [Link]
-
Rao, R. N., et al. (2015).[5] "LC/ESI-MS/MS Study for the Identification and Characterization of In Vivo Metabolites." National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. agilent.com [agilent.com]
- 5. Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometric (LC/ESI-MS/MS) Study for the Identification and Characterization of In Vivo Metabolites of Cisplatin in Rat Kidney Cancer Tissues: Online Hydrogen/Deuterium (H/D) Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacompass.com [pharmacompass.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
Validation & Comparative
Comparative Analysis: Abacavir Hemisulfate vs. Next-Generation Prodrug Architectures
Topic: Comparative Analysis of Abacavir Hemisulfate and its Prodrugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Clinical Baseline
Abacavir (ABC), administered clinically as Abacavir Hemisulfate , is a guanosine nucleoside reverse transcriptase inhibitor (NRTI). While it remains a cornerstone of HIV antiretroviral therapy (ART), its utility is capped by distinct pharmacokinetic limitations:
-
Short Plasma Half-Life: ~1.5 hours, requiring frequent dosing.
-
CNS Penetration: While ABC crosses the Blood-Brain Barrier (BBB), it is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) , leading to active efflux and insufficient concentrations in viral reservoirs (microglia/astrocytes).
-
Metabolic Bottlenecks: ABC requires inefficient intracellular tri-phosphorylation to its active anabolite, Carbovir-Triphosphate (CBV-TP) .
This guide analyzes three specific prodrug strategies designed to overcome these barriers: ProTides (potency enhancement), Dimeric Prodrugs (CNS targeting), and Myristoylated Esters (Long-Acting Nanoformulations).
Mechanistic Pathways & Activation
The following diagram contrasts the activation pathway of standard Abacavir Hemisulfate against the ProTide and Dimeric prodrug strategies.
Caption: Figure 1. Metabolic activation pathways. ProTides bypass the rate-limiting first phosphorylation step. Dimers inhibit P-gp efflux before reverting to monomeric ABC in the reducing cytosolic environment.
Comparative Technical Analysis
Strategy A: Intracellular Potency Enhancement (ProTides)
Representative Molecule: Abacavir 5'-phosphoramidate (e.g., Ala-Me-ABC) Mechanism: ProTide technology masks the phosphate group, allowing passive diffusion and bypassing the rate-limiting phosphorylation by adenosine phosphotransferase.
-
Performance:
-
Potency: In monocyte-derived macrophages (MDM), ProTides demonstrate an EC50 up to 100-fold lower than parent ABC.
-
Intracellular Accumulation: Generates significantly higher levels of CBV-TP (active metabolite) compared to equimolar ABC dosing.
-
Stability: Stable in plasma (t1/2 > 24h) but rapidly cleaved intracellularly by Cathepsin A or HINT1.
-
Strategy B: CNS Targeting & P-gp Evasion (Dimeric Prodrugs)
Representative Molecule: Abacavir Disulfide Dimer Mechanism: Two ABC molecules linked via a reversible disulfide tether. This structure acts as a P-gp inhibitor rather than a substrate, preventing efflux at the Blood-Brain Barrier (BBB).
-
Performance:
-
P-gp Interaction: The dimer binds P-gp with high affinity (IC50 in nanomolar range), effectively blocking the pump.
-
Reversion: Once inside the cell (astrocyte/microglia), the high concentration of glutathione (GSH) reduces the disulfide bond, releasing two active ABC monomers.
-
Brain Uptake: Significantly higher brain-to-plasma ratio compared to ABC hemisulfate in murine models.
-
Strategy C: Long-Acting Nanoformulations (Myristoylated Prodrugs)
Representative Molecule: Myristoylated Abacavir (MABC) Mechanism: Esterification of the 5'-hydroxyl group with myristic acid (C14 fatty acid) creates a highly lipophilic prodrug suitable for solid drug nanoparticle (SDN) formulation.
-
Performance:
-
Solubility: Drastically reduced water solubility allows for crystalline nano-suspensions.
-
Release Profile: Intramuscular injection of MABC-SDN provides sustained release for >2 weeks .
-
Macrophage Depots: The nanoparticles are avidly taken up by macrophages, creating a "Trojan Horse" reservoir that releases drug slowly.
-
Quantitative Performance Summary
| Feature | Abacavir Hemisulfate (Standard) | ProTide (Ala-Me-ABC) | Dimeric Prodrug (S-S Linker) | Myristoylated ABC (MABC) |
| Primary Goal | Standard Oral Therapy | Potency / Bypass Kinase | CNS Delivery / P-gp Evasion | Long-Acting Injectable |
| Bioavailability | ~83% (Oral) | High (Passive Diffusion) | Variable | Low (Depot Release) |
| EC50 (MDM) | ~0.07 - 5.8 µM | 0.007 - 0.05 µM | Comparable to ABC (after reversion) | Comparable to ABC |
| P-gp Interaction | Substrate (Effluxed) | Evasion | Inhibitor & Substrate | Evasion (Nanoparticle) |
| Intracellular t1/2 | ~20 h (CBV-TP) | Extended | Dependent on GSH reduction | Weeks (Depot) |
Experimental Protocols
Protocol A: Determination of Intracellular Stability & Activation (PBMCs)
Validates the ProTide mechanism of bypassing the first phosphorylation step.
-
Cell Preparation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI-1640 + 10% FBS.
-
Dosing: Incubate
cells/mL with 10 µM of ABC Hemisulfate (Control) or ProTide. -
Timepoints: Harvest cells at 0, 2, 4, 8, and 24 hours.
-
Extraction:
-
Wash cells 3x with ice-cold PBS to remove extracellular drug.
-
Lyse cells with 70% Methanol (kept at -20°C) containing an internal standard (e.g., 3TC-TP).
-
Vortex and incubate at -20°C for overnight extraction.
-
-
Quantification (LC-MS/MS):
-
Centrifuge lysates (14,000g, 10 min).
-
Inject supernatant onto an Anion Exchange column (e.g., BioBasic AX).
-
Monitor Transitions:
-
ABC: m/z 287 -> 191
-
CBV-TP: m/z 526 -> 446
-
-
-
Validation Criteria: ProTide samples must show statistically significant higher [CBV-TP] AUC compared to ABC Hemisulfate samples.
Protocol B: P-gp Inhibition Assay (Brain Capillary Endothelial Cells)
Validates the Dimeric Prodrug's ability to inhibit efflux.
-
Model System: Use hCMEC/D3 cells (immortalized human BBB endothelial cells) seeded on Transwell inserts (0.4 µm pore size).
-
Integrity Check: Ensure TEER (Transendothelial Electrical Resistance) > 200
. -
Substrate: Use Rhodamine 123 (fluorescent P-gp substrate).
-
Treatment Groups:
-
Control (HBSS buffer)
-
Positive Inhibitor (Verapamil 50 µM)
-
Test Compound: Abacavir Dimer (various concentrations: 0.1 - 10 µM)
-
Negative Control: Abacavir Hemisulfate (monomer)
-
-
Assay:
-
Add Rhodamine 123 (5 µM) to the apical chamber.
-
Add Test Compounds to both apical and basolateral chambers.
-
Incubate 60 min at 37°C.
-
-
Readout: Measure fluorescence in the basolateral chamber (transport) and cell lysate (accumulation).
-
Calculation: Calculate the Efflux Ratio (ER).
- .
-
Success Metric: Dimer treatment should reduce ER towards 1.0 (similar to Verapamil), whereas ABC Hemisulfate will show high ER (active efflux).
References
-
Development of Long-acting Nanoformulated Abacavir ProTides. University of Nebraska Medical Center. [Link]
-
Toward Eradicating HIV Reservoirs in the Brain: Inhibiting P-glycoprotein at the Blood-Brain Barrier with Prodrug Abacavir Dimers. Journal of the American Chemical Society. [Link]
-
L-Type Amino Acid Transporter 1 as a Target for Drug Delivery. Pharmaceutics. [Link]
-
Development and Characterization of a Long-acting Nanoformulated Abacavir Prodrug. Nanomedicine. [Link]
-
Abacavir Pharmacokinetics and Pathway. PharmGKB. [Link]
A Head-to-Head Comparison of Abacavir Salt Forms: A Guide for Drug Development Professionals
For researchers and scientists in the field of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the drug's performance and manufacturability. This guide provides an in-depth, head-to-head comparison of various salt forms of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2][3] By examining the available experimental data, this document aims to equip you with the necessary insights to make informed decisions in your own development processes.
The Critical Role of Salt Selection for Abacavir
Abacavir, as a free base, presents certain challenges for formulation development. While it is a potent antiviral agent, its physicochemical properties can be optimized to enhance its suitability for a solid dosage form. Salt formation is a widely employed strategy to modulate properties such as solubility, stability, and bioavailability.[4] In the case of Abacavir, a weak base, the formation of a salt with an appropriate acid can significantly improve its aqueous solubility and dissolution rate, which are crucial for consistent oral absorption.[5] This guide will delve into the known salt forms of Abacavir, with a primary focus on the commercially successful sulfate salt, alongside explorations of succinate, hydrochloride, and acetate salts.
Comparative Analysis of Physicochemical Properties
The ideal salt form should exhibit a balance of desirable properties. Here, we compare the known salt forms of Abacavir based on key physicochemical parameters.
Solubility
Aqueous solubility is a paramount consideration for oral drug delivery. The table below summarizes the available solubility data for different Abacavir salt forms.
| Salt Form | Solubility (mg/mL) | Conditions | Reference |
| Abacavir Sulfate | ~77 | In distilled water at 25°C | [1][6] |
| 112.0 | pH 1.2 at 25°C | [7] | |
| 87.0 | pH 6.0 at 25°C | [7] | |
| 77.0 | pH 8.0 at 25°C | [7] | |
| Abacavir Acetate | 158 | In plain distilled water at 25°C | [8] |
| Abacavir Free Base | 1.3 | In plain distilled water at 25°C | [8] |
| >80 mM (~22.9 mg/mL) | In water at 25°C, pH 7 | [1][6] |
Stability
The chemical stability of a salt form is crucial for ensuring the drug's shelf-life and preventing the formation of degradation products.
Abacavir Sulfate has been shown to be susceptible to degradation under acidic and oxidative stress conditions.[11] However, it is relatively stable to basic hydrolysis and thermal stress.[11] Stability studies on Abacavir sulfate tablets have demonstrated good stability under accelerated conditions (40°C/75% RH) for six months.[12]
A study on Abacavir hydroxyacetate provides a protocol for forced degradation studies, which can be adapted to compare different salt forms. These studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[13]
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the air, can impact the physical stability, powder flow, and manufacturing of a drug product.
Abacavir Sulfate has been reported to be non-hygroscopic. One study showed that after exposure to 80% relative humidity at 25°C for four days, the water content only increased from 0.14% to 0.24% w/w.[14]
Quantitative hygroscopicity data for other salt forms like succinate, hydrochloride, and acetate are not as readily available in the public domain, highlighting a gap for further experimental investigation.
Dissolution Profile
The dissolution rate of a drug from its solid dosage form is a critical factor influencing its in vivo absorption.
For Abacavir Sulfate tablets, the USP dissolution method specifies that not less than 80% of the labeled amount should dissolve in 15 minutes in 0.1 N hydrochloric acid.[15] Studies have also shown that Abacavir sulfate tablets exhibit rapid dissolution, with more than 85% of the drug dissolving within 15 minutes across a range of pH media (1.2, 4.5, and 6.8).[16]
While direct comparative dissolution profiles for other salt forms are not extensively published, the use of Abacavir Succinate in early oral formulations suggests it has a favorable dissolution profile.[9]
Polymorphism
The existence of multiple crystalline forms, or polymorphs, is a common phenomenon for pharmaceutical salts and can significantly impact their physical properties. Different polymorphs of the same salt can exhibit different solubilities, stabilities, and melting points.
Several crystalline forms of Abacavir Sulfate have been identified and characterized, each with a unique X-ray powder diffraction (XRPD) pattern. This underscores the importance of controlling the crystallization process to ensure the consistent production of the desired polymorph.
Experimental Methodologies
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis and characterization of Abacavir salts.
General Salt Formation Workflow
The following diagram illustrates a typical workflow for the screening and selection of a suitable salt form.
Caption: General workflow for Abacavir salt screening and selection.
Synthesis of Abacavir Salts: Representative Protocols
1. Preparation of Abacavir Sulfate:
-
Dissolve Abacavir free base in a suitable organic solvent (e.g., isopropanol).
-
Slowly add a stoichiometric amount of sulfuric acid (typically a 2:1 molar ratio of Abacavir to sulfuric acid for the hemisulfate salt) to the solution while stirring.
-
Continue stirring at a controlled temperature to allow for complete salt formation and precipitation.
-
Isolate the precipitated Abacavir sulfate by filtration.
-
Wash the isolated solid with a small amount of the solvent to remove any unreacted starting materials.
-
Dry the product under vacuum at an appropriate temperature.
2. Preparation of Abacavir Hydrochloride:
-
Dissolve Abacavir free base in a suitable alcohol solvent (e.g., ethanol or isopropanol).
-
Introduce anhydrous hydrochloric acid (e.g., as a solution in the chosen alcohol) to the Abacavir solution.
-
Stir the mixture to facilitate the salt formation reaction.
-
The Abacavir hydrochloride salt may precipitate out of the solution or can be isolated by solvent evaporation.
-
Purify the resulting solid by recrystallization if necessary.
Analytical Characterization Workflow
The following diagram outlines the key analytical techniques used to characterize the different salt forms of Abacavir.
Caption: Analytical workflow for characterizing Abacavir salt forms.
Key Analytical Techniques: Standard Protocols
1. X-ray Powder Diffraction (XRPD):
-
Instrument: A standard laboratory X-ray diffractometer with a copper (Cu) Kα radiation source.
-
Sample Preparation: Gently grind the sample to a fine powder and mount it on a sample holder.
-
Data Collection: Scan the sample over a 2θ range of approximately 3° to 40° with a step size of 0.02° and a suitable scan speed.
-
Analysis: Compare the resulting diffractogram with reference patterns to identify the crystalline form and detect any polymorphism.
2. Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge from ambient temperature to a temperature above the expected melting point.
-
Analysis: Analyze the resulting thermogram for endothermic events (melting, desolvation) and exothermic events (crystallization, decomposition).
3. Thermogravimetric Analysis (TGA):
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh a sample (typically 5-10 mg) into a TGA pan.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge over a defined temperature range.
-
Analysis: Monitor the change in mass as a function of temperature to determine thermal stability and quantify the loss of volatiles (e.g., water or solvent).[8]
4. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrument: An FT-IR spectrometer, often with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the powder sample directly on the ATR crystal.
-
Data Collection: Acquire the spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Analysis: Analyze the positions and intensities of the absorption bands to confirm the presence of functional groups and to detect changes indicative of salt formation (e.g., shifts in carboxylate or amine stretches).[8]
Conclusion and Future Perspectives
The selection of a salt form for Abacavir is a multifactorial process that requires a thorough evaluation of various physicochemical properties. The commercially available sulfate salt demonstrates a favorable balance of solubility, stability, and manufacturability. The acetate salt shows promise with its high aqueous solubility, warranting further investigation. While the succinate and hydrochloride salts have been explored, a more comprehensive public dataset on their properties would be beneficial for a complete head-to-head comparison.
For drug development professionals, the key takeaway is the necessity of a systematic approach to salt screening and characterization. The experimental protocols and workflows outlined in this guide provide a framework for conducting such studies. Future research should focus on generating direct comparative data for a wider range of Abacavir salts to build a more complete understanding of their relative advantages and disadvantages. This will ultimately enable the development of more robust and effective Abacavir-based therapies.
References
- Trissel, L. A. (2018). Trissel's Stability of Compounded Formulations.
- Rama, V., Rajana, N., Reddy, K. S., Vidavulur, S., Pratap, T. V., Bandi, S., ... & Reddy, P. M. (2020). Synthesis and Characterization of Abacavir Acetic Acid Salt Polymorphic Transition from Abacavir Free Base by Using Process Analytical Tools (PAT). Biosciences Biotechnology Research Asia, 17(4).
- Yuen, E. J., & Symonds, W. T. (2000). Abacavir: a review of its clinical pharmacology and role in the management of HIV infection. Journal of Clinical Pharmacology, 40(4), 334-344.
- Kumar, A., & Singh, S. (2010). Development of a stability-indicating dissolution test for abacavir sulfate tablets. Journal of pharmaceutical and biomedical analysis, 51(5), 1069-1074.
- Vukkum, P., Deshpande, G. R., Babu, J. M., Muralikrishna, R., & Jagu, P. (2012). Stress degradation behavior of abacavir sulfate and development of a suitable stability-indicating UHPLC method for the determination of abacavir, its related substances, and degradation products. Scientia pharmaceutica, 80(3), 589–604.
- Apotex Inc. (2020). Product Monograph - APO-ABACAVIR-LAMIVUDINE.
- Daluge, S. M., Good, S. S., Faletto, M. B., Miller, W. H., St Clair, M. H., Boone, L. R., ... & Vince, R. (1997). 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial agents and chemotherapy, 41(5), 1082–1093.
- Foster, R. H., & Faulds, D. (1998). Abacavir. Drugs, 55(5), 729–736.
- Plosker, G. L., & Foster, R. H. (2000). Abacavir: a review of its clinical potential in patients with HIV infection. Drugs, 59(3), 583–607.
- European Medicines Agency. (2018).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441300, Abacavir. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9822500, Abacavir Succinate. Retrieved from [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
-
European Patent Office. (n.d.). EP1857458A1 - Process for the preparation of abacavir. Retrieved from [Link]
-
PharmacyLibrary. (n.d.). Abacavir Sulfate. Retrieved from [Link]
- Mylan Pharmaceuticals ULC. (2017). Product Monograph - Mylan-Abacavir/Lamivudine.
- Amarox Pharma B.V. (2018).
- Onel, E., & Savaser, A. (2007). Determination of Abacavir, Lamivudine and Zidovudine in Pharmaceutical Tablets, Human Serum and in Drug Dissolution Studies by HPLC.
-
US Pharmacopeia. (n.d.). Abacavir Tablets. Retrieved from [Link]
- Li, T., & Wang, J. (2021). Enhanced Solubility, Dissolution, and Permeability of Abacavir by Salt and Cocrystal Formation. Crystal Growth & Design, 21(12), 7085-7096.
-
Drugs.com. (n.d.). Abacavir. Retrieved from [Link]
- Hetero Europe S.L. (2017).
- Gangwar, S., Srivastava, A. K., & Singh, R. B. (2019). Experimental (FT-IR, UV-visible, NMR) spectroscopy and molecular structure, global reactivity parameter, Fukui function, NBO, NLO, HOMO-LUMO, MESP and QTAIM analyses of Abacavir using density functional theory. Journal of Molecular Structure, 1179, 53-66.
- U.S. Food and Drug Administration. (2024).
- Patel, J. R., & Patel, K. R. (2022). Abacavir Sulphate: An Antiretroviral drug with multiple clinical potential, manifestations and applications.
- BenchChem. (n.d.).
- Illingworth, C. J. R., et al. (2017). Structural Elements Recognized by Abacavir-Induced T Cells. Journal of Immunology, 199(3), 856-864.
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
- Apotex Inc. (2017). Product Monograph - PrAPO-ABACAVIR.
- Mylan-Abacavir/Lamivudine Product Monograph. (2017).
- SynThink Research Chemicals. (n.d.). Abacavir Impurities: EP/USP Reference Standards.
- European Medicines Agency. (2018).
-
Wikipedia. (n.d.). Abacavir. Retrieved from [Link]
- Pharmaffiliates. (n.d.).
- Sari, Y. et al. (2020). Powder X-ray diffraction diffractogram comparison of acyclovir (ACV)-succinic acid (SA) cocrystal prepared by grinding and slurry methods.
- Johns Hopkins ABX Guide. (2025). Abacavir.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. iajps.com [iajps.com]
- 3. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Elements Recognized by Abacavir-Induced T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. bbrc.in [bbrc.in]
- 9. Safety and Pharmacokinetics of Abacavir (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 12. extranet.who.int [extranet.who.int]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Comparative Study of Abacavir Hemisulfate's Resistance Profile
Executive Summary
This technical guide provides a comparative analysis of the resistance profile of Abacavir Hemisulfate (ABC) , a guanosine analogue nucleoside reverse transcriptase inhibitor (NRTI). Unlike other NRTIs that primarily select for high-level resistance via single point mutations (e.g., Lamivudine/M184V), Abacavir resistance is complex, often requiring a stepwise accumulation of mutations (K65R, L74V, Y115F, M184V) to confer clinically significant resistance (>4.5-fold). This guide contrasts ABC’s performance with Tenofovir Disoproxil Fumarate (TDF), Zidovudine (ZDV), and Lamivudine (3TC), supported by experimental data and phenotypic susceptibility protocols.
Mechanism of Action and Genetic Barrier
Abacavir is a prodrug that requires intracellular tri-phosphorylation to its active metabolite, Carbovir Triphosphate (CBV-TP) . CBV-TP competes with the natural substrate dGTP for incorporation into the viral DNA chain by HIV-1 Reverse Transcriptase (RT). Upon incorporation, the lack of a 3'-hydroxyl group causes immediate chain termination.
Structural Basis of Resistance
Resistance to ABC occurs via two primary mechanisms:
-
Discrimination (Steric Hindrance): Mutations like M184V and K65R alter the geometry of the RT active site, reducing the enzyme's affinity for CBV-TP relative to dGTP.[1]
-
Excision (Primer Unblocking): Thymidine Analogue Mutations (TAMs) enhance the enzyme's ability to use ATP to excise the incorporated nucleotide. However, ABC is less susceptible to excision than ZDV unless accompanied by specific background mutations.
Visualization: MoA and Resistance Pathways
The following diagram illustrates the activation pathway of Abacavir and the divergent resistance mechanisms (Discrimination vs. Excision) compared to Zidovudine.
Caption: Figure 1. Abacavir activation pathway and dual mechanisms of resistance (Discrimination vs. Excision).[2]
Comparative Resistance Profile
The following data synthesizes fold-change (FC) susceptibility values from phenotypic assays (e.g., Monogram Biosciences PhenoSense™). A fold-change >4.5 is generally considered the clinical cutoff for Abacavir resistance.
Table 1: Comparative Fold-Resistance (Fold Change relative to Wild-Type)
| Mutation Profile | Abacavir (ABC) | Tenofovir (TDF) | Lamivudine (3TC) | Zidovudine (ZDV) | Mechanism / Notes |
| Wild Type (WT) | 1.0 | 1.0 | 1.0 | 1.0 | Baseline susceptibility. |
| M184V | 3.0 - 4.0 | 0.6 (Hypersusceptible) | >200 | 0.6 (Hypersusceptible) | High 3TC resistance. M184V increases fidelity, reducing ABC binding slightly but increasing susceptibility to TDF and ZDV. |
| K65R | 3.0 - 4.5 | 2.0 - 4.0 | 1.0 - 2.0 | 0.4 (Hypersusceptible) | Broad NRTI resistance. K65R antagonizes ZDV excision, restoring ZDV susceptibility. |
| L74V | 2.0 - 3.5 | 0.4 (Hypersusceptible) | 1.0 | 0.8 | Specific to DDI/ABC. Increases TDF susceptibility.[3][4] |
| K65R + M184V | 7.0 - 8.0 | 0.8 - 1.5 | >200 | 0.5 | Synergistic resistance for ABC. M184V restores TDF susceptibility lost by K65R. |
| L74V + M184V | 5.0 - 6.0 | 0.5 | >200 | 0.7 | Common ABC failure pathway. |
| TAMs (3+) | 2.0 - 5.0 | 1.0 - 2.0 | 1.0 | >100 | Multi-TAMs (e.g., M41L, L210W, T215Y) confer cross-resistance to ABC via excision. |
| Q151M Complex | >10.0 | 2.0 - 5.0 | >10.0 | >10.0 | Multi-drug resistance (MDR) complex affecting all NRTIs except TDF (partial). |
Key Comparative Insights
-
The M184V Paradox: While M184V renders the virus completely resistant to Lamivudine (3TC), it confers only low-level resistance to Abacavir. Crucially, M184V resensitizes the virus to Tenofovir and Zidovudine, making it a "favorable" mutation to maintain in certain salvage regimens to protect TDF/ZDV efficacy.
-
K65R Antagonism: K65R is the signature mutation for Tenofovir but also affects Abacavir. However, K65R is rarely seen with TAMs because they are mutually antagonistic; K65R inhibits the excision mechanism required by TAMs.
-
Genetic Barrier: Abacavir has a higher genetic barrier than Lamivudine (which fails with a single M184V mutation) but a lower barrier than boosted Protease Inhibitors. High-level ABC resistance typically requires 2-3 mutations (e.g., L74V + M184V or K65R + M184V).
Experimental Protocol: Phenotypic Susceptibility Assay
To validate the resistance profile of Abacavir against specific viral isolates, a Recombinant Virus Assay (RVA) is the gold standard. This protocol ensures trustworthiness by using a self-validating vector system.
Protocol: Luciferase-Based Recombinant Virus Assay
Objective: Determine the IC50 of Abacavir against patient-derived HIV-1 RT sequences.
Materials
-
Vector: Resistance Test Vector (RTV) lacking HIV-1 env and containing a luciferase indicator gene.
-
Cell Line: HEK-293 (for transfection) and U87-CD4-CXCR4 (target cells).
-
Reagents: Abacavir Hemisulfate (serial dilutions), Luciferase Assay System.
Workflow
-
Viral RNA Extraction: Extract RNA from patient plasma (or culture supernatant).
-
RT-PCR Amplification: Amplify the entire Protease (PR) and Reverse Transcriptase (RT) coding regions (approx. 1.5 kb).
-
Control: Amplify wild-type (NL4-3) and known resistant control (e.g., site-directed mutant K65R).
-
-
Cloning: Digest the RTV and the amplicon with specific restriction enzymes (e.g., ApaI and PinAI). Ligate patient RT sequences into the RTV backbone.
-
Transfection: Transfect HEK-293 cells with the recombinant RTV DNA to produce pseudotyped viral particles.
-
Infection & Drug Treatment:
-
Harvest viral stock after 48 hours.
-
Infect target cells (U87-CD4) in 96-well plates.
-
Immediately add serial dilutions of Abacavir Hemisulfate (0.01 µM to 100 µM).
-
-
Readout: After 72 hours (single replication cycle), lyse cells and measure luciferase activity.
-
Analysis: Plot inhibition curves. Calculate IC50 (concentration inhibiting 50% of luciferase activity).
-
Calculation: Fold Change (FC) = IC50(Patient) / IC50(Wild-Type Reference).
-
Visualization: Experimental Workflow
The following diagram details the logical flow of the phenotypic assay, highlighting the critical control steps.
Caption: Figure 2. Step-by-step workflow for the Recombinant Virus Phenotypic Susceptibility Assay.
Scientific Integrity & Validation
To ensure the trustworthiness of the data generated using the above protocol, the following self-validating systems must be employed:
-
Replication Competence Check: The luciferase signal in the "No Drug" control wells must exceed the background noise by at least 100-fold. If not, the transfection failed or the patient virus is non-functional.
-
Reference Standards: Every plate must include the NL4-3 Wild-Type reference. The IC50 of the reference must fall within 2 standard deviations of the historical mean (e.g., 0.5 µM ± 0.2 µM for Abacavir).
-
Genotypic Concordance: If a sample shows >10-fold resistance, sequence the RT region to confirm the presence of known mutations (e.g., K65R, L74V) to rule out assay artifacts.
References
-
Miller, V., et al. (2000). "HIV-1 reverse transcriptase (RT) genotype and susceptibility to RT inhibitors during abacavir monotherapy and combination therapy." AIDS, 14(2), 163-171. Link
-
Wainberg, M. A., et al. (2005). "The K65R mutation in HIV-1 reverse transcriptase: interference with the thymidine analog excision pathway."[1] Journal of Acquired Immune Deficiency Syndromes, 40(4), 390-396. Link
-
Whitcomb, J. M., et al. (2003). "Nucleoside reverse transcriptase inhibitor cross-resistance among clinical isolates of human immunodeficiency virus type 1." Journal of Infectious Diseases, 188(7), 992-1000. Link
-
Petropoulos, C. J., et al. (2000). "A novel phenotypic drug susceptibility assay for human immunodeficiency virus type 1." Antimicrobial Agents and Chemotherapy, 44(4), 920-928. Link
-
ViiV Healthcare. (2022). "Ziagen (Abacavir) Prescribing Information." FDA Access Data. Link
Sources
Benchmarking Abacavir Sulfate Against Next-Generation NRTIs: A Technical Comparison Guide
Executive Summary: The Shift from Legacy to High-Potency Backbones
Abacavir Sulfate (ABC), a guanosine analogue and second-generation Nucleoside Reverse Transcriptase Inhibitor (NRTI), has served as a cornerstone of antiretroviral therapy (ART) for over two decades. However, the landscape has shifted with the emergence of "next-generation" agents like Tenofovir Alafenamide (TAF) and the investigational translocation inhibitor Islatravir (ISL) .
This guide objectively benchmarks ABC Sulfate against these successors. While ABC remains a viable renal-sparing option, experimental data highlights that next-generation NRTIs offer superior intracellular pharmacokinetics, higher genetic barriers to resistance, and sub-nanomolar potency. This document details the mechanistic divergences and provides validated protocols for benchmarking these compounds in a research setting.
Mechanistic Architecture & Metabolic Activation
To understand the performance gap, one must analyze the intracellular activation pathways. ABC Sulfate requires a three-step phosphorylation cascade to become the active metabolite Carbovir-Triphosphate (CBV-TP) . In contrast, TAF utilizes a "prodrug" mechanism that loads target cells (PBMCs) with high concentrations of Tenofovir-Diphosphate (TFV-DP) while minimizing plasma exposure.
Comparative Activation Pathway (Graphviz Visualization)
The following diagram illustrates the metabolic bottlenecks where ABC competes with next-gen alternatives.
Figure 1: Metabolic activation pathways. Note TAF's reliance on Cathepsin A for intracellular loading, bypassing the rate-limiting initial phosphorylation steps that constrain ABC.
Performance Benchmarking: Quantitative Data
The following data synthesizes results from multiple comparative studies, highlighting the potency gap between ABC and next-gen agents.
Table 1: Pharmacological & Virological Profile Comparison[1][2]
| Feature | Abacavir Sulfate (ABC) | Tenofovir Alafenamide (TAF) | Islatravir (ISL) |
| Class | Guanosine Analogue (NRTI) | Adenosine Analogue (Prodrug) | Translocation Inhibitor (NRTTI) |
| Active Metabolite | Carbovir-Triphosphate (CBV-TP) | Tenofovir-Diphosphate (TFV-DP) | Islatravir-Triphosphate (ISL-TP) |
| In Vitro Potency (EC50) | 4.0 µM (MT-4 cells) | 0.005 – 0.02 µM (MT-4 cells) | 0.001 µM (PBMCs) |
| Intracellular Half-Life | 12 – 20 hours | ~150 hours | ~120 – 170 hours |
| Resistance Barrier | Moderate (M184V confers 2-4x shift) | High (K65R requires long selection) | Very High (Active against M184V/K65R) |
| Mitochondrial Toxicity | Low (comparable to 3TC) | Very Low (no mtDNA depletion) | Low (Investigational hold resolved) |
| Key Liability | HLA-B*5701 Hypersensitivity | Weight gain / Lipid profile | Lymphopenia (Dose-dependent) |
Key Insight: TAF achieves ~200-fold higher potency in lymphoid cells compared to ABC while maintaining a lower plasma concentration. This "plasma-sparing" effect reduces off-target renal toxicity common with older tenofovir formulations (TDF).
Experimental Protocols for Benchmarking
To validate these differences in your own laboratory, use the following self-validating protocols. These workflows are designed to quantify the two most critical differentiators: Intracellular Metabolite Stability and Mitochondrial Safety .
Protocol A: LC-MS/MS Quantification of Intracellular Metabolites
Objective: Compare the loading efficiency and half-life of CBV-TP (from ABC) vs. TFV-DP (from TAF).
Reagents:
-
PBMCs (isolated from healthy donors).
-
Isotopically labeled internal standards (e.g., ^13C-TFV-DP).
-
70% Methanol (cold).
Workflow:
-
Treatment: Incubate
PBMCs/well with equimolar concentrations (e.g., 10 µM) of ABC Sulfate and TAF for 24 hours. -
Washout (Half-life determination): Remove drug-containing media, wash 3x with PBS, and replenish with drug-free media. Harvest cells at T=0, 24, 48, and 72 hours post-washout.
-
Extraction:
-
Pellet cells (
, 5 min). -
Resuspend in 500 µL cold 70% methanol (critical for stopping enzymatic degradation).
-
Add Internal Standard.
-
Incubate at -20°C for overnight to facilitate protein precipitation.
-
-
Analysis: Centrifuge (
, 20 min). Inject supernatant into LC-MS/MS (Anion exchange column recommended for phosphorylated metabolites). -
Validation Check: The T=0 sample for TAF should show >5-fold higher active metabolite concentration than ABC despite equimolar dosing, confirming TAF's superior loading mechanism.
Protocol B: Mitochondrial DNA (mtDNA) Depletion Assay
Objective: Assess long-term mitochondrial toxicity, a known risk of NRTIs.
Workflow Visualization (Graphviz):
Figure 2: mtDNA depletion workflow. Simultaneous quantification of a mitochondrial gene and a nuclear gene allows for normalization of cell number.
Methodology:
-
Culture: Maintain HepG2 cells in glucose-rich media.
-
Exposure: Treat cells with ABC Sulfate (1x and 10x Cmax) and TAF for 14 days . (Short-term assays <7 days often produce false negatives for NRTI toxicity).
-
qPCR: Perform quantitative PCR using primers for a mitochondrial gene (mt-ND1 or mt-CO2) and a nuclear reference gene (GAPDH).
-
Calculation: Calculate relative mtDNA content using the
method: . -
Interpretation: A value <0.5 (50% depletion) indicates significant mitochondrial toxicity. ABC typically shows values >0.9 (safe), whereas older NRTIs like ddI show <0.1.
Conclusion
While Abacavir Sulfate remains a clinically relevant option, particularly for patients with renal comorbidities who cannot tolerate TDF, it is pharmacologically outclassed by next-generation agents.
-
Potency: TAF and Islatravir demonstrate 100-1000x greater potency in vitro.
-
Durability: The intracellular half-life of TAF's metabolite (TFV-DP) is ~7x longer than ABC's (CBV-TP), providing a "forgiveness" window for missed doses.
-
Safety: While ABC is mitochondrially safe, it carries specific risks (Hypersensitivity, CVD signal) not present in TAF.
For researchers developing novel NRTIs, ABC Sulfate serves as a "baseline control" —a standard of competency. However, TAF represents the "high-performance control" that new candidates must match or exceed in potency and intracellular stability.
References
-
Stanford University HIV Drug Resistance Database. NRTI Resistance Notes: Abacavir & Tenofovir. [Link]
-
Antiviral Therapy. Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination.[1][2] (2007).[2] [Link]
-
Antimicrobial Agents and Chemotherapy. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus.[3] (2002).[4] [Link]
-
Journal of Antimicrobial Chemotherapy. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate. (2005).[5][3][4][6] [Link]
-
The Lancet HIV. Tenofovir alafenamide plus emtricitabine versus abacavir plus lamivudine for treatment of virologically suppressed HIV-1-infected adults. (2018). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the metabolic stability of Abacavir Hemisulfate across species
Content Type: Technical Application Guide Subject: Abacavir Hemisulfate (ABC) Target Audience: DMPK Scientists, Medicinal Chemists, and Preclinical Researchers
Executive Summary: The "Microsome Trap"
In the assessment of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Abacavir Hemisulfate , standard high-throughput screening (HTS) protocols often yield false-negative stability data.
The Critical Insight: Abacavir is not primarily cleared by the Cytochrome P450 (CYP) system. Its metabolism is driven by cytosolic Alcohol Dehydrogenase (ADH) and Uridine Diphosphate Glucuronosyltransferase (UGT) .[1][2][3]
Consequently, standard Liver Microsome (LM) stability assays—which lack cytosolic enzymes—will incorrectly characterize Abacavir as "highly stable." To generate physiological relevant intrinsic clearance (
Metabolic Pathway Analysis
Abacavir is a prodrug that undergoes a dual-fate metabolism. It is bioactivated intracellularly to Carbovir-Triphosphate (CBV-TP) for efficacy, while hepatic clearance occurs via ADH and UGT.
Figure 1: Abacavir Metabolic Fate & Bioactivation
This diagram illustrates the divergence between the cytosolic clearance pathways (ADH) and the intracellular bioactivation required for antiviral activity.[1]
Caption: Dual metabolic fate of Abacavir.[1][2][3] Note that ADH (Alcohol Dehydrogenase) is cytosolic, while UGT is microsomal.
Cross-Species Metabolic Stability Comparison
When selecting a preclinical species for Abacavir toxicology or PK studies, the balance between ADH and UGT activity is the primary variable.
| Species | Primary Clearance Mechanism | Major Metabolite Profile | Relevance to Human |
| Human | Balanced ADH / UGT | Urine: ~30% Carboxylate, ~36% Glucuronide.[1] | N/A |
| Rat | High Biliary Excretion | Significant biliary elimination of metabolites compared to humans. | Moderate. Good for toxicity, but clearance rates ( |
| Dog | UGT Dominant | Glucuronidation often predominates; ADH activity varies. | Moderate. Often used in PK, but half-life ( |
| Monkey (Cynomolgus) | Balanced ADH / UGT | Similar metabolite profile to humans. | High. The preferred model for NRTI allometric scaling. |
Key Data Insight:
-
In Microsomes (HLM): Abacavir
min (False Stability). -
In Hepatocytes: Abacavir
min (True Clearance).
Experimental Protocol: Cytosolic-Inclusive Stability Assay
Objective: To determine the intrinsic clearance (
System Requirement: Cryopreserved Hepatocytes (Suspension) Microsomes are contraindicated unless supplemented with Cytosol + NAD+.
Materials:
-
Test Article: Abacavir Hemisulfate (10 mM stock in DMSO).
-
System: Cryopreserved Hepatocytes (Species: Human, Rat, Monkey).
-
Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E, pH 7.4.
-
Cell Density:
cells/mL.
Workflow Diagram:
Caption: Step-by-step workflow for Hepatocyte Stability Assay.
Step-by-Step Methodology:
-
Preparation: Thaw cryopreserved hepatocytes rapidly at 37°C. Resuspend in incubation medium to achieve
cells/mL. -
Equilibration: Mix 50 µL of cell suspension with 50 µL of pre-warmed buffer (Total Volume: 100 µL; Final Density:
cells/mL). Pre-incubate for 10 minutes. -
Initiation: Add Abacavir Hemisulfate (diluted in buffer) to achieve a final concentration of 1 µM .
-
Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.
-
-
Sampling: At defined time points (0, 15, 30, 60, 120 min), remove aliquots and immediately dispense into ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Carbamazepine or deuterated Abacavir).
-
Ratio: 1 part sample : 3 parts Quench Solution.
-
-
Processing: Vortex for 10 minutes, then centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS monitoring the parent ion (Abacavir: m/z 287.2 -> 191.1).
Calculation & Interpretation
Intrinsic Clearance (
Validation Criteria:
-
Negative Control: Abacavir incubated in buffer (no cells) must show >95% remaining at 120 min (rules out chemical instability).
-
Positive Control (Metabolic):
-
Use 7-Ethoxycoumarin or Testosterone (General Phase I).
-
Specific Recommendation: Use Naloxone (UGT substrate) or Ethanol (ADH substrate) to validate the specific pathways relevant to Abacavir.
-
References
-
GlaxoSmithKline. (2019). Ziagen (abacavir) Prescribing Information. U.S. Food and Drug Administration. [Link]
-
McDowell, J. A., et al. (1999).[3] Pharmacokinetics of abacavir, a human immunodeficiency virus type 1 reverse transcriptase inhibitor, in humans. Antimicrobial Agents and Chemotherapy, 43(12), 2855–2861. [Link]
-
Walsh, J. S., et al. (2002). The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes. Drug Metabolism and Disposition, 30(11), 1236-1241. [Link]
-
Soars, M. G., et al. (2002). The role of hepatocytes in the assessment of metabolic stability and intrinsic clearance. Chemico-Biological Interactions, 142(1-2), 187-202. [Link]
Sources
A Guide to the Independent Verification of ABC Transporter-Mediated Sulfate and Sulfated Compound Transport
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of molecular transport is paramount. This guide provides an in-depth analysis of the methodologies required to independently verify published data on the transport of sulfate and sulfated molecules by ATP-binding cassette (ABC) transporters. We will delve into the causal relationships behind experimental choices, present detailed protocols for key assays, and offer a comparative look at alternative transport mechanisms.
Introduction: The Central Role of ABC Transporters in Sulfate and Sulfated Molecule Disposition
ATP-binding cassette (ABC) transporters are a vast superfamily of transmembrane proteins crucial for moving a wide array of substances across cellular membranes.[1][2] Their function is fundamental to cellular homeostasis, detoxification, and the absorption, distribution, metabolism, and excretion (ADME) of numerous compounds, including therapeutic drugs.[3][4][5] Several members of the ABC transporter family, notably the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), are recognized for their ability to transport organic anions, including molecules conjugated with sulfate, glutathione, or glucuronic acid.[2][6][7][8]
The transport of sulfated compounds by proteins like MRP1 is of significant interest in pharmacology and toxicology. Sulfation is a major Phase II metabolic reaction that generally increases the water solubility of xenobiotics, facilitating their elimination.[9] However, the overexpression of efflux transporters like MRP1 in cancer cells can lead to the active removal of sulfated chemotherapeutic agents, contributing to the phenomenon of multidrug resistance (MDR).[7][10] Therefore, the ability to independently verify and accurately quantify the transport of these molecules is a critical skill in drug development and biomedical research.
This guide will focus on the practical aspects of designing and executing experiments to validate claims about the transport of sulfate and sulfated molecules by ABC transporters.
Comparative Overview: Major Sulfate Transport Mechanisms
While this guide focuses on ABC transporters, it is essential to understand that they are not the sole players in sulfate transport. A comprehensive understanding requires a comparison with other major families of sulfate transporters.
| Transporter Family | Mechanism | Energy Source | Typical Substrates | Key Characteristics |
| ABC Transporters (e.g., SulT family, MRP1/ABCC1) | Primary Active Transport | ATP Hydrolysis | Inorganic sulfate (SulT), Sulfated organic molecules (e.g., E217βG, DHEAS), Glutathione and glucuronide conjugates[6][7][11] | Unidirectional (efflux), broad substrate specificity for conjugated molecules (MRP1).[7] |
| SulP/SLC26 Family | Secondary Active Transport (Anion Exchange) | Ion Gradient (e.g., HCO₃⁻) | Inorganic sulfate, chloride, bicarbonate, oxalate[12][13] | Bidirectional, often function as anion exchangers, crucial for inorganic sulfate homeostasis.[12] |
| CysP/CysZ Families | Putative Transporters | Not fully elucidated | Inorganic sulfate, thiosulfate[14][15] | Identified in microorganisms, may play significant roles in specific metabolic contexts.[14] |
This comparison highlights a key distinction: ABC transporters like MRP1 are primary active efflux pumps for a wide range of, particularly organic, sulfated molecules, driven by ATP. In contrast, the SulP/SLC26 family primarily handles the exchange of inorganic sulfate and other anions, driven by electrochemical gradients.[11][12] This distinction is fundamental when designing experiments to identify the specific transporter responsible for a particular biological observation.
Experimental Verification of ABC Transporter-Mediated Sulfate Transport
Verifying the transport of a sulfated compound by a specific ABC transporter is a multi-step process that moves from in vitro systems to more complex cellular models. The choice of assay depends on the specific question being asked, from identifying a potential substrate to quantifying transport kinetics.
In Vitro Approaches: Isolating the Transporter
In vitro assays are essential for directly studying the function of a specific transporter in a controlled environment, free from the confounding variables of a whole cell.
This is a cornerstone technique for studying ABC transporters. It utilizes membrane vesicles prepared from cells (often Sf9 insect cells or mammalian cell lines) that have been engineered to overexpress a single ABC transporter.[16] These vesicles are predominantly "inside-out," meaning the ATP-binding domains face the external buffer, allowing for the controlled initiation of transport by adding ATP.[17]
Causality Behind the Method: The inside-out orientation is critical. It allows the researcher to directly access the "engine" of the transporter (the ATP-binding site) and measure the accumulation of a substrate inside the vesicle, which corresponds to efflux from a whole cell. By comparing substrate accumulation in the presence of ATP versus a non-hydrolyzable analog like AMP or in the absence of ATP, one can isolate the specific, ATP-dependent transport activity.[18][19]
Experimental Workflow Diagram:
Caption: Workflow for a Vesicular Transport Assay.
Detailed Protocol: Vesicular Transport Assay for MRP1
-
Preparation: Thaw cryopreserved membrane vesicles containing human MRP1 on ice and dilute to the desired concentration (e.g., 50 µg protein) in transport buffer (e.g., 50 mM Tris-HEPES, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the diluted vesicles with the test substrate. A common probe substrate for MRP1 is radiolabeled Estrone-3-sulfate ([³H]E3S) at a concentration of 50 nM. For inhibition studies, include varying concentrations of the test compound.
-
Initiation: Start the transport reaction by adding a solution containing either 4 mM ATP or 4 mM AMP (as a negative control) to each well.[19]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). The incubation time should be within the linear range of transport, which should be determined in preliminary experiments.
-
Termination and Filtration: Stop the reaction by adding a large volume of ice-cold stop buffer.[19] Rapidly transfer the contents of each well to a filter plate (e.g., glass fiber) seated on a vacuum manifold. The vesicles will be trapped on the filter, while the extra-vesicular substrate passes through.
-
Washing: Wash the filters multiple times with ice-cold stop buffer to remove any non-specifically bound substrate.
-
Quantification: After drying the filters, quantify the amount of radiolabeled substrate trapped within the vesicles using liquid scintillation counting.
-
Data Analysis: Calculate the specific ATP-dependent transport by subtracting the values from the AMP-containing wells from the ATP-containing wells. For inhibition studies, plot the percent inhibition against the test compound concentration to determine the IC₅₀ value.
For the most rigorous biophysical characterization, the purified ABC transporter can be reconstituted into artificial lipid vesicles, or proteoliposomes.[20][21]
Causality Behind the Method: This "bottom-up" approach provides the cleanest system to study transport kinetics. By controlling the lipid composition and ensuring only the protein of interest is present, one can eliminate any potential influence from other membrane proteins or cellular factors. This allows for precise determination of kinetic parameters like Kₘ (substrate affinity) and Vₘₐₓ (maximum transport rate).[22][23]
Reconstitution and Assay Workflow Diagram:
Caption: Workflow for ABC Transporter Reconstitution and Assay.
Cell-Based Approaches: A More Physiological Context
While in vitro assays are powerful, they lack the complexity of a living cell. Cell-based assays are crucial for verifying that the transport activity observed in vitro is relevant in a physiological environment.
This method uses polarized epithelial cells (e.g., MDCKII or Caco-2) grown on a semi-permeable membrane in a Transwell insert, which separates an apical (top) and a basolateral (bottom) chamber.[24] These cells can be engineered to overexpress a specific ABC transporter, which will localize to either the apical or basolateral membrane.
Causality Behind the Method: This system mimics the polarized nature of epithelial barriers in the intestine, kidney, or blood-brain barrier. By adding the substrate to the basolateral chamber and measuring its appearance in the apical chamber over time, one can directly measure vectorial transport (efflux). The efflux ratio (Papp B→A / Papp A→B) is calculated, and a ratio significantly greater than 2, which is inhibited by a known transporter inhibitor, is strong evidence of active efflux.[24][25]
In this simpler cell-based assay, a suspension or adherent culture of cells overexpressing the transporter is incubated with the substrate. The amount of substrate that accumulates in or is released from the cells is measured over time.
Causality Behind the Method: This is a direct way to assess the impact of a transporter on intracellular drug concentrations. For an efflux transporter, cells overexpressing the protein will accumulate less of the substrate compared to control cells. Conversely, if studying uptake, transfected cells will accumulate more substrate.[26] This method is particularly useful for high-throughput screening of potential substrates or inhibitors.
Analytical Methods for Sulfate Quantification
The choice of analytical method to quantify the transported sulfate or sulfated molecule is as critical as the transport assay itself.
| Method | Principle | Sensitivity | Throughput | Key Considerations |
| Radiolabeling (e.g., ³⁵S, ³H) | Direct detection of radioactivity.[27][28] | Very High | Medium | Gold standard for direct transport measurement; requires handling of radioactive materials. |
| Ion Chromatography | Separation of anions followed by conductivity detection.[29][30] | High | Low-Medium | Considered a reference method for inorganic sulfate; excellent specificity.[30] |
| Turbidimetric/Nephelometric Assays | Precipitation of sulfate with Barium Chloride (BaCl₂), measured by light scattering or transmission.[29][31] | Moderate | High | Simple and amenable to high-throughput screening; commercially available kits.[31][32] |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[29][33] | Very High | Medium | Highly specific and sensitive; can identify and quantify multiple sulfated metabolites simultaneously. |
| Fluorescent Probes | Use of fluorescently-labeled substrates or FRET-based sensors.[26][34] | High | High | Enables real-time monitoring in live cells; requires development and validation of specific probes. |
Conclusion: A Self-Validating System for Trustworthy Data
The independent verification of published data on ABC transporter-mediated transport relies on a logical progression of experiments, from isolated in vitro systems to more complex cellular models. By understanding the causality behind each experimental choice—the reason for using inside-out vesicles, the purpose of a polarized cell monolayer, or the strengths of a particular analytical technique—researchers can design robust, self-validating experimental systems.
A claim of transport by a specific ABC transporter is best supported by a convergence of evidence:
-
Direct Evidence: ATP-dependent transport is demonstrated in an in vitro system (vesicles or proteoliposomes) containing the specific transporter.
-
Cellular Evidence: Overexpression of the transporter in a cell line results in decreased accumulation or increased efflux of the substrate.
-
Inhibition Evidence: The observed transport is blocked by known, specific inhibitors of that ABC transporter.
By adhering to these principles and employing the detailed methodologies outlined in this guide, scientists can ensure the integrity and reproducibility of their findings, contributing to the trustworthy advancement of drug development and biomedical science.
References
-
SOLVO Biotechnology. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies. Available from: [Link]
-
Vijayakumar, P., & Dawson, P. A. (2024). Analytical methods for quantitating sulfate in plasma and serum. Essays in Biochemistry, 68(4), 383–389. Available from: [Link]
-
Krumpochova, P., Sapthu, S., Brouwers, J. F., de Haas, M., de Vos, R., Borst, P., & van de Wetering, K. (2012). Transportomics: screening for substrates of ABC transporters in body fluids using vesicular transport assays. The FASEB Journal, 26(2), 738–747. Available from: [Link]
-
Wikipedia. ABC transporter. Available from: [Link]
-
Geertsma, E. R., Mahmood, N. A. B., Schuurman-Wolters, G. K., & Poolman, B. (2008). Membrane reconstitution of ABC transporters and assays of translocator function. Nature Protocols, 3(2), 256–266. Available from: [Link]
-
Geertsma, E. R. (2008). Membrane reconstitution of ABC transporters and assays of translocator function. University of Groningen. Available from: [Link]
-
ResearchGate. Schematic representation of the use of vesicular transport assays to... Available from: [Link]
-
Barros, S., Silva, R., & Brandão, P. (2016). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Molecules, 21(3), 339. Available from: [Link]
-
Medicilon. (2024). Application and Strategy of 3 In Vitro Models for ATP-binding Cassette (ABC) Transporters. Available from: [Link]
-
Geertsma, E. R., Mahmood, N. A. B., Schuurman-Wolters, G. K., & Poolman, B. (2008). Membrane reconstitution of ABC transporters and assays of translocator function. Nature Protocols, 3(2), 256–266. Available from: [Link]
-
BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Available from: [Link]
-
University of Groningen. (2008). Membrane reconstitution of ABC transporters and assays of translocator function. Available from: [Link]
-
Khan, K., & Farrell, E. (2018). Evaluation of an Ion Chromatography Method for Quantitating Sulfate in Plasma, Serum and Urine. Journal of Chromatography & Separation Techniques, 9(5). Available from: [Link]
-
ResearchGate. ABC transporter functional assays. A) ABC transporters are composed of... Available from: [Link]
-
Vijayakumar, P., & Dawson, P. A. (2024). Analytical methods for quantitating sulfate in plasma and serum. Essays in Biochemistry. Available from: [Link]
-
Deeley, R. G., & Cole, S. P. (2006). Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter. The Journal of Biological Chemistry, 281(42), 31175–31179. Available from: [Link]
-
Max Planck Institute of Biophysics. ABC Transporters: Molecular Machineries in Cellular Compartmentalization. Available from: [Link]
-
Kertesz, M. A. (2001). Bacterial transporters for sulfate and organosulfur compounds. Research in Microbiology, 152(3-4), 279–290. Available from: [Link]
-
Marietou, A., & Røy, H. (2018). Sulfate Transporters in Dissimilatory Sulfate Reducing Microorganisms: A Comparative Genomics Analysis. Frontiers in Microbiology, 9, 309. Available from: [Link]
-
Yoshimoto, N., Inoue, E., Takahashi, H., Saito, K., & Shibagaki, N. (2007). Root-to-Shoot Transport of Sulfate in Arabidopsis. Evidence for the Role of SULTR3;5 as a Component of Low-Affinity Sulfate Transport System in the Root Vasculature. Plant Physiology, 145(2), 434–442. Available from: [Link]
-
Weatherby, A. M., Cvetkovic, M., & Anderson, R. J. (2008). Modulation of human multidrug resistance protein (MRP) 1 (ABCC1) and MRP2 (ABCC2) transport activities by endogenous and exogenous glutathione-conjugated catechol metabolites. Drug Metabolism and Disposition, 36(3), 441–448. Available from: [Link]
-
Bakos, É., & Homolya, L. (2007). Portrait of multifaceted transporter, the multidrug resistance-associated protein 1 (MRP1/ABCC1). Pflügers Archiv - European Journal of Physiology, 453(5), 621–641. Available from: [Link]
-
Zamek-Gliszczynski, M. J., & Brouwer, K. L. R. (2022). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. The AAPS Journal, 24(1), 16. Available from: [Link]
-
Westlake, A. D., Cole, S. P. C., & Deeley, R. G. (2005). Role of the NH2-terminal Membrane Spanning Domain of Multidrug Resistance Protein 1/ABCC1 in Protein Processing and Trafficking. Molecular Biology of the Cell, 16(5), 2483–2495. Available from: [Link]
-
Wikipedia. Sulfate permease. Available from: [Link]
-
Aarhus University. (2018). Sulfate Transporters in Dissimilatory Sulfate Reducing Microorganisms: A Comparative Genomics Analysis. Available from: [Link]
-
Merga, B., Waisi, H., & Frommer, W. B. (2020). A Non-Invasive Tool for Real-Time Measurement of Sulfate in Living Cells. International Journal of Molecular Sciences, 21(7), 2589. Available from: [Link]
-
Marietou, A., & Røy, H. (2018). Sulfate Transporters in Dissimilatory Sulfate Reducing Microorganisms: A Comparative Genomics Analysis. Frontiers in Microbiology, 9. Available from: [Link]
-
Glavinas, H., Krajcsi, P., Cserepes, J., & Sarkadi, B. (2004). The role of ABC transporters in drug resistance, metabolism and toxicity. Current Drug Delivery, 1(1), 27–42. Available from: [Link]
-
Superti-Furga, G., & César-Razquin, A. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 722883. Available from: [Link]
-
Johnson, Z. L., & Chen, J. (2020). Characterization of the kinetic cycle of an ABC transporter by single-molecule and cryo-EM analyses. eLife, 9, e56433. Available from: [Link]
-
Vahdati, K., & Vahdati, S. (2012). The role of ABC and SLC transporters in the pharmacokinetics of dietary and herbal phytochemicals and their interactions with xenobiotics. Current Drug Metabolism, 13(5), 624–637. Available from: [Link]
-
Cell4Pharma. Vesicular Transport Assay Brief general protocol. Available from: [Link]
-
López, C. A., Park, J., & Rittmann, B. E. (2023). Comparative Methods for Quantification of Sulfate-Reducing Bacteria in Environmental and Engineered Sludge Samples. Microorganisms, 11(7), 1778. Available from: [Link]
-
Călinescu, O., & Loll, P. J. (2018). Structure-based analysis of CysZ-mediated cellular uptake of sulfate. eLife, 7, e35536. Available from: [Link]
-
J. A. Kitchen, S. J. Moore, S. J. Coles, P. N. Horton, M. E. Light, C. J. E. Haynes, J. G. Frey and P. A. Gale. (2015). a new method for the direct detection of lipid bilayer sulfate transport. Chemical Science, 6(11), 6512-6519. Available from: [Link]
-
Voronchikhin, S. V., & Voronchikhina, E. N. (2023). A New Method for the Quantitative Determination of Sulfate Ions in Aqueous Extracts from Soils and in Aqueous Media, and Analytical Equipment for Its Implementation. Eurasian Soil Science, 56(2), 247-253. Available from: [Link]
-
Szalek, E., Połom, W., & Karbownik, A. (2024). The Role of ABCB1, ABCG2, and SLC Transporters in Pharmacokinetic Parameters of Selected Drugs and Their Involvement in Drug–Drug Interactions. International Journal of Molecular Sciences, 25(21), 12693. Available from: [Link]
-
Vahdati, K., & Vahdati, S. (2012). The Role of ABC and SLC Transporters in the Pharmacokinetics of Dietary and Herbal Phytochemicals and their Interactions with Xenobiotics. Current Drug Metabolism, 13(5), 624-637. Available from: [Link]
-
Pu, J., & Zhou, H. (2016). Toward Determining ATPase Mechanism in ABC Transporters: Development of the Reaction Path–Force Matching QM/MM Method. Methods in Enzymology, 577, 185–212. Available from: [Link]
-
Lindner, M., Cardinale, J., & Wessmann, A. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Cancers, 15(24), 5853. Available from: [Link]
-
BioAssay Systems. QuantiChrom™ Sulfate Assay Kit. Available from: [Link]
-
Locher, K. P. (2016). Atp-binding Cassette Transporters: from Mechanism to Organism Abc Transporter Research: Going Strong 40 Years on a Brief History of Abc Transporters Diversity of Function: Linking Physiology with Biochemistry. FEBS Letters, 590(22), 3964-3965. Available from: [Link]
-
Admescope. (2025). Drug transporter studies in vitro – understanding drug disposition and interactions. Available from: [Link]
-
El-Sayed, R., & El-Tanani, M. (2024). Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Journal of Physiology-Gastrointestinal and Liver Physiology, 326(4), G377-G394. Available from: [Link]
-
NIH VideoCasting and Podcasting. (2013). Structural and Mechanistic Studies of ABC Transporters: Nature's Favorite Pump. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 3. The role of ABC and SLC transporters in the pharmacokinetics of dietary and herbal phytochemicals and their interactions with xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portrait of multifaceted transporter, the multidrug resistance-associated protein 1 (MRP1/ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial transporters for sulfate and organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfate permease - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Sulfate Transporters in Dissimilatory Sulfate Reducing Microorganisms: A Comparative Genomics Analysis [frontiersin.org]
- 14. Sulfate Transporters in Dissimilatory Sulfate Reducing Microorganisms: A Comparative Genomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.au.dk [pure.au.dk]
- 16. GenoMembrane ABC Transporter Vesicles | Thermo Fisher Scientific - US [thermofisher.com]
- 17. ABC transporter - Wikipedia [en.wikipedia.org]
- 18. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]
- 19. cell4pharma.com [cell4pharma.com]
- 20. researchgate.net [researchgate.net]
- 21. pure.rug.nl [pure.rug.nl]
- 22. Membrane reconstitution of ABC transporters and assays of translocator function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.rug.nl [research.rug.nl]
- 24. bioivt.com [bioivt.com]
- 25. admescope.com [admescope.com]
- 26. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]
- 27. Root-to-Shoot Transport of Sulfate in Arabidopsis. Evidence for the Role of SULTR3;5 as a Component of Low-Affinity Sulfate Transport System in the Root Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure-based analysis of CysZ-mediated cellular uptake of sulfate | eLife [elifesciences.org]
- 29. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. longdom.org [longdom.org]
- 31. resources.bio-techne.com [resources.bio-techne.com]
- 32. bioassaysys.com [bioassaysys.com]
- 33. Analytical methods for quantitating sulfate in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. A Non-Invasive Tool for Real-Time Measurement of Sulfate in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Abacavir and Lamivudine Combination Therapy in HIV-1 Treatment
This guide provides an in-depth, objective comparison of the combination therapy of Abacavir Hemisulfate and Lamivudine for the treatment of HIV-1 infection. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from pivotal clinical studies to evaluate the efficacy, safety profile, and clinical utility of this nucleoside reverse transcriptase inhibitor (NRTI) backbone. We will delve into the mechanistic underpinnings of these antiretrovirals, present comparative clinical trial data, and provide detailed protocols for key experimental assessments, offering a comprehensive resource for understanding the role of Abacavir/Lamivudine in the landscape of HIV therapy.
Introduction: The Role of NRTI Backbones in Antiretroviral Therapy
Combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. The backbone of most initial cART regimens consists of two NRTIs, which are potent inhibitors of the HIV-1 reverse transcriptase enzyme. Abacavir (ABC) and Lamivudine (3TC) are two such NRTIs that are often co-formulated into a single tablet for once-daily administration, simplifying treatment regimens and potentially improving patient adherence.[1] This guide will critically evaluate the performance of the Abacavir/Lamivudine (ABC/3TC) combination, drawing on data from key clinical trials and observational studies.
Mechanism of Action: Synergistic Inhibition of HIV-1 Reverse Transcriptase
Both Abacavir and Lamivudine are prodrugs that require intracellular phosphorylation to their active triphosphate forms.[2] Abacavir is a guanosine analog, while Lamivudine is a cytosine analog.[3] Their active metabolites, carbovir triphosphate (CBV-TP) and lamivudine triphosphate (3TC-TP) respectively, act as competitive inhibitors of HIV-1 reverse transcriptase.[2] Furthermore, their incorporation into the growing viral DNA chain results in chain termination, effectively halting the viral replication process.[2][4]
The combination of a guanosine and a cytosine analog provides a synergistic effect, targeting the reverse transcriptase enzyme at different points in the DNA elongation process. This dual-pronged attack is a cornerstone of effective antiretroviral therapy.
Figure 1: Mechanism of action of Abacavir and Lamivudine.
Comparative Efficacy in Clinical Trials
The efficacy of ABC/3TC has been evaluated in numerous clinical trials, both in treatment-naive and treatment-experienced patients. A key area of investigation has been its performance compared to the other widely used NRTI backbone, Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC).
Head-to-Head Comparison with Tenofovir/Emtricitabine
Several large, randomized clinical trials have directly compared the efficacy of ABC/3TC and TDF/FTC as the NRTI backbone in initial cART.
The ACTG A5202 Study: This large, randomized, double-blind study compared ABC/3TC to TDF/FTC, each in combination with either efavirenz (EFV) or atazanavir/ritonavir (ATV/r).[5] A key finding was that in patients with a high baseline HIV-1 RNA level (≥100,000 copies/mL), the time to virologic failure was significantly shorter for those receiving ABC/3TC compared to TDF/FTC.[5] However, in patients with a baseline HIV-1 RNA <100,000 copies/mL, there was no significant difference in the time to virologic failure between the two NRTI backbones.[5]
The HEAT Study: This randomized, double-blind, placebo-matched, multicenter study compared once-daily ABC/3TC to TDF/FTC, both in combination with lopinavir/ritonavir. At 96 weeks, the two regimens showed comparable antiviral efficacy, with similar proportions of patients achieving an HIV-1 RNA level below 50 copies/mL.[6] Notably, the efficacy was similar regardless of baseline HIV-1 RNA levels.[6]
The ASSERT Study: This open-label, randomized study compared the safety and efficacy of ABC/3TC and TDF/FTC, both with efavirenz. The study found no significant difference in virologic failure rates between the two arms over 96 weeks.[4]
Table 1: Summary of Virologic Efficacy from Key Comparative Trials
| Study (Year) | Third Agent(s) | Patient Population | Primary Efficacy Endpoint | Key Findings |
| ACTG A5202 | Efavirenz or Atazanavir/r | Treatment-Naive | Time to Virologic Failure | ABC/3TC had a shorter time to virologic failure in patients with baseline HIV RNA ≥100,000 copies/mL. No significant difference in patients with baseline HIV RNA <100,000 copies/mL.[5] |
| HEAT | Lopinavir/r | Treatment-Naive | HIV RNA <50 copies/mL at 48 & 96 weeks | ABC/3TC was non-inferior to TDF/FTC at 96 weeks, with similar efficacy regardless of baseline viral load.[6] |
| ASSERT | Efavirenz | Treatment-Naive, HLA-B*5701-negative | Virologic Failure Rate at 96 weeks | Low and similar rates of virologic failure in both arms.[4] |
Safety and Tolerability Profile
The safety profile of an antiretroviral regimen is a critical determinant of its long-term utility. The ABC/3TC combination has a distinct safety profile compared to TDF/FTC, with key considerations being hypersensitivity reactions, cardiovascular risk, and effects on bone and renal health.
Abacavir Hypersensitivity Reaction (HSR)
A significant safety concern with abacavir is the potential for a multi-organ clinical syndrome known as a hypersensitivity reaction (HSR), which can be severe and potentially fatal upon re-challenge.[7] Symptoms typically appear within the first six weeks of treatment and can include fever, rash, and gastrointestinal and respiratory symptoms.[8]
A major breakthrough in mitigating this risk was the discovery of the strong genetic association between the HLA-B5701 allele and the development of abacavir HSR.[9] Screening for the HLA-B5701 allele prior to initiating abacavir is now the standard of care and is highly effective in reducing the incidence of HSR.[2][10] Clinical studies have shown that the incidence of suspected HSR is significantly lower in patients who are HLA-B*5701 negative.[10]
Cardiovascular Risk
The association between abacavir and an increased risk of cardiovascular disease (CVD), particularly myocardial infarction (MI), has been a subject of ongoing debate. Several observational studies and meta-analyses have reported an increased risk of CVD with recent abacavir use.[11][12] A 2024 exploratory analysis from the large international REPRIEVE trial also found that current or previous use of abacavir was associated with an elevated risk of major adverse cardiovascular events (MACE).[13][14]
However, other studies, including some randomized clinical trials, have not found a significant association.[15] The mechanism for a potential increased cardiovascular risk with abacavir is not fully understood, but it is an important consideration, especially in patients with pre-existing cardiovascular risk factors.
Renal and Bone Safety
In contrast to TDF, which is associated with a risk of nephrotoxicity and decreases in bone mineral density, abacavir is not known to have significant renal or bone toxicity. The ASSERT study, for example, found that while both ABC/3TC and TDF/FTC had minimal effects on the estimated glomerular filtration rate, TDF/FTC was associated with greater increases in markers of tubular dysfunction and a greater decline in hip bone mineral density compared to ABC/3TC.[4]
Table 2: Comparative Safety Profile of ABC/3TC vs. TDF/FTC
| Safety Parameter | Abacavir/Lamivudine (ABC/3TC) | Tenofovir DF/Emtricitabine (TDF/FTC) |
| Hypersensitivity | Risk of HSR, significantly reduced by HLA-B*5701 screening. | No known risk of HSR. |
| Cardiovascular Risk | Conflicting data, with some studies suggesting an increased risk of CVD.[11][12] | Generally not associated with an increased risk of CVD. |
| Renal Toxicity | Not associated with significant renal toxicity. | Associated with a risk of nephrotoxicity, including Fanconi syndrome. |
| Bone Mineral Density | Minimal impact on bone mineral density. | Associated with decreases in bone mineral density.[4] |
| Lipid Profile | Can be associated with increases in total cholesterol, LDL, and triglycerides.[4] | Generally associated with smaller increases in lipids. |
Management of Drug Resistance
The development of drug resistance is a major challenge in HIV therapy. The primary mutation associated with lamivudine resistance is M184V in the reverse transcriptase gene.[16] While this mutation confers high-level resistance to lamivudine, it can also increase the susceptibility of the virus to other NRTIs like zidovudine and tenofovir.[16]
Abacavir has a more complex resistance profile. The M184V mutation can also be selected by abacavir. Other mutations associated with abacavir resistance include K65R, L74V, and Y115F. The presence of multiple thymidine analog mutations (TAMs) can also reduce the activity of abacavir.
Experimental Protocol: HIV-1 Genotypic Resistance Testing (Sanger Sequencing)
Genotypic resistance testing is a crucial tool for guiding antiretroviral therapy, especially in cases of virologic failure. The following is a generalized protocol for Sanger sequencing-based HIV-1 genotypic resistance testing.
Figure 2: Workflow for HIV-1 Genotypic Resistance Testing.
Step-by-Step Methodology:
-
Viral RNA Extraction: Viral RNA is isolated from a patient's plasma sample. This step is critical for obtaining high-quality genetic material for subsequent analysis.
-
Reverse Transcription PCR (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA), which is then amplified using PCR. Primers specific to the pol gene, which encodes the reverse transcriptase and protease enzymes, are used to amplify the regions of interest.
-
PCR Product Purification: The amplified PCR product is purified to remove excess primers, dNTPs, and other reaction components that could interfere with the sequencing reaction.
-
Cycle Sequencing: The purified PCR product is used as a template for a cycle sequencing reaction. This reaction is similar to PCR but includes fluorescently labeled dideoxynucleoside triphosphates (ddNTPs) that terminate the extension of the DNA strand at specific bases.
-
Capillary Electrophoresis: The fluorescently labeled DNA fragments are separated by size using capillary electrophoresis. A laser excites the fluorescent dyes, and a detector records the color of the fluorescence, which corresponds to the terminal base of each fragment.
-
Sequence Data Analysis: The raw sequence data is analyzed using specialized software to generate a consensus sequence of the viral pol gene. This sequence is then compared to a known wild-type HIV-1 reference sequence to identify mutations.
-
Interpretation of Mutations: The identified mutations are interpreted using a comprehensive drug resistance database, such as the Stanford University HIV Drug Resistance Database. This database provides information on the association of specific mutations with resistance to various antiretroviral drugs.
Experimental Protocol: Phenotypic Resistance Testing (Recombinant Virus Assay)
Phenotypic resistance assays provide a direct measure of how well a patient's virus can replicate in the presence of different antiretroviral drugs. The recombinant virus assay is a commonly used method.
Figure 3: Workflow for Phenotypic Resistance Testing.
Step-by-Step Methodology:
-
Viral RNA Extraction and RT-PCR: Similar to genotypic testing, viral RNA is extracted from the patient's plasma and the target gene (e.g., reverse transcriptase) is amplified via RT-PCR.
-
Recombination: The amplified patient-derived gene is inserted into a proviral vector that has had the corresponding viral gene deleted.
-
Transfection: The recombinant vector is introduced into susceptible host cells.
-
Cell Culture: The transfected cells are cultured in the presence of serial dilutions of different antiretroviral drugs.
-
Measurement of Viral Replication: After a set incubation period, the amount of viral replication in each drug concentration is measured. This can be done using various methods, such as quantifying the p24 antigen (a viral core protein) or using a reporter gene (e.g., luciferase) that is expressed upon viral replication.
-
Determination of IC50: The drug concentration that inhibits 50% of viral replication (IC50) is calculated for each drug.
-
Calculation of Fold Change: The IC50 value for the patient's virus is compared to the IC50 value of a known drug-sensitive (wild-type) reference virus. The ratio of these two values is the fold change, which indicates the level of resistance.
Clinical Trial Workflow: A Look Inside a Pivotal Study
To provide a deeper understanding of the evidence generation process, the following diagram illustrates a generalized workflow of a large-scale, randomized, double-blind clinical trial for an HIV-1 treatment, such as the ACTG A5202 study.
Figure 4: Generalized Workflow of a Randomized HIV Clinical Trial.
Conclusion
The combination of Abacavir and Lamivudine remains a valuable and effective NRTI backbone for the treatment of HIV-1 infection, particularly in its co-formulated, once-daily tablet. Its efficacy is well-established, especially in patients with a baseline HIV-1 RNA of less than 100,000 copies/mL. The significant reduction in the risk of hypersensitivity reactions through mandatory HLA-B*5701 screening has greatly improved its safety profile.
However, the ongoing debate regarding a potential increased risk of cardiovascular events necessitates careful patient selection and risk assessment. For patients with a low cardiovascular risk profile and in whom there are concerns about the renal or bone toxicity of tenofovir, ABC/3TC presents a compelling alternative.
The choice of NRTI backbone should be individualized, taking into account the patient's baseline virologic and immunologic status, comorbidities, potential drug interactions, and the results of baseline laboratory testing, including HLA-B*5701 screening. This guide provides the foundational data and experimental context to aid researchers and clinicians in making informed decisions regarding the use of Abacavir/Lamivudine in the management of HIV-1 infection.
References
-
Sax PE, Tierney C, Collier AC, et al. Abacavir/lamivudine versus tenofovir DF/emtricitabine as part of combination regimens for initial treatment of HIV: final results. J Infect Dis. 2011;204(8):1191-1201. [Link]
-
Stellbrink HJ, Orkin C, Arribas JR, et al. Comparison of changes in bone density and turnover with abacavir-lamivudine versus tenofovir-emtricitabine in HIV-infected adults: 48-week results from the ASSERT study. Clin Infect Dis. 2010;51(8):963-972. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 60828, Abacavir. [Link]
-
National Institute of Allergy and Infectious Diseases. Exploratory Analysis Associates HIV Drug Abacavir with Elevated Cardiovascular Disease Risk in Large Global Trial. Published July 26, 2024. [Link]
-
Phillips EJ, Chung WH, Tassaneeyakul W, et al. HLA-B*5701 screening and hypersensitivity reaction to abacavir between 1999 and 2016 in the OPERA® observational database: a cohort study. J Int AIDS Soc. 2019;22(1):e25225. [Link]
-
Cipla. Module 1 Abacavir 600 mg/ Lamivudine 300 mg Tablets. Published May 27, 2023. [Link]
-
ACTG. ACTG Presents Data Analysis at AIDS 2024 Showing Association between Elevated Risk of Cardiovascular Events and Abacavir Use Among People Living with HIV. Published July 23, 2024. [Link]
-
ViiV Healthcare. Hypersensitivity reactions (HSR) to abacavir / lamivudine. Published February 9, 2016. [Link]
-
PharmGKB. Summary annotation for HLA-B*57:01; abacavir; Drug Hypersensitivity and HIV Infections (level 1A Toxicity). [Link]
-
Smith C, Sabin CA, Lundgren JD, et al. Abacavir/Lamivudine versus Tenofovir/Emtricitabine in Virologically Suppressed Patients Switching from Ritonavir-Boosted Protease Inhibitors to Raltegravir. AIDS Res Hum Retroviruses. 2012;28(11):1413-1419. [Link]
-
Smith KY, Patel P, Fine D, et al. Randomized, double-blind, placebo-matched, multicenter trial of abacavir/lamivudine or tenofovir/emtricitabine with lopinavir/ritonavir for initial HIV treatment. AIDS. 2009;23(12):1547-1556. [Link]
-
Johnson JA, Geretti AM, Hopes E, et al. Clinical management of HIV drug resistance. Br Med Bull. 2008;85:189-205. [Link]
-
Bansi L, Tugwood A, Hill T, et al. Risk of cardiovascular disease associated with exposure to abacavir among individuals with HIV: A systematic review and meta-analyses of results from 17 epidemiologic studies. J Acquir Immune Defic Syndr. 2015;68(4):439-446. [Link]
-
AIDS Clinical Trials Group. A5202: Efavirenz or Atazanavir/Ritonavir Given With Emtricitabine/Tenofovir Disoproxil Fumarate or Abacavir/Lamivudine in HIV Infected Treatment-Naive Adults. ClinicalTrials.gov. [Link]
-
HIV.gov. Core Concepts - Evaluation and Management of Virologic Failure - Antiretroviral Therapy. Updated February 3, 2025. [Link]
-
Jaschinski N, Ryom L, d'Arminio Monforte A, et al. Large international study finds 40% higher risk of serious cardiovascular problems in people taking abacavir since 2012. Presented at: 18th European AIDS Conference; October 27-30, 2021; London, UK. [Link]
-
SMART/INSIGHT and D:A:D Study Groups. SMART study supports an abacavir-associated increased risk of cardiovascular disease. HIV i-Base. Published October 30, 2008. [Link]
-
Clinical Trials Arena. NIH trial finds HIV drug abacavir linked to higher cardiovascular risk. Published July 24, 2024. [Link]
-
HIV.gov. Managing Virologic Failure in Different Clinical Scenarios. Updated September 12, 2024. [Link]
-
Lanier ER, Ait-Khaled M, Scott J, et al. Effect of concurrent zidovudine use on the resistance pathway selected by abacavir-containing regimens. Antivir Ther. 2004;9(4):531-539. [Link]
-
Moyle G, Boffito M, Fletcher C, et al. Abacavir/lamivudine combination in the treatment of HIV: a review. Future Virol. 2009;4(3):223-234. [Link]
-
McComsey GA, Smith KY, Patel P, et al. Similar Reductions in Markers of Inflammation and Endothelial Activation after Initiation of Abacavir/Lamivudine (ABC/3TC) or Tenofovir/Emtricitabine (TDF/FTC) in the HEAT Study. Presented at: 16th Conference on Retroviruses and Opportunistic Infections; February 8-11, 2009; Montreal, Canada. [Link]
-
Martin A, Bloch M, Amin J, et al. Simplification of Antiretroviral Therapy with Tenofovir-Emtricitabine or Abacavir-Lamivudine: A Randomized, 96-Week Trial. Clin Infect Dis. 2009;49(10):1591-1601. [Link]
-
Gulick RM, Ribaudo HJ, Shikuma CM, et al. ACTG 5095: Efavirenz-Based Regimens Outperform Triple Nucleoside Combination. The Body Pro. Published July 14, 2003. [Link]
-
May M, Porter K, Sterne JAC, et al. Comparative Effectiveness of Initial Antiretroviral Therapy Regimens: ACTG 5095 and 5142 Clinical Trials Relative to ART-CC Cohort Study. J Acquir Immune Defic Syndr. 2011;58(2):149-157. [Link]
-
U.S. Food and Drug Administration. Highlights of Prescribing Information: ABACAVIR AND LAMIVUDINE TABLETS. [Link]
-
aidsmap. Abacavir/lamivudine. Published August 24, 2021. [Link]
Sources
- 1. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Study Links HIV Drug Abacavir to Higher Cardiovascular Risk [synapse.patsnap.com]
- 3. Long-term efficacy and safety of rilpivirine plus abacavir and lamivudine in HIV-1 infected patients with undetectable viral load | PLOS One [journals.plos.org]
- 4. Long-term efficacy and toxicity of abacavir/lamivudine/nevirapine compared to the most prescribed ARV regimens before 2013 in a French Nationwide Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term safety and tolerability of the lamivudine/abacavir combination as components of highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Multiphenotype association study of patients randomized to initiate antiretroviral regimens in AIDS Clinical Trials Group protocol A5202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mwaetc.org [mwaetc.org]
- 9. hivguidelines.org [hivguidelines.org]
- 10. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Long-term results of initial therapy with abacavir and Lamivudine combined with Efavirenz, Amprenavir/Ritonavir, or Stavudine. [scholars.duke.edu]
- 12. Exploratory Analysis Associates HIV Drug Abacavir with Elevated Cardiovascular Disease Risk in Large Global Trial | HIV.gov [hiv.gov]
- 13. ACTG Presents Data Analysis at AIDS 2024 Showing Association between Elevated Risk of Cardiovascular Events and Abacavir Use Among People Living with HIV – ACTG [actgnetwork.org]
- 14. mdpi.com [mdpi.com]
- 15. Long-term efficacy and safety of rilpivirine plus abacavir and lamivudine in HIV-1 infected patients with undetectable viral load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Early virologic response to abacavir/lamivudine and tenofovir/emtricitabine during ACTG A5202 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Abacavir Hemisulfate Disposal & Handling
Executive Summary & Risk Profile
Abacavir Hemisulfate (ABC Sulfate) is a nucleoside reverse transcriptase inhibitor (NRTI).[1] Unlike generic chemical waste, ABC Sulfate presents a bimodal risk profile : it is a suspected carcinogen (IARC Group 2B) and a potent sensitizer capable of triggering fatal Hypersensitivity Reactions (HSR) in HLA-B*5701 positive individuals.[1]
Operational Directive: Treat all ABC Sulfate waste as Cytotoxic/Genotoxic . Standard chemical waste streams are insufficient if they do not guarantee high-temperature incineration.[1]
Physicochemical Data for Disposal Logic
| Property | Value | Operational Implication |
| CAS Number | 188062-50-2 | Use for waste manifesting.[1] |
| Solubility | ~77 mg/mL (Water) | High. Spills solubilize rapidly; do not use wet mopping for initial cleanup.[1] |
| Molecular Formula | (C14H18N6O)2[1] • H2SO4 | Sulfate salt increases polarity and bioavailability.[1] |
| Hazard Class | Toxic (T), Irritant (Xi) | Requires double-containment.[1] |
| Critical Hazard | Hypersensitivity (HSR) | Zero-tolerance for dust generation. |
Waste Segregation & Management
Effective disposal begins at the bench. You must segregate ABC Sulfate from general organic solvents to prevent cross-contamination of non-hazardous streams.
Core Directive: The "No-Drain" Rule
Under EPA 40 CFR Part 266 Subpart P , the sewering (drain disposal) of hazardous pharmaceutical waste is strictly prohibited.[1] All liquid and solid waste must be incinerated.
Workflow Visualization: Waste Stream Triage
The following logic gate ensures that no ABC Sulfate enters the municipal water system or general landfill.
Figure 1: Decision Logic for Abacavir Hemisulfate Waste Segregation. Note the convergence on Incineration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Bulk API, Contaminated PPE)
Goal: Prevent aerosolization of dust during transfer.[1]
-
Primary Containment: Place used weigh boats, contaminated gloves, and empty vials immediately into a clear polyethylene bag (4 mil thickness minimum) located inside the fume hood.[1]
-
Sealing: Twist and tape the primary bag shut before removing it from the hood.[1]
-
Secondary Containment: Place the sealed primary bag into the facility's designated Cytotoxic/Incineration container (often Yellow or Purple bins depending on region).[1]
-
Labeling: Apply a label reading: "Contains Abacavir Hemisulfate – Suspected Carcinogen/Sensitizer – Incinerate Only."[1]
Protocol B: Liquid Waste (HPLC Effluent, Stock Solutions)
Goal: Prevent accidental sewering and exposure to vapors.[1]
-
Segregation: Do not mix with general organic solvents if possible.[1] Use a dedicated satellite accumulation container (carboy).[1]
-
Composition: Ensure the carboy material is compatible with the solvent matrix (e.g., HDPE for aqueous/methanol mixtures).[1]
-
Quenching (Optional but Recommended): For small volumes of concentrated stock, add 10% volume of Sodium Hypochlorite (Bleach) to the waste bottle to initiate oxidative degradation of the purine ring, though this does not replace the need for incineration [1].
-
Disposal: Cap tightly. Request pickup for Destructive Incineration .
Decontamination & Spill Response
The "Self-Validating" Cleaning System: Because Abacavir is a white powder that dissolves into a clear solution, visual inspection is insufficient to confirm decontamination.[1] You must use a chemical protocol that chemically alters the residue.[1]
Mechanism: Abacavir contains a purine analog structure.[1] Strong oxidizing agents (Hypochlorite) attack the nucleophilic centers of the purine ring, disrupting the molecular structure and reducing pharmacological activity [2].
Decontamination Reagents[1][2][3]
-
Oxidizer: 10% Sodium Hypochlorite (Fresh Bleach) or commercial oxidizing agent (e.g., Surface Safe).[1]
-
Neutralizer: 1% Sodium Thiosulfate (to quench the bleach and prevent corrosion).[1]
-
Solvent: 70% Isopropanol (for final polish).
Figure 2: Step-by-step Decontamination Workflow. The 15-minute contact time with oxidizer is the critical control point.
Regulatory Compliance & References
Regulatory Classification[4][5]
-
RCRA (USA): Abacavir is not explicitly P-listed or U-listed.[1] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1] Due to its toxicity and teratogenicity, it must be managed as hazardous waste.[1]
-
EPA Subpart P: Healthcare facilities must manage this as "Non-Creditable Hazardous Waste Pharmaceutical" and are banned from sewering it [3].
References
-
National Institutes of Health (NIH). Abacavir - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.[1] Available at: [Link][1]
-
U.S. Food and Drug Administration (FDA). Ziagen (Abacavir Sulfate) Prescribing Information & Medication Guide.[1] (Warning on Hypersensitivity). Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1] Available at: [Link][1]
-
IARC Monographs. Nucleoside Analogs. (Classified as Group 2B).[1] Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
